PM-81I
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
Fórmula molecular |
C43H58F2N3O10P |
|---|---|
Peso molecular |
845.9 g/mol |
Nombre IUPAC |
[[[4-[(E)-4-[[(2S)-1-[(2S)-2-(3,4-dihydro-1H-isoquinoline-2-carbonyl)pyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]amino]-4-oxobut-2-en-2-yl]phenyl]-difluoromethyl]-(2,2-dimethylpropanoyloxymethoxy)phosphoryl]oxymethyl 2,2-dimethylpropanoate |
InChI |
InChI=1S/C43H58F2N3O10P/c1-28(29-17-19-32(20-18-29)43(44,45)59(54,57-26-55-38(52)41(5,6)7)58-27-56-39(53)42(8,9)10)24-34(49)46-35(40(2,3)4)37(51)48-22-13-16-33(48)36(50)47-23-21-30-14-11-12-15-31(30)25-47/h11-12,14-15,17-20,24,33,35H,13,16,21-23,25-27H2,1-10H3,(H,46,49)/b28-24+/t33-,35+/m0/s1 |
Clave InChI |
RWUNEWNLTKQICG-KDRQYZKKSA-N |
SMILES isomérico |
C/C(=C\C(=O)N[C@H](C(=O)N1CCC[C@H]1C(=O)N2CCC3=CC=CC=C3C2)C(C)(C)C)/C4=CC=C(C=C4)C(F)(F)P(=O)(OCOC(=O)C(C)(C)C)OCOC(=O)C(C)(C)C |
SMILES canónico |
CC(=CC(=O)NC(C(=O)N1CCCC1C(=O)N2CCC3=CC=CC=C3C2)C(C)(C)C)C4=CC=C(C=C4)C(F)(F)P(=O)(OCOC(=O)C(C)(C)C)OCOC(=O)C(C)(C)C |
Origen del producto |
United States |
Foundational & Exploratory
PM-81I: A Technical Guide to its Mechanism of Action as a STAT6 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
PM-81I is a potent and selective small molecule inhibitor of Signal Transducer and Activator of Transcription 6 (STAT6). By targeting the SH2 domain of STAT6, this compound effectively blocks the interleukin-4 (IL-4) signaling pathway, a critical mediator of allergic inflammation and certain cancers. This technical guide provides a comprehensive overview of the mechanism of action of this compound, including its in vitro efficacy, selectivity, and the experimental methodologies used for its characterization. While in vivo data for this compound is not currently available in the public domain, this document serves as a detailed resource on its preclinical profile.
Introduction to STAT6 and the IL-4 Signaling Pathway
The Signal Transducer and Activator of Transcription (STAT) family of proteins are latent cytoplasmic transcription factors that play a pivotal role in relaying signals from cell surface receptors to the nucleus, thereby regulating gene expression involved in cell growth, differentiation, and immunity. STAT6 is a key component of the IL-4 and IL-13 signaling pathways, which are central to the development of Th2-mediated immune responses, characteristic of allergic diseases such as asthma and allergic rhinitis. Upon binding of IL-4 to its receptor, Janus kinases (JAKs) are activated and phosphorylate the receptor, creating docking sites for the SH2 domain of STAT6. STAT6 is then phosphorylated, dimerizes, and translocates to the nucleus to initiate the transcription of target genes.
This compound: Mechanism of Action
This compound is a phosphopeptidomimetic prodrug designed to be cell-permeable. Inside the cell, it is converted to its active form, which competitively binds to the SH2 domain of STAT6. This binding prevents the recruitment of STAT6 to the phosphorylated IL-4 receptor, thereby inhibiting its subsequent phosphorylation and activation. This targeted inhibition of the IL-4/STAT6 signaling cascade is the core mechanism of action of this compound.
Signaling Pathway
The following diagram illustrates the IL-4/STAT6 signaling pathway and the point of intervention by this compound.
Quantitative Data
The following tables summarize the in vitro efficacy and selectivity of this compound.
In Vitro Efficacy of this compound
| Parameter | Cell Line | Value | Reference |
| EC50 (STAT6 Phosphorylation Inhibition) | Beas-2B | 100–500 nM | [1] |
Cytotoxicity of this compound
| Parameter | Cell Line | Value | Reference |
| IC50 (MTT Assay, 72h exposure) | Beas-2B | 8–10 µM | [1] |
| IC50 (MTT Assay, 72h exposure) | MDA-MB-486 | 8–10 µM | [1] |
Selectivity Profile of this compound
| Target | Activity | Reference |
| STAT6 | Potent Inhibitor | [1] |
| STAT5 | No cross-reactivity | [1] |
| FAK | Moderate inhibition | [1] |
| STAT1 | Moderate inhibition | [1] |
Experimental Protocols
Detailed experimental protocols for the characterization of this compound are provided below. These are generalized protocols based on the available literature and may require optimization for specific experimental conditions.
In Vitro STAT6 Phosphorylation Inhibition Assay
This protocol describes the assessment of this compound's ability to inhibit IL-4-stimulated STAT6 phosphorylation in human bronchial epithelial cells.
Materials:
-
Beas-2B human bronchial epithelial cells
-
Cell culture medium (e.g., LHC-9)
-
This compound
-
Recombinant human IL-4
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-STAT6 (Tyr641), anti-STAT6
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Cell Culture: Seed Beas-2B cells in appropriate culture plates and allow them to adhere and grow to a suitable confluency.
-
Treatment: Pre-treat the cells with varying concentrations of this compound or vehicle control (DMSO) for 2 hours.
-
Stimulation: Stimulate the cells with recombinant human IL-4 (e.g., 2 ng/mL) for 1 hour.
-
Lysis: Wash the cells with ice-cold PBS and lyse them using lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phospho-STAT6 and total STAT6 overnight at 4°C.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
-
Analysis: Quantify the band intensities and normalize the phospho-STAT6 signal to the total STAT6 signal. Calculate the EC50 value for this compound.
Cytotoxicity Assay (MTT Assay)
This protocol outlines the procedure to assess the cytotoxicity of this compound using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Materials:
-
Beas-2B or MDA-MB-486 cells
-
96-well cell culture plates
-
This compound
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells into 96-well plates at a predetermined optimal density and allow them to attach overnight.
-
Treatment: Treat the cells with a serial dilution of this compound or vehicle control.
-
Incubation: Incubate the plates for 72 hours at 37°C in a CO2 incubator.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to convert MTT to formazan crystals.
-
Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
In Vivo Studies
As of the date of this document, no in vivo efficacy, pharmacokinetic, or toxicology data for this compound has been identified in the public domain. However, related compounds have been evaluated in preclinical models of allergic airway disease, suggesting a potential therapeutic application for STAT6 inhibitors in this indication.[1]
Conclusion
This compound is a potent and selective inhibitor of STAT6 that effectively targets the IL-4 signaling pathway. Its mechanism of action, centered on the inhibition of the STAT6 SH2 domain, has been well-characterized in vitro. The data presented in this guide demonstrate its potential as a pharmacological tool for studying STAT6-mediated processes and as a lead compound for the development of therapeutics for allergic diseases and potentially other STAT6-driven pathologies. Further in vivo studies are necessary to fully elucidate its therapeutic potential.
References
PM-81I: A Novel STAT6 Inhibitor for Targeted Therapy in Inflammatory Diseases and Cancer
An In-depth Technical Guide for Researchers and Drug Development Professionals
Executive Summary
Signal Transducer and Activator of Transcription 6 (STAT6) is a critical mediator of interleukin-4 (IL-4) and interleukin-13 (IL-13) signaling, playing a pivotal role in the pathogenesis of a range of immunological and inflammatory diseases, as well as certain cancers. The development of potent and selective small molecule inhibitors of STAT6 has been a significant challenge. This whitepaper provides a comprehensive technical overview of PM-81I, a novel and potent small molecule inhibitor of STAT6. This compound targets the Src homology 2 (SH2) domain of STAT6, thereby inhibiting its phosphorylation and downstream signaling. This document details the quantitative data on this compound's efficacy and selectivity, provides in-depth experimental protocols for its characterization, and visualizes the key pathways and experimental workflows.
Introduction to STAT6 Signaling
The STAT family of proteins are latent cytoplasmic transcription factors that are essential for cytokine signaling.[1] Upon binding of cytokines such as IL-4 and IL-13 to their receptors, Janus kinases (JAKs) are activated, leading to the phosphorylation of the receptor's cytoplasmic tail. This creates a docking site for the SH2 domain of STAT6.[2] Once recruited, STAT6 is itself phosphorylated by JAKs, leading to its homodimerization, nuclear translocation, and subsequent regulation of target gene expression.[2] Dysregulation of the STAT6 pathway is implicated in various diseases, including allergic asthma, atopic dermatitis, and certain types of lymphomas.[3][4]
This compound: A Potent and Selective STAT6 Inhibitor
This compound is a novel, cell-permeable phosphopeptidomimetic prodrug designed to selectively inhibit the function of STAT6.[2][5] It acts by targeting the SH2 domain of STAT6, preventing its recruitment to the phosphorylated IL-4 receptor α-chain and subsequent activation.[2][5]
Mechanism of Action
This compound is a competitive inhibitor that binds to the SH2 domain of STAT6, a structurally conserved region responsible for recognizing and binding to phosphotyrosine residues on activated cytokine receptors.[2][5] By occupying this binding pocket, this compound effectively blocks the initial step in STAT6 activation – its recruitment to the receptor complex. This, in turn, prevents the phosphorylation of STAT6 at Tyr641, a critical step for its dimerization and nuclear translocation.[2]
Quantitative Data
The following tables summarize the key quantitative data for this compound, demonstrating its potency, selectivity, and cytotoxic profile.
Table 1: In Vitro Efficacy of this compound
| Parameter | Cell Line | Value | Reference |
| EC50 (STAT6 Phosphorylation Inhibition) | Beas-2B | 100–500 nM | [2] |
Table 2: Selectivity Profile of this compound
| Target | Activity | Concentration | Reference |
| STAT5 | No cross-reactivity | Not specified | [2][5] |
| FAK | Moderate inhibition | Not specified | [2][5] |
| STAT1 | Moderate inhibition | Not specified | [2][5] |
Table 3: Cytotoxicity of this compound
| Cell Line | IC50 | Reference |
| Beas-2B | 8–10 µM | [2] |
| MDA-MB-486 | 8–10 µM | [2] |
Experimental Protocols
This section provides detailed methodologies for the key experiments used to characterize this compound.
Inhibition of STAT6 Phosphorylation (Western Blot)
This protocol describes the assessment of this compound's ability to inhibit IL-4-stimulated STAT6 phosphorylation in the human bronchial epithelial cell line, Beas-2B.
Materials:
-
Beas-2B cells
-
Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS) and antibiotics
-
Recombinant human IL-4
-
This compound
-
DMSO (vehicle control)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: anti-phospho-STAT6 (Tyr641), anti-total-STAT6, anti-β-actin
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Culture: Culture Beas-2B cells in complete medium until they reach 80-90% confluency.
-
Serum Starvation: Serum-starve the cells for 12-24 hours prior to treatment.
-
Inhibitor Treatment: Pre-treat the cells with varying concentrations of this compound or DMSO for 2 hours.
-
Cytokine Stimulation: Stimulate the cells with IL-4 (e.g., 20 ng/mL) for 15-30 minutes.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phospho-STAT6, total STAT6, and β-actin overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and develop with a chemiluminescent substrate.
-
-
Data Analysis: Capture the chemiluminescent signal using an imaging system and quantify the band intensities. Normalize the phospho-STAT6 signal to total STAT6 and β-actin.
SH2 Domain Binding Assay (Fluorescence Polarization)
This protocol outlines a fluorescence polarization (FP) assay to determine the binding affinity of this compound for the STAT6 SH2 domain.
Materials:
-
Recombinant human STAT6 SH2 domain protein
-
Fluorescently labeled phosphopeptide probe derived from the IL-4Rα chain (e.g., FITC-pYLPQTV)
-
This compound
-
Assay buffer (e.g., 100 mM potassium phosphate, pH 7.5, 100 mM NaCl, 1 mM DTT, 0.05% Tween-20)
-
384-well black plates
-
Plate reader with fluorescence polarization capabilities
Procedure:
-
Assay Preparation: Prepare serial dilutions of this compound in the assay buffer.
-
Reaction Mixture: In a 384-well plate, add the fluorescently labeled phosphopeptide probe at a fixed concentration (e.g., 10 nM).
-
Inhibitor Addition: Add the serially diluted this compound or vehicle control to the wells.
-
Protein Addition: Add the recombinant STAT6 SH2 domain protein to initiate the binding reaction. The final protein concentration should be chosen to be close to the Kd of the probe.
-
Incubation: Incubate the plate at room temperature for 30-60 minutes to allow the binding to reach equilibrium.
-
Measurement: Measure the fluorescence polarization using a plate reader.
-
Data Analysis: Plot the fluorescence polarization values against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Kinase Inhibition Assays (FAK and STAT1)
This protocol provides a general framework for assessing the inhibitory activity of this compound against FAK and STAT1 kinases using a luminescence-based assay.
Materials:
-
Recombinant active FAK or STAT1 kinase
-
Substrate peptide for each kinase
-
ATP
-
This compound
-
Kinase assay buffer
-
ADP-Glo™ Kinase Assay Kit (or similar)
-
White opaque 384-well plates
-
Luminometer
Procedure:
-
Assay Setup: Prepare serial dilutions of this compound in the kinase assay buffer.
-
Kinase Reaction:
-
In a 384-well plate, add the kinase, substrate peptide, and this compound or vehicle control.
-
Initiate the reaction by adding ATP.
-
-
Incubation: Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
ADP Detection: Stop the kinase reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay Kit according to the manufacturer's instructions. This typically involves a two-step process of depleting the remaining ATP and then converting the ADP to ATP, which is then measured via a luciferase-based reaction.
-
Luminescence Measurement: Read the luminescence signal using a luminometer.
-
Data Analysis: Calculate the percentage of kinase inhibition for each concentration of this compound. Plot the inhibition data against the logarithm of the inhibitor concentration and fit to a dose-response curve to determine the IC50 value.
Visualizations
The following diagrams illustrate the STAT6 signaling pathway, the experimental workflow for screening STAT6 inhibitors, and the selectivity profile of this compound.
Caption: The IL-4/IL-13/STAT6 signaling pathway.
Caption: Experimental workflow for STAT6 inhibitor screening.
References
- 1. Synthesis and in Vitro Evaluation of a Peptidomimetic Inhibitor Targeting the Src Homology 2 (SH2) Domain of STAT6 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Small molecule targeting of the STAT5/6 Src homology 2 (SH2) domains to inhibit allergic airway disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and in Vitro Evaluation of a Peptidomimetic Inhibitor Targeting the Src Homology 2 (SH2) Domain of STAT6 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting the Src Homology 2 (SH2) Domain of Signal Transducer and Activator of Transcription 6 (STAT6) with Cell-Permeable, Phosphatase-Stable Phosphopeptide Mimics Potently Inhibits Tyr641 Phosphorylation and Transcriptional Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cancer-research-network.com [cancer-research-network.com]
An In-depth Technical Guide to the Downstream Signaling Targets of PM-81I
For Researchers, Scientists, and Drug Development Professionals
Abstract
PM-81I is a potent and cell-permeable small molecule inhibitor of Signal Transducer and Activator of Transcription 6 (STAT6). By targeting the SH2 domain of STAT6, this compound effectively blocks its phosphorylation and subsequent activation, primarily in the context of the Interleukin-4 (IL-4) and Interleukin-13 (IL-13) signaling pathways. This targeted inhibition makes this compound a valuable tool for investigating the multifaceted roles of STAT6 in various physiological and pathological processes, including allergic airway diseases and cancer. This technical guide provides a comprehensive overview of the downstream signaling targets of this compound, supported by quantitative data, detailed experimental protocols, and visual diagrams of the associated molecular pathways.
Introduction to this compound
This compound is a novel phosphopeptidomimetic prodrug designed to specifically inhibit the function of STAT6, a key transcription factor in the JAK/STAT signaling cascade.[1] The activation of STAT6 is pivotal in mediating cellular responses to IL-4 and IL-13, cytokines that are central to the development of Th2-mediated immune responses.[2] Dysregulation of the IL-4/IL-13/STAT6 axis is implicated in the pathogenesis of allergic diseases such as asthma, as well as in the progression of certain cancers.[2][3] this compound's ability to penetrate cells and inhibit STAT6 phosphorylation offers a powerful approach to dissecting these signaling pathways and exploring their therapeutic potential.
Mechanism of Action of this compound
This compound functions by targeting the Src Homology 2 (SH2) domain of STAT6.[1] The SH2 domain is crucial for the recruitment of STAT6 to the activated IL-4 receptor complex and its subsequent phosphorylation by Janus kinases (JAKs). By binding to the SH2 domain, this compound competitively inhibits the interaction of STAT6 with the receptor, thereby preventing its phosphorylation and activation. This blockade of STAT6 activation is the primary mechanism through which this compound exerts its biological effects.
Quantitative Inhibitory Profile of this compound
The inhibitory activity of this compound against its primary target, STAT6, and its cross-reactivity with other kinases have been characterized in cellular assays. The following tables summarize the available quantitative data.
| Target | Assay Type | Cell Line | Parameter | Value | Reference |
| Phospho-STAT6 | Cellular Inhibition | Beas-2B | EC50 | 100–500 nM | |
| Phospho-STAT6 | Cellular Inhibition | Beas-2B | % Inhibition at 5 µM | >90% |
| Off-Target | Assay Type | Cell Line | Observation | Reference |
| FAK | Cellular Inhibition | MDA-MB-468 | Moderate Inhibition | [1] |
| STAT1 | Cellular Inhibition | MDA-MB-468 | Moderate Inhibition | [1] |
| STAT5 | Cellular Inhibition | MDA-MB-468 | No Cross-reactivity | [1] |
Note: Specific IC50 values for the inhibition of FAK and STAT1 by this compound are not currently available in the reviewed literature.
Downstream Signaling Pathways and Targets
The inhibition of STAT6 phosphorylation by this compound leads to the modulation of a wide array of downstream genes and cellular processes. These effects are context-dependent, varying between cell types and the pathological state being studied.
Allergic Airway Disease
In the context of allergic airway disease, the IL-4/IL-13/STAT6 axis is a central driver of inflammation. Inhibition of STAT6 by this compound is expected to attenuate this response through the downregulation of key inflammatory mediators.
Key Downstream Effects in Allergic Inflammation:
-
Inhibition of Th2 Cell Differentiation: STAT6 is a master regulator of Th2 cell differentiation. Its inhibition can reduce the population of these key immune cells.[2]
-
Reduced Eosinophil Recruitment: STAT6 activation leads to the production of chemokines that attract eosinophils to the site of inflammation. Blocking this pathway can decrease eosinophilia.[4]
-
Decreased Mucus Production: STAT6 is implicated in goblet cell hyperplasia and mucus hypersecretion in the airways.[4]
-
Modulation of IgE Production: STAT6 plays a role in immunoglobulin class switching to IgE, a key mediator of allergic responses.[2]
STAT6 Target Genes in Airway Epithelial Cells:
-
CCL11 (Eotaxin-1): A potent eosinophil chemoattractant.[5]
-
CCL26 (Eotaxin-3): Another important chemokine for eosinophil recruitment.[6]
-
MUC5AC: A major mucin gene involved in mucus production.[4]
-
SOCS1 (Suppressor of cytokine signaling 1): A negative feedback regulator of cytokine signaling.[7][8]
References
- 1. dspace.cuni.cz [dspace.cuni.cz]
- 2. Signal transducer and activator of transcription 6 as a target in colon cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Activation of the IL-4/STAT6 Signaling Pathway Promotes Lung Cancer Progression by Increasing M2 Myeloid Cells [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. STAT6 and lung inflammation | Semantic Scholar [semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. Western blot for phosphorylated proteins | Abcam [abcam.com]
The Role of PM-81I in Inflammation Research: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
Inflammation is a critical biological response, but its dysregulation underlies a multitude of chronic diseases, including allergic asthma. The IL-4/IL-13 signaling pathway, which activates the transcription factor STAT6, is a key driver of the inflammatory cascade in these conditions. This has made the STAT6 pathway a prime target for therapeutic intervention. This technical guide focuses on PM-81I, a small-molecule prodrug developed as a peptidomimetic inhibitor of the STAT6 Src homology 2 (SH2) domain. We will delve into its mechanism of action, present available quantitative data, detail relevant experimental protocols, and visualize the pertinent signaling pathways to provide a comprehensive resource for researchers in inflammation and drug development.
Introduction to this compound and its Target: The STAT6 Pathway
Asthma and other allergic diseases are characterized by a chronic inflammatory state mediated by T helper type 2 (TH2) cells.[1] A central signaling cascade in the pathology of these conditions is initiated by the cytokines interleukin-4 (IL-4) and interleukin-13 (IL-13).[1][2] These cytokines bind to their receptors, leading to the activation of Janus kinases (JAKs), which in turn phosphorylate the transcription factor STAT6 (Signal Transducer and Activator of Transcription 6).[1][3] Phosphorylated STAT6 (pSTAT6) then dimerizes, translocates to the nucleus, and drives the expression of genes responsible for key features of allergic inflammation, such as airway hyperresponsiveness, mucus production, and eosinophilia.[1][2]
This compound is a cell-permeable prodrug designed to block this critical step in the inflammatory cascade. It is one of a series of peptidomimetic compounds engineered to inhibit the docking of STAT6 to its receptor and subsequent phosphorylation.[1] By preventing the activation of STAT6, this compound aims to quell the downstream inflammatory response.
Mechanism of Action of this compound
This compound functions as a competitive inhibitor of the STAT6 SH2 domain. The SH2 domain is essential for the recruitment of STAT6 to the phosphorylated IL-4 receptor α subunit, a prerequisite for its own phosphorylation by JAKs.[1] By binding to the SH2 domain, this compound prevents this interaction, thereby inhibiting the activation of STAT6 and the subsequent transcription of pro-inflammatory genes.
The prodrug form of this compound contains phosphate-blocking groups (POM groups) that enhance its cell permeability and stability against phosphatases.[1] Once inside the cell, these groups are cleaved, releasing the active inhibitor.
Quantitative Data for this compound
The following table summarizes the key quantitative data available for this compound from in vitro studies.[1]
| Parameter | Cell Line | Value | Description |
| STAT6 Inhibition | Beas-2B | >90% at 5 µM | Percentage of inhibition of IL-4-stimulated STAT6 phosphorylation. |
| EC50 | Beas-2B | 100–500 nM | The half maximal effective concentration for the inhibition of pSTAT6. |
| IC50 (Cytotoxicity) | Beas-2B & MDA-MB-486 | 8–10 µM | The half maximal inhibitory concentration for cytotoxicity, indicating low toxicity at effective doses. |
Cross-Reactivity Profile
Selectivity is a crucial aspect of drug development. The cross-reactivity of this compound was assessed against other SH2 domain-containing proteins.
| Target | Cross-reactivity |
| STAT5 | No cross-reactivity observed. |
| FAK (Focal Adhesion Kinase) | Moderately inhibited. |
| STAT1 | Moderately inhibited. |
Data from MDA-488-MB cells pretreated with the inhibitor.[1]
Experimental Protocols
This section details the methodologies used to characterize this compound and related compounds.[1]
In Vitro STAT6 Inhibition Assay
-
Cell Line: Human bronchial epithelial cells (Beas-2B).
-
Protocol:
-
Beas-2B cells were pretreated for 2 hours with this compound or a vehicle control (DMSO).
-
Cells were then stimulated with IL-4 (2 ng/ml) for 1 hour to induce STAT6 phosphorylation.
-
Cell lysates were collected and subjected to Western blotting to assess the levels of phosphorylated STAT6 (pSTAT6) and total STAT6.
-
-
Purpose: To determine the efficacy of this compound in inhibiting IL-4-induced STAT6 phosphorylation in a relevant cell line.
Cytotoxicity Assay
-
Method: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) oxidation assay.
-
Cell Lines: Beas-2B and MDA-MB-486 cells.
-
Protocol:
-
Cells were exposed to varying concentrations of the this compound prodrug for 72 hours.
-
The MTT reagent was added, which is converted to a colored formazan product by metabolically active cells.
-
The absorbance of the formazan was measured to determine cell viability.
-
-
Purpose: To assess the potential toxic effects of this compound on cells and determine a therapeutic window.
Cross-Reactivity Screening
-
Cell Line: MDA-488-MB cells.
-
Protocol:
-
Cells were pretreated with this compound.
-
Cells were then stimulated with either EGF (100 ng/ml) or IFN-γ (25 ng/ml) for 30 minutes.
-
Western blotting was used to assess the activation of other SH2-domain containing proteins, including STAT1, STAT3, STAT5, and AKT.
-
-
Purpose: To evaluate the selectivity of this compound for STAT6 over other related signaling proteins.
Signaling Pathway and Experimental Workflow Visualizations
IL-4/IL-13 Signaling Pathway and Point of this compound Intervention
Caption: IL-4/IL-13 signaling cascade leading to STAT6 activation and the inhibitory action of this compound.
Experimental Workflow for In Vitro STAT6 Inhibition
Caption: Workflow for assessing this compound's ability to inhibit STAT6 phosphorylation in vitro.
Discussion and Future Directions
The initial screening data for this compound are promising, demonstrating potent and selective inhibition of STAT6 phosphorylation at nanomolar concentrations with low cytotoxicity.[1] Its mechanism of action, targeting a key node in the TH2 inflammatory response, makes it a molecule of significant interest for the treatment of allergic diseases like asthma.
It is important to note that while this compound was among the most potent compounds in the initial screen, a related compound, PM-43I, was selected for further in-depth in vivo studies and demonstrated greater efficacy in a murine model of allergic airway disease.[1] The superior in vivo performance of PM-43I was potentially attributed to its dual inhibition of STAT5 and STAT6.[1]
Future research on this compound could involve:
-
In vivo efficacy studies: To determine if the potent in vitro activity of this compound translates to an animal model of inflammation.
-
Pharmacokinetic and pharmacodynamic (PK/PD) profiling: To understand the absorption, distribution, metabolism, and excretion of this compound and its active metabolite.
-
Structure-activity relationship (SAR) studies: To optimize the structure of this compound for improved potency, selectivity, and drug-like properties.
Conclusion
This compound is a valuable research tool and a promising starting point for the development of novel anti-inflammatory therapeutics. As a potent inhibitor of the IL-4/IL-13/STAT6 signaling pathway, it holds the potential to address the underlying mechanisms of allergic inflammation. The data and protocols presented in this guide provide a solid foundation for further investigation into the therapeutic utility of this compound and related molecules in the field of inflammation research and drug discovery.
References
PM-81I in Cancer Cell Line Studies: A Technical Guide
A potent inhibitor of STAT6 signaling, PM-81I, demonstrates selective activity in cancer cell lines, offering a promising avenue for targeted therapy. This document provides an in-depth overview of its mechanism of action, quantitative efficacy, and detailed experimental protocols for its study in cancer research.
Introduction
This compound is a novel and potent small-molecule inhibitor targeting the Signal Transducer and Activator of Transcription 6 (STAT6). Specifically, it acts on the SH2 structural domain of STAT6, a critical component in the signaling cascade initiated by cytokines such as Interleukin-4 (IL-4). The STAT family of transcription factors plays a crucial role in regulating cell growth, survival, and differentiation. Dysregulation of STAT6 signaling has been implicated in various diseases, including cancer, making it a compelling target for therapeutic intervention. This guide summarizes the current understanding of this compound's effects on cancer cell lines, providing researchers with the necessary information to explore its potential further.
Quantitative Data Summary
The efficacy of this compound has been quantified in terms of its ability to inhibit STAT6 phosphorylation and its cytotoxic effects on various cell lines. The following tables summarize the key quantitative data available.
Table 1: Potency of this compound in STAT6 Phosphorylation Inhibition
| Cell Line | Assay | EC50 (nM) | Notes |
| Beas-2B | Inhibition of IL-4 stimulated STAT6 phosphorylation | 100-500 | Assessed by Western blotting for phospho-STAT6. |
Table 2: Cytotoxicity of this compound in Cancer and Immortalized Cell Lines
| Cell Line | Cancer Type | Assay | IC50 (µM) | Exposure Time |
| Beas-2B | Immortalized Human Epithelial Airway | MTT Assay | 8-10 | 72 hours |
| MDA-MB-486 | Breast Cancer | MTT Assay | 8-10 | 72 hours |
Table 3: Cross-reactivity Profile of this compound
| Target | Effect | Notes |
| STAT1 | Moderate Inhibition | --- |
| FAK | Moderate Inhibition | --- |
| STAT5 | No Cross-reactivity | --- |
Signaling Pathway and Mechanism of Action
This compound exerts its effect by disrupting the IL-4/STAT6 signaling pathway. Upon binding of IL-4 to its receptor, a cascade of phosphorylation events is initiated, leading to the activation of STAT6. Activated STAT6 then dimerizes and translocates to the nucleus to regulate gene expression involved in cell proliferation and survival. This compound, by targeting the SH2 domain of STAT6, prevents its phosphorylation and subsequent activation, thereby inhibiting the downstream signaling cascade.
Experimental Protocols
This section provides detailed methodologies for key experiments to study the effects of this compound on cancer cell lines.
Cell Culture
-
Cell Lines: Beas-2B (immortalized human epithelial airway cells) and MDA-MB-486 (human breast cancer cells) can be obtained from ATCC.
-
Culture Medium: For Beas-2B, use DMEM supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. For MDA-MB-486, use RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO2. Passage cells upon reaching 80-90% confluency.
Cytotoxicity Assay (MTT Assay)
This protocol is adapted from standard MTT assay procedures.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ cells/well in 100 µL of culture medium. Incubate for 24 hours to allow for cell attachment.
-
Drug Treatment: Prepare serial dilutions of this compound in culture medium. Replace the medium in each well with 100 µL of the corresponding this compound dilution. Include a vehicle control (DMSO) and a blank (medium only).
-
Incubation: Incubate the plate for 72 hours at 37°C.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value by plotting the percentage of viability against the log of the drug concentration and fitting the data to a dose-response curve.
Western Blot for STAT6 Phosphorylation
This protocol is based on the methodology described for assessing STAT6 inhibition.
-
Cell Treatment: Seed cells in a 6-well plate and grow to 80-90% confluency. Pre-treat the cells with various concentrations of this compound or vehicle control for 2 hours.
-
Stimulation: Stimulate the cells with IL-4 (e.g., 10 ng/mL) for 30 minutes.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (20-30 µg) on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against phospho-STAT6 (Tyr641) and total STAT6 overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize the phospho-STAT6 signal to the total STAT6 signal.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This is a general protocol for assessing apoptosis by flow cytometry.
-
Cell Treatment: Seed cells in a 6-well plate and treat with this compound at various concentrations for a specified time (e.g., 24 or 48 hours).
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
-
Data Analysis: Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic/necrotic).
Experimental Workflow Visualization
The following diagram illustrates a general workflow for the initial investigation of this compound in a new cancer cell line.
Conclusion
This compound is a specific and potent inhibitor of STAT6 with demonstrated activity in cancer cell lines. The provided data and protocols offer a solid foundation for researchers to investigate its therapeutic potential further. Future studies should focus on expanding the evaluation of this compound across a broader range of cancer cell lines, elucidating the downstream effects of STAT6 inhibition in detail, and exploring its efficacy in in vivo models. The methodologies outlined in this guide will be instrumental in advancing our understanding of this compound as a potential anti-cancer agent.
An In-depth Technical Guide to the Preclinical Exploratory Studies of PM-81I, a Novel STAT6 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the preclinical exploratory studies conducted on PM-81I, a potent and novel inhibitor of the Signal Transducer and Activator of Transcription 6 (STAT6). This compound has been identified as a promising therapeutic candidate for a range of inflammatory diseases and cancers due to its targeted inhibition of the IL-4/STAT6 signaling pathway. This document summarizes key quantitative data, details experimental methodologies, and visualizes the underlying biological and experimental processes.
Core Concepts of this compound
This compound is a small molecule inhibitor that specifically targets the Src homology 2 (SH2) domain of STAT6.[1] The STAT family of transcription factors are crucial mediators of cytokine signaling, playing a pivotal role in cell growth, differentiation, and immune responses.[1] Specifically, STAT6 is a key component of the signaling cascade initiated by interleukin-4 (IL-4) and interleukin-13 (IL-13), which are central to the pathophysiology of type 2 inflammatory diseases such as asthma and atopic dermatitis.[2] Upon cytokine stimulation, STAT6 is activated through phosphorylation, leading to its dimerization, nuclear translocation, and subsequent regulation of gene expression.[1] this compound is designed to block the phosphorylation of STAT6, thereby inhibiting its function as a transcription factor.[1]
Quantitative Data Summary
The following tables summarize the key quantitative findings from the preclinical evaluation of this compound and related compounds.
Table 1: In Vitro Efficacy of STAT6 Inhibitors
| Compound | STAT6 Inhibition at 5 µM | EC50 (pSTAT6 Inhibition) in Beas-2B Cells |
| This compound | >90% | 100–500 nM |
| PM-43I | >90% | 1–2 µM |
| PM-63I | >90% | 100–500 nM |
| PM-74I | >90% | 100–500 nM |
| PM-80I | >90% | 100–500 nM |
| PM-86I | >90% | 100–500 nM |
Table 2: In Vitro Cytotoxicity of this compound
| Cell Line | Assay | IC50 | Exposure Time |
| Beas-2B | MTT Oxidation Assay | 8–10 µM | 72 hours |
| MDA-MB-486 | MTT Oxidation Assay | 8–10 µM | 72 hours |
Table 3: Selectivity Profile of this compound and Related Compounds
| Compound | Cross-reactivity with STAT5 | Other Notable Cross-reactivities |
| This compound | No | Moderately inhibits FAK and STAT1 |
| PM-43I | Yes | Slight inhibition of STAT3 |
| PM-63I | Yes | - |
| PM-74I | Yes | STAT1, STAT3, AKT (p85/PI3K) |
| PM-80I | Yes | - |
Key Experimental Protocols
This section details the methodologies employed in the key in vitro experiments for the characterization of this compound.
Cellular Activity Screen for STAT6 Inhibition
Objective: To assess the ability of this compound and other compounds to inhibit IL-4-stimulated phosphorylation of STAT6 in a cellular context.
Materials:
-
Cell Line: Beas-2B (immortalized human bronchial epithelial cells).
-
Stimulus: Recombinant human Interleukin-4 (IL-4).
-
Inhibitors: this compound and other test compounds dissolved in DMSO.
-
Reagents: Cell culture medium, lysis buffer, primary antibodies (phospho-STAT6, total STAT6), secondary antibodies, and reagents for Western blotting.
Protocol:
-
Cell Culture: Beas-2B cells are cultured in appropriate medium until they reach the desired confluency.
-
Pre-treatment with Inhibitors: Cells are pre-treated with varying concentrations of this compound or vehicle control (DMSO) for 2 hours.
-
IL-4 Stimulation: Following pre-treatment, cells are stimulated with IL-4 (2 ng/mL) for 1 hour to induce STAT6 phosphorylation.
-
Cell Lysis: After stimulation, the cells are washed and lysed to extract total cellular proteins.
-
Western Blotting:
-
Protein concentrations are determined, and equal amounts of protein are loaded onto an SDS-PAGE gel for electrophoresis.
-
Proteins are transferred to a PVDF membrane.
-
The membrane is blocked and then incubated with primary antibodies specific for phosphorylated STAT6 (pSTAT6) and total STAT6.
-
After washing, the membrane is incubated with appropriate HRP-conjugated secondary antibodies.
-
The protein bands are visualized using a chemiluminescence detection system.
-
-
Data Analysis: The intensity of the pSTAT6 band is normalized to the total STAT6 band to determine the extent of inhibition. EC50 values are calculated from the dose-response curves.
Cytotoxicity Assay
Objective: To evaluate the cytotoxic effects of this compound on mammalian cells.
Materials:
-
Cell Lines: Beas-2B and MDA-MB-486 cells.
-
Inhibitor: this compound.
-
Reagent: 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT).
Protocol:
-
Cell Seeding: Cells are seeded into 96-well plates and allowed to adhere overnight.
-
Treatment: Cells are treated with a range of concentrations of this compound for 72 hours.
-
MTT Incubation: After the treatment period, MTT solution is added to each well, and the plates are incubated to allow for the formation of formazan crystals by metabolically active cells.
-
Solubilization: The formazan crystals are solubilized by adding a solubilization solution (e.g., DMSO or a specialized buffer).
-
Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a specific wavelength.
-
Data Analysis: Cell viability is calculated as a percentage of the vehicle-treated control. IC50 values are determined from the dose-response curves.
Visualizations: Signaling Pathways and Workflows
The following diagrams, created using the DOT language, illustrate the key biological pathways and experimental procedures related to the exploratory studies of this compound.
Caption: IL-4/STAT6 Signaling Pathway and the inhibitory action of this compound.
Caption: Experimental workflow for assessing STAT6 inhibition by this compound.
Caption: Logical relationship of this compound's properties and its therapeutic potential.
References
The Molecular Target of PM-81I: A Technical Guide to a Potent STAT6 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the molecular target and mechanism of action of PM-81I, a novel and potent small molecule inhibitor. This compound has emerged as a significant tool for investigating cellular signaling pathways and holds potential for therapeutic development in diseases driven by aberrant STAT6 activity, such as allergic inflammation and certain cancers.
Core Tenets of this compound Action
This compound is a potent and selective inhibitor of Signal Transducer and Activator of Transcription 6 (STAT6).[1] Its primary mechanism of action involves the direct targeting of the Src Homology 2 (SH2) domain of the STAT6 protein.[1] This interaction is critical as the SH2 domain is responsible for the recruitment of STAT6 to activated cytokine receptors, a pivotal step in the canonical signaling cascade.
The signal transduction pathway initiated by interleukins IL-4 and IL-13 is a key biological process mediated by STAT6.[2][3] Upon cytokine binding, the IL-4 receptor α (IL-4Rα) subunit becomes phosphorylated, creating a docking site for the STAT6 SH2 domain.[2] By binding to this domain, this compound allosterically hinders the association of STAT6 with the receptor, thereby preventing its subsequent phosphorylation by Janus kinases (JAKs).[2] This blockade effectively abrogates the downstream events of STAT6 dimerization, nuclear translocation, and gene transcription.[2]
The inhibitory effects of this compound on IL-4-stimulated STAT6 phosphorylation have been validated in Beas-2B immortalized human bronchial epithelial cells.[1][2]
Quantitative Profile of this compound
The following tables summarize the key quantitative data for this compound and related compounds from published studies.
| Compound | EC50 (pSTAT6 Inhibition in Beas-2B cells) | Reference |
| This compound | 100 - 500 nM | [2] |
| PM-43I | 100 - 500 nM | [2] |
| PM-63I | 100 - 500 nM | [2] |
| PM-74I | 100 - 500 nM | [2] |
| PM-80I | 100 - 500 nM | [2] |
| PM-86I | 100 - 500 nM | [2] |
| Compound | IC50 (Cytotoxicity in Beas-2B and MDA-MB-486 cells) | Reference |
| This compound | 8 - 10 µM | [2] |
| Compound | Cross-reactivity | Reference |
| This compound | Moderately inhibits FAK and STAT1; No cross-reactivity with STAT5. | [1][2] |
| PM-43I | Significant cross-reactivity to STAT5; Slight inhibition of STAT3. | [2] |
| PM-63I | Significant cross-reactivity to STAT5. | [2] |
| PM-74I | Cross-reactive with STAT1, STAT3, STAT5, and AKT. | [2] |
| PM-80I | Cross-reactivity to STAT5. | [2] |
| PM-86I | Highest specificity for STAT6; No cross-reactivity to other tested targets. | [2] |
Signaling Pathway and Experimental Workflow
To visually represent the mechanism of action and experimental validation of this compound, the following diagrams are provided.
Caption: The IL-4/IL-13 signaling cascade leading to STAT6-mediated gene transcription and its inhibition by this compound.
Caption: A generalized experimental workflow to assess the inhibitory effect of this compound on STAT6 phosphorylation.
Detailed Experimental Protocols
The following are representative protocols based on the methodologies cited in the literature for assessing the activity of this compound.
Protocol 1: Inhibition of STAT6 Phosphorylation via Western Blot
Objective: To determine the efficacy of this compound in inhibiting IL-4-induced STAT6 phosphorylation in Beas-2B cells.
Materials:
-
Beas-2B cells
-
Cell culture medium (e.g., DMEM) with 10% FBS
-
This compound (dissolved in DMSO)
-
Recombinant human IL-4
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-STAT6 (Tyr641), anti-STAT6
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Culture: Plate Beas-2B cells in 6-well plates and grow to 80-90% confluency.
-
Serum Starvation: Prior to treatment, serum-starve the cells for 4-6 hours.
-
Pre-treatment: Treat cells with varying concentrations of this compound (e.g., 0, 100, 250, 500 nM) or vehicle control (DMSO) for 2 hours.
-
Stimulation: Stimulate the cells with 2 ng/ml of IL-4 for 1 hour.
-
Cell Lysis: Wash cells with cold PBS and lyse with 100 µl of lysis buffer per well.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.
-
Separate proteins by electrophoresis and transfer to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against pSTAT6 and total STAT6 overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
-
Imaging and Analysis: Capture the chemiluminescent signal using an imaging system. Quantify the band intensities and normalize the pSTAT6 signal to the total STAT6 signal.
Protocol 2: Cytotoxicity Assessment using MTT Assay
Objective: To evaluate the cytotoxic effects of this compound on Beas-2B and MDA-MB-486 cells.
Materials:
-
Beas-2B or MDA-MB-486 cells
-
Cell culture medium
-
This compound (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treatment: Treat the cells with a serial dilution of this compound (e.g., 0.1 to 50 µM) or vehicle control for 72 hours.
-
MTT Addition: Add 20 µl of MTT solution (5 mg/ml in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Remove the medium and add 100 µl of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Determine the IC50 value by plotting the cell viability against the log concentration of this compound.
References
- 1. cancer-research-network.com [cancer-research-network.com]
- 2. Small molecule targeting of the STAT5/6 Src homology 2 (SH2) domains to inhibit allergic airway disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting the JAK-STAT pathway in the treatment of 'Th2-high' severe asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
Initial Characterization of PM-81I: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
PM-81I is a novel and potent small-molecule inhibitor of Signal Transducer and Activator of Transcription 6 (STAT6).[1] By targeting the SH2 structural domain of STAT6, this compound effectively disrupts the signaling cascade initiated by interleukin-4 (IL-4) and interleukin-13 (IL-13), cytokines critically involved in Type 2 inflammatory responses. This document provides a comprehensive technical overview of the initial characterization of this compound, including its in vitro efficacy, selectivity, and the methodologies employed in its evaluation. The data presented herein supports the potential of this compound as a therapeutic candidate for allergic diseases, such as asthma, and other inflammatory conditions.
Introduction
The STAT family of transcription factors plays a pivotal role in mediating cellular responses to a wide array of cytokines and growth factors.[1] STAT6 is a key component of the IL-4 and IL-13 signaling pathways, which are central to the pathophysiology of allergic inflammation and other immune-mediated disorders.[2] Upon cytokine stimulation, STAT6 is phosphorylated, dimerizes, and translocates to the nucleus to regulate the transcription of target genes. Dysregulation of the STAT6 pathway is implicated in the pathogenesis of allergic lung disease, allergic rhinitis, and certain cancers.[1] this compound has been developed as a potent and selective inhibitor of STAT6, offering a targeted approach to modulate this critical inflammatory pathway.
In Vitro Efficacy and Selectivity
The inhibitory activity and selectivity of this compound were assessed through a series of in vitro cellular assays. The following tables summarize the key quantitative findings.
Table 1: In Vitro Inhibition of STAT6 Phosphorylation
| Cell Line | Stimulant | This compound Concentration | Inhibition of pSTAT6 |
| Beas-2B | IL-4 (2 ng/mL) | 5 µM | >90% |
Table 2: Selectivity Profile of this compound
| Target | Cross-reactivity |
| STAT5 | No |
| FAK | Moderate Inhibition |
| STAT1 | Moderate Inhibition |
Experimental Protocols
IL-4-Stimulated STAT6 Phosphorylation Inhibition Assay
This protocol details the methodology used to assess the inhibitory effect of this compound on the phosphorylation of STAT6 in response to IL-4 stimulation in a human bronchial epithelial cell line.
3.1.1. Cell Culture and Treatment
-
Cell Line: Beas-2B (immortalized human bronchial epithelial cells).
-
Culture Medium: Standard cell culture medium appropriate for Beas-2B cells.
-
Protocol:
-
Seed Beas-2B cells in appropriate culture vessels and grow to 80-90% confluency.
-
Pre-treat the cells with either vehicle control (DMSO) or varying concentrations of this compound for 2 hours.
-
Stimulate the cells with IL-4 (2 ng/mL) for 1 hour.
-
Following stimulation, lyse the cells for protein extraction.
-
3.1.2. Western Blot Analysis
-
Objective: To detect the levels of phosphorylated STAT6 (pSTAT6) and total STAT6.
-
Protocol:
-
Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with a suitable blocking buffer.
-
Incubate the membrane with primary antibodies specific for pSTAT6 and total STAT6.
-
Wash the membrane and incubate with appropriate HRP-conjugated secondary antibodies.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Quantify band intensities to determine the ratio of pSTAT6 to total STAT6.
-
Cross-Reactivity Profiling
This protocol outlines the procedure to evaluate the selectivity of this compound against other STAT family members and related kinases.
3.2.1. Cell Culture and Treatment
-
Cell Line: Appropriate cell line expressing the target kinases (e.g., MDA-MB-468 for FAK and STAT1).
-
Protocol:
-
Culture the selected cell line to optimal density.
-
Pre-treat the cells with this compound at a specified concentration (e.g., 5 µM).
-
Stimulate the cells with appropriate ligands to activate the target kinases (e.g., EGF or IFN-γ).
-
Lyse the cells for subsequent analysis.
-
3.2.2. Western Blot Analysis
-
Objective: To assess the phosphorylation status of potential off-target kinases.
-
Protocol:
-
Perform Western blotting as described in section 3.1.2, using primary antibodies specific for the phosphorylated and total forms of the kinases of interest (e.g., pFAK, FAK, pSTAT1, STAT1, pSTAT5, STAT5).
-
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the STAT6 signaling pathway targeted by this compound and the general experimental workflow for its characterization.
Caption: The IL-4/IL-13 signaling pathway leading to STAT6 activation and gene transcription, and the inhibitory action of this compound.
References
Methodological & Application
Application Notes and Protocols for PM-81I In Vitro Assays
These application notes provide detailed protocols for the in vitro evaluation of PM-81I, a prodrug inhibitor of STAT6 (Signal Transducer and Activator of Transcription 6). The following protocols are intended for researchers, scientists, and drug development professionals working on the characterization of STAT6 inhibitors.
Overview
This compound is a cell-permeable prodrug that, upon intracellular conversion to its active form, targets the SH2 domain of STAT6, thereby inhibiting its phosphorylation and downstream signaling. It is one of a series of compounds designed to inhibit STAT6-mediated pathways, which are crucial in allergic airway diseases and other inflammatory conditions. In vitro studies have demonstrated its potent inhibition of IL-4-stimulated STAT6 phosphorylation. While it is highly effective against STAT6, it has been noted to have moderate cross-reactivity with FAK (Focal Adhesion Kinase) and STAT1.
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound from in vitro studies.
| Parameter | Cell Line | Value | Assay |
| EC50 (pSTAT6 Inhibition) | Beas-2B | 100–500 nM | Western Blot |
| IC50 (Cytotoxicity) | Beas-2B | 8–10 µM | MTT Assay |
| IC50 (Cytotoxicity) | MDA-MB-486 | 8–10 µM | MTT Assay |
| STAT6 Inhibition at 5 µM | Beas-2B | >90% | Western Blot |
Experimental Protocols
Protocol for Inhibition of STAT6 Phosphorylation
This protocol details the methodology to assess the inhibitory effect of this compound on IL-4-stimulated STAT6 phosphorylation in Beas-2B human bronchial epithelial cells.
A. Materials
-
Beas-2B cells
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
This compound prodrug
-
DMSO (vehicle control)
-
Recombinant human IL-4
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-STAT6 (Tyr641), anti-total STAT6
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
B. Experimental Workflow
Caption: Workflow for assessing this compound's inhibition of STAT6 phosphorylation.
C. Step-by-Step Procedure
-
Cell Culture: Seed Beas-2B cells in appropriate culture plates and grow until they reach 80-90% confluency.
-
Drug Treatment: Pre-treat the cells with varying concentrations of this compound (e.g., 0, 0.1, 0.5, 1, 5 µM) or DMSO as a vehicle control for 2 hours.
-
IL-4 Stimulation: Following the pretreatment, stimulate the cells with recombinant human IL-4 (e.g., at a final concentration of 2 ng/mL) for 1 hour to induce STAT6 phosphorylation.
-
Cell Lysis: Wash the cells twice with ice-cold PBS and then add lysis buffer. Scrape the cells and collect the lysate.
-
Protein Quantification: Centrifuge the lysates to pellet cell debris and collect the supernatant. Determine the protein concentration of each sample using a BCA protein assay.
-
Western Blotting:
-
Load equal amounts of protein from each sample onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phospho-STAT6 and total STAT6 overnight at 4°C.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
-
Data Analysis: Quantify the band intensities for phospho-STAT6 and total STAT6. Normalize the phospho-STAT6 signal to the total STAT6 signal. Calculate the percentage of inhibition relative to the IL-4 stimulated, vehicle-treated control. Determine the EC50 value by fitting the dose-response data to a suitable curve.
Protocol for Cytotoxicity Assessment (MTT Assay)
This protocol describes the use of an MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to evaluate the cytotoxicity of this compound.
A. Materials
-
Beas-2B or MDA-MB-486 cells
-
Cell culture medium
-
This compound prodrug
-
DMSO
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate reader
B. Experimental Workflow
Caption: Workflow for the MTT cytotoxicity assay of this compound.
C. Step-by-Step Procedure
-
Cell Seeding: Seed Beas-2B or MDA-MB-486 cells into a 96-well plate at a suitable density and allow them to adhere overnight.
-
Drug Exposure: Treat the cells with a range of concentrations of this compound (e.g., 0, 1, 5, 10, 20 µM) and a vehicle control (DMSO) for 72 hours.
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for 4 hours at 37°C to allow for the formation of formazan crystals by viable cells.
-
Solubilization: Carefully remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control. Plot the cell viability against the drug concentration and determine the IC50 value, which is the concentration of the drug that causes a 50% reduction in cell viability.
Signaling Pathway
The following diagram illustrates the targeted signaling pathway.
Caption: this compound inhibits the IL-4/STAT6 signaling pathway.
Application Notes and Protocols: PM-81I Treatment in Beas-2B Cells
Audience: Researchers, scientists, and drug development professionals.
Introduction:
PM-81I is a cell-permeable prodrug designed as a small molecule inhibitor of the STAT6 (Signal Transducer and Activator of Transcription 6) signaling pathway. STAT6 is a key transcription factor in the IL-4/IL-13 signaling cascade, which is implicated in allergic inflammation and other immune responses. This document provides detailed application notes and protocols for the treatment of the human bronchial epithelial cell line, Beas-2B, with this compound, based on established experimental findings.
Data Presentation
The following tables summarize the quantitative data regarding the efficacy and cytotoxicity of this compound in Beas-2B cells.
Table 1: Efficacy of this compound on STAT6 Phosphorylation in Beas-2B Cells
| Parameter | Concentration | Result | Citation |
| EC50 (pSTAT6 Inhibition) | 100–500 nM | 50% inhibition of IL-4 stimulated STAT6 phosphorylation. | [1] |
| High Efficacy Concentration | 5 µM | >90% inhibition of STAT6 phosphorylation. | [1] |
Table 2: Cytotoxicity of this compound in Beas-2B Cells (72-hour exposure)
| Parameter | Concentration | Result | Citation |
| IC50 (MTT Assay) | 8–10 µM | 50% reduction in cell viability. | [1] |
| Non-toxic Concentration | ≤ 1 µM | Near-complete cell viability. | [1] |
Table 3: Cross-reactivity Profile of this compound
| Target | Activity | Citation |
| STAT1 | Moderate Inhibition | [1] |
| FAK | Moderate Inhibition | [1] |
| STAT5 | No Cross-reactivity | [1] |
Signaling Pathway
This compound targets the STAT6 signaling pathway, which is activated by cytokines such as IL-4 and IL-13. In the context of Beas-2B cells, stimulation with IL-4 leads to the phosphorylation of STAT6, which then dimerizes, translocates to the nucleus, and initiates the transcription of target genes. This compound acts by inhibiting the phosphorylation of STAT6.
Caption: IL-4/STAT6 signaling pathway and the inhibitory action of this compound.
Experimental Protocols
Beas-2B Cell Culture
-
Cell Line: Beas-2B (human bronchial epithelial cells).
-
Culture Media: LHC-9 medium.
-
Culture Conditions: Maintain cells at 37°C in a humidified atmosphere with 5% CO2.
-
Sub-culturing: Passage cells when they reach 80-90% confluency.
Protocol for Inhibition of STAT6 Phosphorylation
This protocol details how to assess the inhibitory effect of this compound on IL-4-induced STAT6 phosphorylation in Beas-2B cells.
Caption: Experimental workflow for STAT6 phosphorylation inhibition assay.
Materials:
-
Beas-2B cells
-
LHC-9 culture medium
-
This compound (dissolved in DMSO)
-
DMSO (vehicle control)
-
Recombinant Human IL-4
-
Phosphate-Buffered Saline (PBS)
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies: anti-phospho-STAT6 (Tyr641), anti-STAT6
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Seeding: Seed Beas-2B cells in appropriate culture plates (e.g., 6-well plates) and allow them to adhere and grow for 24-48 hours.
-
Pre-treatment:
-
Prepare dilutions of this compound in culture medium to achieve final concentrations ranging from nanomolar to micromolar (e.g., 100 nM, 500 nM, 1 µM, 5 µM).
-
Prepare a vehicle control with the same final concentration of DMSO.
-
Aspirate the old medium from the cells and replace it with the medium containing this compound or DMSO.
-
Incubate the cells for 2 hours at 37°C.
-
-
Stimulation:
-
Add IL-4 directly to the medium to a final concentration of 2 ng/ml.
-
Incubate for 1 hour at 37°C.
-
-
Cell Lysis:
-
Wash the cells twice with ice-cold PBS.
-
Add ice-cold lysis buffer to each well and incubate on ice for 15-30 minutes.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge at high speed (e.g., 14,000 rpm) for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein.
-
-
Western Blotting:
-
Determine the protein concentration of each lysate.
-
Perform SDS-PAGE and transfer the proteins to a PVDF membrane.
-
Block the membrane and probe with primary antibodies against phospho-STAT6 and total STAT6.
-
Incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Quantify band intensities to determine the ratio of phosphorylated STAT6 to total STAT6.
-
Protocol for Cell Viability (MTT Assay)
This protocol is used to determine the cytotoxicity of this compound on Beas-2B cells after prolonged exposure.
Caption: Experimental workflow for the MTT cell viability assay.
Materials:
-
Beas-2B cells
-
LHC-9 culture medium
-
96-well plates
-
This compound (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed Beas-2B cells in a 96-well plate at a density of approximately 5,000-10,000 cells per well and allow them to attach overnight.
-
Treatment:
-
Prepare serial dilutions of this compound in culture medium. It is crucial to include a vehicle-only control and an untreated control.
-
Replace the medium in the wells with the medium containing the different concentrations of this compound.
-
Incubate the plate for 72 hours at 37°C.
-
-
MTT Incubation:
-
Add MTT reagent to each well (typically 10-20 µl of a 5 mg/ml stock solution).
-
Incubate for 2-4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan crystals.
-
-
Solubilization:
-
Carefully remove the medium.
-
Add solubilization solution to each well to dissolve the formazan crystals.
-
-
Measurement:
-
Read the absorbance on a microplate reader at a wavelength of 570 nm.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the concentration-response curve and determine the IC50 value.
-
Logical Relationships
The following diagram illustrates the dose-dependent effects of this compound on STAT6 signaling and cell viability in Beas-2B cells.
Caption: Relationship between this compound concentration and its effects.
References
Application Notes and Protocols for PM-81I Animal Model Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
PM-81I is a potent and selective small-molecule inhibitor of Signal Transducer and Activator of Transcription 6 (STAT6), a key transcription factor in the signaling pathway of interleukin-4 (IL-4) and interleukin-13 (IL-13).[1][2] These cytokines are central to the pathogenesis of Type 2 inflammatory diseases, including allergic asthma, atopic dermatitis, and chronic rhinosinusitis. This compound targets the Src homology 2 (SH2) domain of STAT6, thereby inhibiting its phosphorylation and subsequent activation.[1] While in-depth in vivo studies have prioritized structurally related compounds such as PM-43I, the potent in vitro activity of this compound warrants its investigation in animal models of allergic disease.[3]
These application notes provide a comprehensive guide for designing and conducting preclinical animal studies to evaluate the efficacy, pharmacokinetics, and safety of this compound, primarily focusing on a murine model of allergic airway disease.
Mechanism of Action and Signaling Pathway
This compound inhibits the IL-4/IL-13 signaling cascade. Upon binding of IL-4 or IL-13 to their respective receptors, Janus kinases (JAKs) are activated, leading to the phosphorylation of the receptor cytoplasmic tails. This creates docking sites for STAT6. STAT6 is then recruited to the receptor complex and is itself phosphorylated by JAKs. Phosphorylated STAT6 dimerizes and translocates to the nucleus, where it binds to specific DNA sequences to regulate the transcription of genes involved in the inflammatory response. This compound is designed to prevent the initial steps of STAT6 activation.[4]
References
- 1. Early life ovalbumin sensitization and aerosol challenge for the induction ofallergic airway inflammation in a BALB/c murine model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cancer-research-network.com [cancer-research-network.com]
- 3. Small molecule targeting of the STAT5/6 Src homology 2 (SH2) domains to inhibit allergic airway disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biocompare.com [biocompare.com]
Application Notes and Protocols for the Preclinical Evaluation of STAT6 Inhibitors in Murine Models of Allergic Airway Disease
Disclaimer: Limited in vivo data is available for the compound PM-81I. The following application notes and protocols are based on extensive studies of a structurally related and potent STAT6 inhibitor, PM-43I, as described in the available literature. These protocols can serve as a guide for designing and conducting preclinical studies with this compound and other similar STAT6 inhibitors.
Introduction
Signal Transducer and Activator of Transcription 6 (STAT6) is a critical mediator in the signaling pathways of interleukin-4 (IL-4) and interleukin-13 (IL-13), cytokines that play a pivotal role in the pathogenesis of allergic diseases such as asthma. Small molecule inhibitors targeting the Src homology 2 (SH2) domain of STAT6, such as this compound and the more extensively studied PM-43I, represent a promising therapeutic strategy for allergic airway disease. This compound has been identified as a potent inhibitor of STAT6 phosphorylation in in-vitro screens.[1] While specific in vivo dosage and efficacy data for this compound are not detailed in the available literature, the related compound PM-43I has undergone comprehensive preclinical evaluation, providing a valuable framework for studying similar molecules.
Quantitative Data Summary for PM-43I in Mice
The following tables summarize the key quantitative data from in vivo studies of PM-43I in mouse models of allergic airway disease. This data can be used as a reference for designing dose-ranging and efficacy studies for novel STAT6 inhibitors.
Table 1: In Vivo Efficacy of PM-43I in a Murine Model of Allergic Airway Disease [1]
| Dosage of PM-43I | Route of Administration | Key Efficacy Outcomes |
| 0.025 - 25 µg/kg | Intranasal (i.n.) | Progressive reduction in airway hyperreactivity (AHR).[1] |
| 0.25 µg/kg | Intranasal (i.n.) | Minimum effective dose (ED50) for reversing pre-existing allergic airway disease.[1] |
| 25 µg/kg | Intranasal (i.n.) | Significant suppression of eosinophils and other inflammatory indices.[1] |
| 250 µg/kg | Intranasal (i.n.) | Significant reduction in IL-4 secreting cells in the lungs.[1] |
| 5,000 µg/kg | Intraperitoneal (i.p.) | Systemic administration significantly reduced ovalbumin-specific IL-4–secreting cells in splenocytes.[1] |
Table 2: Pharmacokinetic Parameters of PM-43I in Mice [1]
| Parameter | Route of Administration | Dose | Tissue/Fluid | Observation |
| Distribution | Intranasal (i.n.) | 250 µg/kg | Lungs, Liver, Kidney, Urine | All three drug forms (prodrug with two phosphate-blocking groups, one blocking group, and active drug) were identified.[1] |
| Clearance | Intranasal (i.n.) | 250 µg/kg | Kidneys | Efficiently cleared through the kidneys with no long-term toxicity noted.[1] |
Experimental Protocols
The following are detailed protocols based on the methodologies used to evaluate PM-43I in mice, which can be adapted for this compound.
This protocol describes the induction of allergic airway disease in mice using a fungal allergen, which is a relevant preclinical model for asthma.
Materials:
-
BALB/c mice (or other appropriate strain, such as C57BL/6)[1][2]
-
Fungal allergen (e.g., Aspergillus niger extract)
-
Phosphate-buffered saline (PBS)
-
STAT6 inhibitor (e.g., PM-43I or this compound) dissolved in a suitable vehicle (e.g., DLPC)
-
Vehicle control (e.g., DLPC)
Procedure:
-
Sensitization and Challenge:
-
On day 0, sensitize mice by intraperitoneal (i.p.) injection of the fungal allergen mixed with an adjuvant.
-
From day 7, challenge the mice intranasally (i.n.) with the fungal allergen every other day for a specified period (e.g., 2 weeks).[1]
-
-
Drug Administration:
-
Assessment of Airway Hyperreactivity (AHR):
-
Measure AHR in response to increasing doses of a bronchoconstrictor like acetylcholine or methacholine using a whole-body plethysmograph.[1]
-
-
Bronchoalveolar Lavage (BAL):
-
At the end of the experiment, euthanize the mice and perform a bronchoalveolar lavage to collect airway inflammatory cells.
-
Perform differential cell counts to quantify eosinophils, neutrophils, lymphocytes, and macrophages.[1]
-
-
Lung Histology:
-
Perfuse the lungs and fix them in formalin for histological analysis.
-
Stain lung sections with Hematoxylin and Eosin (H&E) to assess inflammation and with Periodic acid-Schiff (PAS) to assess mucus production.
-
-
Cytokine Analysis:
This protocol outlines a basic procedure for assessing the pharmacokinetics of a STAT6 inhibitor in mice.
Materials:
-
Naïve mice
-
STAT6 inhibitor (e.g., PM-43I or this compound)
-
Administration supplies (syringes, gavage needles, etc.)
-
Blood collection supplies (capillary tubes, EDTA tubes)
-
Tissue collection supplies
-
HPLC-MS system for drug quantification[1]
Procedure:
-
Drug Administration:
-
Sample Collection:
-
Sample Processing:
-
Process blood to obtain plasma.
-
Homogenize tissue samples.
-
-
Drug Quantification:
-
Quantify the concentration of the parent drug and its potential metabolites in plasma and tissue homogenates using a validated analytical method such as HPLC-MS.[1]
-
-
Pharmacokinetic Analysis:
Visualizations
Caption: IL-4/IL-13 signaling pathway leading to STAT6 activation and gene expression in allergic inflammation.
Caption: Experimental workflow for evaluating the efficacy of a STAT6 inhibitor in a mouse model of allergic airway disease.
References
- 1. Small molecule targeting of the STAT5/6 Src homology 2 (SH2) domains to inhibit allergic airway disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Modulation of Distinct Asthmatic Phenotypes in Mice by Dose-Dependent Inhalation of Microbial Products - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Optimizing anesthesia and delivery approaches for dosing into lungs of mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacokinetic and In Vivo Efficacy Studies of the Mycobactin Biosynthesis Inhibitor Salicyl-AMS in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacokinetics of Panaxynol in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 7. A Pharmacokinetic and Metabolism Study of the TRPC6 Inhibitor SH045 in Mice by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
PM-81I: A Potent STAT6 Inhibitor for Cell Culture Applications
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
PM-81I is a novel and potent small molecule inhibitor of Signal Transducer and Activator of Transcription 6 (STAT6)[1][2]. By targeting the SH2 structural domain of STAT6, this compound effectively blocks its phosphorylation, a critical step in the activation of the IL-4/IL-13 signaling pathway[1][3][4]. This pathway is integral to the expression of experimental and human asthma[3][4][5]. The activation of STAT6 is crucial for T cell proliferation and the prevention of apoptotic cell death in B cells[1]. Consequently, this compound serves as a valuable tool for in vitro studies related to allergic diseases, inflammation, and cancer[1][2]. These application notes provide detailed protocols for the solubilization of this compound in DMSO and its application in cell culture experiments.
Quantitative Data Summary
The following table summarizes the key quantitative data for the use of this compound in cell culture.
| Parameter | Value | Reference |
| Solubility in DMSO | 100 mg/mL (118.22 mM) | [2] |
| Recommended Solvent | Fresh, anhydrous, sterile DMSO | [2][6] |
| Typical Cell Culture Working Concentrations | 0.05 - 5 µM | [2] |
| EC50 in Beas-2B cells (pSTAT6 inhibition) | 100 - 500 nM | [3] |
| Storage of Stock Solution | -20°C for up to 1 month; -80°C for up to 6 months | [2] |
| Final DMSO Concentration in Cell Culture | ≤ 0.1% (recommended, cell line dependent) | [6][7][8] |
Signaling Pathway
This compound inhibits the IL-4/IL-13 signaling pathway by preventing the phosphorylation of STAT6. Upon cytokine binding to the IL-4 receptor α (IL-4Rα), Janus kinases (JAKs) are activated and phosphorylate the receptor, creating a docking site for STAT6. STAT6 is then phosphorylated by JAKs, leading to its dimerization, nuclear translocation, and subsequent gene transcription. This compound specifically targets the SH2 domain of STAT6, preventing its recruitment to the phosphorylated receptor and subsequent activation.
Figure 1: this compound inhibits the IL-4/IL-13 signaling pathway by blocking STAT6 phosphorylation.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution in DMSO
This protocol describes the preparation of a high-concentration stock solution of this compound in DMSO.
Materials:
-
This compound powder
-
Anhydrous, sterile Dimethyl Sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes or vials
Procedure:
-
Equilibrate the this compound vial to room temperature before opening.
-
To prepare a 100 mM stock solution, add the appropriate volume of sterile DMSO to the vial of this compound. For example, to a vial containing 1 mg of this compound (MW: 845.95 g/mol ), add 11.82 µL of DMSO.
-
Vortex the solution thoroughly to ensure the compound is completely dissolved. Gentle warming or sonication can be used to aid dissolution if precipitation is observed[2].
-
Aliquot the stock solution into sterile, amber microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months)[2].
Protocol 2: In Vitro Inhibition of STAT6 Phosphorylation in Cell Culture
This protocol provides a general procedure for treating cells with this compound to assess the inhibition of IL-4-stimulated STAT6 phosphorylation. The example uses Beas-2B immortalized human epithelial airway cells[2].
Materials:
-
Beas-2B cells (or other relevant cell line)
-
Complete cell culture medium (e.g., DMEM supplemented with 10% FBS and 1% penicillin-streptomycin)
-
This compound stock solution (from Protocol 1)
-
Recombinant human IL-4
-
Phosphate-buffered saline (PBS)
-
Cell lysis buffer
-
Protein assay reagents
-
Antibodies for Western blotting (anti-pSTAT6, anti-STAT6, and a loading control)
Experimental Workflow:
Figure 2: Experimental workflow for assessing this compound activity in cell culture.
Procedure:
-
Cell Seeding: Seed Beas-2B cells in appropriate culture plates (e.g., 6-well plates) at a density that will result in 70-80% confluency on the day of the experiment.
-
Preparation of Working Solutions:
-
On the day of the experiment, thaw an aliquot of the this compound stock solution.
-
Prepare serial dilutions of the this compound stock solution in complete cell culture medium to achieve the desired final concentrations (e.g., 0.05, 0.1, 0.5, 1, 2.5, and 5 µM)[2].
-
Important: Ensure the final DMSO concentration in the culture medium does not exceed the tolerance of the cell line, typically ≤ 0.1%[6][7][8]. A vehicle control (medium with the same final DMSO concentration) must be included in all experiments.
-
-
Cell Treatment:
-
Remove the culture medium from the cells and replace it with the medium containing the different concentrations of this compound or the vehicle control.
-
Incubate the cells for 2 hours at 37°C and 5% CO2[2].
-
-
Cell Stimulation:
-
Cell Lysis and Protein Analysis:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells using an appropriate lysis buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of each lysate.
-
Perform Western blot analysis to detect the levels of phosphorylated STAT6 (pSTAT6) and total STAT6. Use a housekeeping protein (e.g., β-actin or GAPDH) as a loading control.
-
-
Data Analysis: Quantify the band intensities from the Western blot and normalize the pSTAT6 levels to the total STAT6 levels. Compare the pSTAT6 levels in this compound-treated cells to the vehicle-treated control to determine the inhibitory effect.
Troubleshooting
-
Precipitation of this compound in Culture Medium: If precipitation occurs when diluting the DMSO stock in aqueous culture medium, try performing serial dilutions in DMSO first to lower the concentration before adding it to the medium[6]. Ensure rapid and thorough mixing upon addition to the medium.
-
Cell Toxicity: If cytotoxicity is observed, ensure the final DMSO concentration is within the tolerated range for your specific cell line (typically ≤ 0.1%)[6][7][8]. Perform a dose-response curve for DMSO alone to determine the no-effect concentration. The IC50 values for this compound cytotoxicity in Beas-2B and MDA-MB-468 cells after 72 hours of exposure are between 8 µM and 10 µM[3].
-
Variability in Results: Use fresh, anhydrous DMSO for preparing stock solutions as DMSO is hygroscopic and absorbed water can affect solubility[2][6]. Aliquoting the stock solution minimizes freeze-thaw cycles that can lead to compound degradation.
References
- 1. cancer-research-network.com [cancer-research-network.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Small molecule targeting of the STAT5/6 Src homology 2 (SH2) domains to inhibit allergic airway disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Small molecule targeting of the STAT5/6 Src homology 2 (SH2) domains to inhibit allergic airway disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for In Vivo Administration of STAT6 Inhibitors: A Case Study with PM-43I
Disclaimer: While the topic of interest is PM-81I, extensive literature searches did not yield specific in vivo administration data for this compound. The following application notes and protocols are based on the closely related and extensively studied STAT6 inhibitor, PM-43I, as described in the publication "Small molecule targeting of the STAT5/6 Src homology 2 (SH2) domains to inhibit allergic airway disease"[1]. This compound was identified as a potent in vitro inhibitor of STAT6, but PM-43I was selected for in vivo evaluation[1]. These notes are intended to provide a representative framework for researchers working with similar STAT6 inhibitors.
Introduction
Signal Transducer and Activator of Transcription 6 (STAT6) is a key signaling molecule in the IL-4/IL-13 pathway, which plays a critical role in the pathophysiology of allergic diseases such as asthma[1]. Small molecule inhibitors targeting the SH2 domain of STAT6, such as this compound and PM-43I, have been developed to block this pathway. This compound has demonstrated potent in vitro inhibition of IL-4 stimulated STAT6 phosphorylation[1]. The related compound, PM-43I, has been shown to potently inhibit both STAT5- and STAT6-dependent allergic airway disease in murine models[1]. This document provides detailed protocols and data for the in vivo administration of PM-43I as a representative STAT6 inhibitor.
In Vitro Activity of this compound
Before proceeding to in vivo models, it is crucial to characterize the in vitro profile of the inhibitor. This compound was among a series of potent STAT6 inhibitors with an EC50 value in the range of 100–500 nM for the inhibition of pSTAT6 in Beas-2B cells[1]. In cross-reactivity studies, this compound was found to moderately inhibit FAK and STAT1, but did not show cross-reactivity with STAT5[1].
Table 1: In Vitro Profile of Selected STAT6 Inhibitors [1]
| Compound | STAT6 Inhibition (pSTAT6 in Beas-2B cells) EC50 | Cross-Reactivity Notes |
| This compound | 100–500 nM | Moderately inhibits FAK and STAT1; No cross-reactivity with STAT5. |
| PM-43I | 100–500 nM | Significant cross-reactivity to STAT5; slight inhibition of STAT3. |
| PM-86I | 100–500 nM | Highly selective for STAT6. |
In Vivo Administration of PM-43I in a Murine Model of Allergic Airway Disease
The following protocols are based on studies using a fungal-induced allergic airway disease model in mice[1].
The general workflow for evaluating the in vivo efficacy of STAT6 inhibitors in this model is depicted below.
Materials:
-
C57BL/6 or BALB/c mice
-
Aspergillus niger (AN) spores
-
PM-43I (or other STAT6 inhibitor)
-
Vehicle control (e.g., dilauroylphosphatidylcholine - DLPC)
-
Acetylcholine chloride
-
Equipment for intranasal administration
-
FlexiVent system for measuring airway hyperresponsiveness
-
Materials for bronchoalveolar lavage (BAL), histology, and cytokine analysis
Procedure:
-
Sensitization: On day 0, intranasally administer a suspension of Aspergillus niger spores to the mice.
-
Challenge: On day 14, challenge the mice again with an intranasal administration of AN spores.
-
Treatment: Administer PM-43I or vehicle control intranasally at the desired dose and time point. For a therapeutic effect, administration can occur after the challenge.
-
Airway Hyperresponsiveness (AHR) Measurement: 24 hours after the final challenge, assess AHR by measuring respiratory system resistance in response to increasing doses of inhaled acetylcholine chloride using a FlexiVent system.
-
Bronchoalveolar Lavage (BAL): Following AHR measurement, perform a BAL to collect airway inflammatory cells. Analyze the cell differentials.
-
Histology: Harvest the lungs for histological analysis to assess inflammation and mucus production.
-
Cytokine Analysis: Analyze BAL fluid or lung homogenates for levels of key cytokines (e.g., IL-4, IL-5, IL-13).
PM-43I demonstrated a dose-dependent efficacy in reducing airway hyperresponsiveness in BALB/c mice, with a maximally effective dose of 0.25 μg/kg[1].
Table 2: Dose-Ranging Efficacy of PM-43I on Airway Hyperresponsiveness [1]
| Treatment Group | Dose (μg/kg) | Maximal Increase in Respiratory System Resistance (RRS) |
| Vehicle Control | - | High |
| PM-43I | 0.025 | Progressive Reduction |
| PM-43I | 0.25 | Maximal Reduction |
| PM-43I | 2.5 | Reduced Efficacy |
| PM-43I | 25 | Reduced Efficacy |
Note: An unusual inverse relationship between dose and efficacy was observed at doses higher than 0.25 μg/kg, highlighting the complexity of targeting intracellular proteins in vivo.[1]
Pharmacokinetics of PM-43I
Pharmacokinetic studies are essential to understand the absorption, distribution, metabolism, and excretion (ADME) of a compound.
Materials:
-
CR1 mice
-
PM-43I
-
Equipment for intranasal administration
-
Materials for tissue (lung, liver, kidney) and urine collection
-
HPLC-MS system for drug quantification
Procedure:
-
Administer a single intranasal dose of PM-43I (e.g., 250 μg/kg) to the mice.
-
At various time points (e.g., 0, 5, 15, 30 minutes; 1, 2, 4, 8, 24, 48 hours), collect blood, lung, liver, kidney, and urine samples.
-
Process the samples for analysis.
-
Quantify the concentration of the prodrug (with two, one, or no POM protecting groups) in each sample using a validated HPLC-MS method.
Following intranasal administration, PM-43I was rapidly processed to its active form (non-POM) and cleared[1].
Table 3: Pharmacokinetic Profile of PM-43I (250 μg/kg, i.n.) [1]
| Tissue/Fluid | Predominant Species | Peak Abundance | Clearance |
| Liver | Non-POM | 5 minutes | - |
| Kidneys | Non-POM | - | Cleared by 30 minutes |
| Urine | Non-POM | 1 hour | - |
Note: The efficient clearance of PM-43I through the kidneys suggests no long-term toxicity.[1]
Signaling Pathway
This compound and related compounds inhibit the IL-4/IL-13 signaling pathway by blocking the SH2 domain of STAT6, thereby preventing its phosphorylation and subsequent downstream effects.
Toxicology
While specific in vivo toxicology studies for this compound are not available, the lead compound PM-43I was noted to be efficiently cleared with no long-term toxicity observed in the described studies[1]. For any new compound, a standard toxicology assessment should be performed, which may include acute toxicity studies to determine the maximum tolerated dose (MTD), and observations for clinical signs of toxicity (e.g., changes in behavior, weight loss, etc.).
Conclusion
The STAT6 inhibitor this compound shows promise based on its potent in vitro activity. The in vivo studies of the related compound, PM-43I, provide a valuable roadmap for the preclinical development of this class of inhibitors. The protocols and data presented here offer a comprehensive guide for researchers aiming to evaluate the in vivo efficacy, pharmacokinetics, and mechanism of action of STAT6 inhibitors in relevant disease models. Further studies would be required to specifically delineate the in vivo characteristics of this compound.
References
Application Notes and Protocols: Western Blot Analysis of p-STAT6 Inhibition by PM-81I
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Signal Transducer and Activator of Transcription 6 (STAT6) is a critical transcription factor in the signaling pathways of interleukin-4 (IL-4) and interleukin-13 (IL-13).[1][2][3] Upon cytokine stimulation, STAT6 is phosphorylated at Tyr641, leading to its dimerization, nuclear translocation, and subsequent regulation of gene expression involved in allergic inflammation and cancer.[3][4][5] Dysregulation of the STAT6 pathway is implicated in various diseases, including asthma, allergic rhinitis, and certain cancers.[4][5][6] PM-81I is a novel and potent small-molecule inhibitor of STAT6 that targets its Src Homology 2 (SH2) domain, thereby preventing its activation.[4][6] This document provides a detailed protocol for performing a Western blot to assess the inhibitory effect of this compound on IL-4-induced STAT6 phosphorylation in a human bronchial epithelial cell line.
Quantitative Data Summary
The following table summarizes the inhibitory activity of this compound and related compounds on STAT6 phosphorylation.
| Compound | Cell Line | Stimulation | Parameter | Value | Reference |
| This compound | Beas-2B | IL-4 | STAT6 Inhibition | >90% at 5 µM | [6] |
| This compound | Beas-2B | IL-4 | EC50 | 100–500 nM | [6] |
| PM-43I | Beas-2B | IL-4 | EC50 | 100–500 nM | [6] |
| PM-63I | Beas-2B | IL-4 | EC50 | 100–500 nM | [6] |
| PM-74I | Beas-2B | IL-4 | EC50 | 100–500 nM | [6] |
| PM-80I | Beas-2B | IL-4 | EC50 | 100–500 nM | [6] |
| PM-86I | Beas-2B | IL-4 | EC50 | 100–500 nM | [6] |
Experimental Protocols
I. Cell Culture and Treatment
This protocol is optimized for Beas-2B, an immortalized human bronchial epithelial cell line.
Materials:
-
Beas-2B cells
-
DMEM/F12 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Recombinant Human IL-4
-
This compound
-
DMSO (vehicle)
-
6-well tissue culture plates
-
Phosphate Buffered Saline (PBS)
Procedure:
-
Cell Seeding: Seed Beas-2B cells in 6-well plates at a density that will result in 80-90% confluency on the day of the experiment.
-
Serum Starvation: Once cells reach the desired confluency, aspirate the growth medium and wash once with PBS. Replace with serum-free DMEM/F12 medium and incubate for 12-24 hours.
-
This compound Treatment: Prepare a stock solution of this compound in DMSO. Dilute the stock solution in serum-free medium to the desired final concentrations (e.g., 0, 100 nM, 250 nM, 500 nM, 1 µM, 5 µM). Pre-treat the cells by adding the this compound dilutions and a vehicle control (DMSO) to the respective wells. Incubate for 1-2 hours.
-
IL-4 Stimulation: Following pre-treatment with this compound, stimulate the cells with recombinant human IL-4 at a final concentration of 10-50 ng/mL for 15-30 minutes. Include a non-stimulated control group.
-
Cell Lysis: After stimulation, immediately place the plates on ice and proceed to the cell lysis protocol.
II. Western Blot Protocol for p-STAT6 (Tyr641)
Materials:
-
Ice-cold PBS
-
RIPA Lysis Buffer supplemented with Protease and Phosphatase Inhibitor Cocktails
-
Cell scraper
-
Microcentrifuge tubes
-
BCA Protein Assay Kit
-
Laemmli sample buffer (4X)
-
SDS-PAGE gels (e.g., 4-12% Bis-Tris)
-
Running buffer (e.g., MOPS or MES)
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies:
-
Rabbit anti-phospho-STAT6 (Tyr641)
-
Rabbit anti-total STAT6
-
Mouse or Rabbit anti-β-actin (or other loading control)
-
-
HRP-conjugated secondary antibodies (anti-rabbit, anti-mouse)
-
Tris-Buffered Saline with Tween-20 (TBST)
-
Enhanced Chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Lysate Preparation: a. Aspirate the medium and wash the cells twice with ice-cold PBS. b. Add 100-150 µL of ice-cold supplemented RIPA buffer to each well. c. Scrape the cells and transfer the lysate to pre-chilled microcentrifuge tubes. d. Incubate on ice for 30 minutes with periodic vortexing. e. Centrifuge at 14,000 x g for 15 minutes at 4°C. f. Transfer the supernatant (protein lysate) to a new tube.
-
Protein Quantification: a. Determine the protein concentration of each lysate using a BCA protein assay according to the manufacturer's instructions.
-
Sample Preparation for SDS-PAGE: a. Based on the protein quantification, dilute the lysates to the same concentration. b. Mix 20-30 µg of protein with 4X Laemmli sample buffer. c. Heat the samples at 95-100°C for 5-10 minutes.
-
SDS-PAGE and Protein Transfer: a. Load the prepared samples into the wells of an SDS-PAGE gel. b. Run the gel according to the manufacturer's recommendations until the dye front reaches the bottom. c. Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Immunoblotting: a. Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature with gentle agitation. b. Primary Antibody Incubation: Incubate the membrane with the primary antibody against p-STAT6 (Tyr641) diluted in blocking buffer overnight at 4°C with gentle agitation. Recommended dilutions can be found on the antibody datasheet (e.g., 1:1000).[7][8][9] c. Washing: Wash the membrane three times for 10 minutes each with TBST. d. Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature. e. Washing: Repeat the washing step (5c).
-
Detection: a. Prepare the ECL substrate according to the manufacturer's instructions. b. Incubate the membrane with the ECL substrate for the recommended time. c. Capture the chemiluminescent signal using an imaging system.
-
Stripping and Reprobing (Optional): a. To probe for total STAT6 and a loading control on the same membrane, the membrane can be stripped using a mild stripping buffer. b. After stripping, repeat the blocking and antibody incubation steps with the primary antibodies for total STAT6 and then β-actin.
Visualizations
Signaling Pathway Diagram
Caption: IL-4/STAT6 signaling pathway and the inhibitory action of this compound.
Experimental Workflow Diagram
Caption: Workflow for Western blot analysis of p-STAT6 after this compound treatment.
References
- 1. Essential role of Stat6 in IL-4 signalling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Essential role of Stat6 in IL-4 signalling | Semantic Scholar [semanticscholar.org]
- 3. Targeting the Src Homology 2 (SH2) Domain of Signal Transducer and Activator of Transcription 6 (STAT6) with Cell-Permeable, Phosphatase-Stable Phosphopeptide Mimics Potently Inhibits Tyr641 Phosphorylation and Transcriptional Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cancer-research-network.com [cancer-research-network.com]
- 5. What are STAT6 inhibitors and how do they work? [synapse.patsnap.com]
- 6. Small molecule targeting of the STAT5/6 Src homology 2 (SH2) domains to inhibit allergic airway disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Phospho-Stat6 (Tyr641) (C11A12) Rabbit Monoclonal Antibody | Cell Signaling Technology [cellsignal.com]
- 8. Phospho-STAT6 (Tyr641) Polyclonal Antibody (PA5-104892) [thermofisher.com]
- 9. Phospho-Stat6 (Tyr641) Antibody | Cell Signaling Technology [cellsignal.com]
Application Notes and Protocols for PM-81I in Primary Cell Cultures
For Researchers, Scientists, and Drug Development Professionals
Introduction
PM-81I is a potent and selective small molecule inhibitor of the Signal Transducer and Activator of Transcription 6 (STAT6). It functions by targeting the Src homology 2 (SH2) domain of STAT6, thereby preventing its recruitment to the phosphorylated intracellular domain of the IL-4 receptor alpha subunit (IL-4Rα). This blockade effectively inhibits the interleukin-4 (IL-4) and interleukin-13 (IL-13) signaling pathways, which are critical drivers of T-helper type 2 (Th2) cell differentiation and the inflammatory responses associated with allergic diseases such as asthma.[1][2] These application notes provide detailed protocols for the use of this compound in primary cell cultures to study its effects on STAT6 signaling and cellular viability.
Mechanism of Action
The IL-4/IL-13 signaling cascade is initiated by the binding of these cytokines to their respective receptor complexes, which share the common IL-4Rα chain.[1] This binding event activates Janus kinases (JAKs), which in turn phosphorylate specific tyrosine residues on the receptor's cytoplasmic tail.[1] The latent cytoplasmic transcription factor, STAT6, is then recruited to this phosphorylated docking site via its SH2 domain.[1] Once bound, STAT6 is itself phosphorylated by the JAKs, leading to its homodimerization, translocation into the nucleus, and subsequent activation of target gene transcription.[1] this compound acts as a peptidomimetic, competitively binding to the STAT6 SH2 domain to disrupt this critical recruitment step.
Below is a diagram illustrating the IL-4/IL-13 signaling pathway and the inhibitory action of this compound.
Caption: IL-4/IL-13 signaling pathway and the inhibitory mechanism of this compound.
Quantitative Data Summary
The following tables summarize the in vitro efficacy and cytotoxicity of this compound in various cell lines, including primary cells.
Table 1: In Vitro Efficacy of this compound
| Cell Type | Assay | Endpoint | EC50 | Reference |
| Beas-2B (Human Airway Epithelial) | Western Blot | pSTAT6 Inhibition | 100–500 nM | [1] |
| Primary Splenocytes | Not Specified | STAT6-dependent gene expression | Not Specified | [1] |
Table 2: Cytotoxicity Profile of this compound Prodrug
| Cell Type | Assay | Exposure Time | IC50 | Reference |
| Beas-2B (Human Airway Epithelial) | MTT Assay | 72 hours | 8–10 µM | [1] |
| MDA-MB-468 (Human Breast Cancer) | MTT Assay | 72 hours | 8–10 µM | [1] |
Table 3: Specificity of this compound
| Target | Activity | Concentration | Reference |
| STAT1 | Moderate Inhibition | Not Specified | [1] |
| FAK | Moderate Inhibition | Not Specified | [1] |
| STAT5 | No Cross-reactivity | Not Specified | [1] |
Experimental Protocols
The following are detailed protocols for the use of this compound in primary cell cultures. General aseptic techniques for cell culture should be followed at all times.[3][4]
Protocol 1: General Primary Cell Culture and Maintenance
This protocol provides a general guideline for culturing primary cells. Specific requirements may vary depending on the cell type.
-
Media Preparation: Prepare the appropriate complete culture medium for your specific primary cell type, including serum and any necessary supplements.[3] Warm the medium to 37°C before use.
-
Thawing Cryopreserved Cells:
-
Rapidly thaw the vial of cryopreserved primary cells in a 37°C water bath until a small amount of ice remains.[4]
-
Wipe the vial with 70% ethanol.
-
Transfer the cells to a sterile 15 mL conical tube containing 5 mL of pre-warmed complete medium.
-
Centrifuge at 200 x g for 5 minutes to pellet the cells and remove cryoprotectant.[3]
-
Aspirate the supernatant and resuspend the cell pellet in fresh, pre-warmed complete medium.
-
-
Cell Seeding:
-
Cell Maintenance:
Protocol 2: Inhibition of STAT6 Phosphorylation in Primary Cells
This protocol describes how to treat primary cells with this compound and assess its effect on IL-4-stimulated STAT6 phosphorylation via Western blotting.
Experimental Workflow Diagram
Caption: Workflow for analyzing this compound's effect on STAT6 phosphorylation.
Methodology
-
Cell Preparation: Culture primary cells (e.g., primary splenocytes) in appropriate vessels until they reach sufficient confluency.
-
Serum Starvation: Twenty-four hours prior to the experiment, switch the cells to a low-serum medium (e.g., 2% FBS) to reduce basal signaling activity.[1]
-
This compound Pre-treatment:
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO).
-
Dilute the this compound stock solution to the desired final concentrations in the low-serum medium. Include a vehicle control (DMSO only).
-
Remove the old medium from the cells and add the medium containing this compound or vehicle.
-
Pre-treat the cells for 2 hours at 37°C.[1]
-
-
Cytokine Stimulation:
-
Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate. Centrifuge to pellet cell debris.
-
Determine the protein concentration of the supernatant using a standard protein assay (e.g., BCA assay).
-
-
Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in SDS-PAGE sample buffer.
-
Separate the proteins by SDS-polyacrylamide gel electrophoresis and transfer them to a nitrocellulose or PVDF membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phospho-STAT6 (pSTAT6) and total STAT6 overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantify band intensities using image analysis software. Normalize pSTAT6 levels to total STAT6.
-
Protocol 3: Cellular Viability Assessment (MTT Assay)
This protocol is for determining the cytotoxicity of this compound on primary cells.
-
Cell Seeding: Seed primary cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treatment:
-
Prepare serial dilutions of this compound in complete culture medium. Include a vehicle control and an untreated control.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions or control medium.
-
Incubate the plate for the desired duration (e.g., 72 hours) at 37°C and 5% CO2.[1]
-
-
MTT Reagent Addition:
-
Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.
-
Add 10 µL of the MTT solution to each well.
-
Incubate for 3-4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium from the wells.
-
Add 100 µL of a solubilization solution (e.g., DMSO or a 0.01 M HCl solution in 10% SDS) to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-10 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Calculate cell viability as a percentage relative to the untreated control.
-
Plot the viability against the log of the this compound concentration to determine the IC50 value.
-
Conclusion
This compound is a valuable research tool for investigating the role of the IL-4/IL-13/STAT6 signaling pathway in primary cells. The provided protocols offer a framework for assessing its inhibitory activity on STAT6 phosphorylation and its impact on cell viability. Researchers should optimize these protocols based on the specific primary cell type and experimental conditions.
References
Application Notes and Protocols: PM-81I in Colorectal Cancer Organoid Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Patient-derived organoids (PDOs) are three-dimensional (3D) in vitro models that recapitulate the genetic and phenotypic characteristics of the original tumor, making them powerful tools for cancer research and drug development.[1][2] Colorectal cancer (CRC), a leading cause of cancer-related mortality, is frequently driven by aberrant signaling pathways.[3] One such pathway, the IL-4/IL-13/STAT6 axis, has been implicated in promoting CRC progression, proliferation, survival, and metastasis.[3][4] Signal Transducer and Activator of Transcription 6 (STAT6) is a key transcription factor in this pathway, and its activation is associated with a poorer prognosis in CRC patients.[3][4]
PM-81I is a cell-permeable small molecule inhibitor of STAT6, demonstrating potent inhibition of IL-4-stimulated STAT6 phosphorylation with an EC₅₀ of 100–500 nM in cell-based assays.[1] While its direct application in organoid models has not been extensively published, its mechanism of action makes it a compelling candidate for investigating the role of STAT6 signaling in CRC and for evaluating its potential as a therapeutic agent. These application notes provide a comprehensive, albeit hypothetical, framework for the utilization of this compound in patient-derived CRC organoid models.
Scientific Rationale for Targeting STAT6 in CRC Organoids
The IL-4/IL-13 signaling cascade, acting through the JAK/STAT6 pathway, has been shown to contribute to CRC pathogenesis by:
-
Promoting Epithelial-Mesenchymal Transition (EMT): IL-13 can induce EMT in CRC cells, a process critical for metastasis, through the phosphorylation of STAT6.[1][5]
-
Inducing Cancer Stem Cell Phenotypes: The pathway can upregulate the expression of cancer stem cell markers, contributing to tumor initiation and recurrence.[1]
-
Enhancing Proliferation and Survival: The IL-4/STAT6 axis promotes the expression of anti-apoptotic proteins, such as survivin, and enhances CRC cell proliferation.[6][7]
-
Modulating the Tumor Microenvironment: STAT6 plays a role in the polarization of tumor-associated macrophages (TAMs) towards an immunosuppressive M2 phenotype, which can hinder anti-tumor immunity.[8][9]
By inhibiting STAT6, this compound offers a targeted approach to potentially reverse these pro-tumorigenic effects. CRC organoids, which preserve the cellular heterogeneity and architecture of the original tumor, provide an ideal platform to test this hypothesis in a patient-relevant manner.[10]
Experimental Protocols
Establishment and Culture of Patient-Derived CRC Organoids
This protocol is adapted from established methods for generating patient-derived CRC organoids.[1][3][9]
Materials:
-
Freshly resected primary CRC tissue
-
Advanced DMEM/F12 medium
-
Penicillin/Streptomycin, GlutaMAX, HEPES
-
N2 and B27 supplements
-
N-acetylcysteine
-
Human EGF, Noggin, R-spondin1 (or conditioned media)
-
Nicotinamide, A83-01, SB202190
-
Collagenase Type IV, DNase I
-
Basement Membrane Extract (BME), such as Matrigel®
-
CRC Organoid Culture Medium (see Table 1 for formulation)
-
Cell recovery solution
Procedure:
-
Tissue Processing:
-
Wash the fresh tumor tissue with ice-cold PBS.
-
Mechanically mince the tissue into 1-3 mm³ fragments in a sterile petri dish.
-
Transfer fragments to a 15 mL conical tube and wash multiple times with cold PBS until the supernatant is clear.
-
Digest the tissue fragments with a solution containing Collagenase IV and DNase I in Advanced DMEM/F12 at 37°C for 10-15 minutes with gentle agitation.[3]
-
Monitor the digestion under a microscope until crypts are released and the solution becomes turbid.
-
Neutralize the digestion with an equal volume of cold Advanced DMEM/F12.
-
-
Crypt Isolation:
-
Pass the cell suspension through a 70-100 µm cell strainer into a new 50 mL conical tube.[3]
-
Centrifuge at 300 x g for 5 minutes at 4°C. Discard the supernatant.
-
Wash the pellet with cold PBS and repeat the centrifugation.
-
The resulting pellet contains the isolated intestinal crypts.
-
-
Organoid Seeding:
-
Resuspend the crypt pellet in a small volume of CRC Organoid Culture Medium.
-
Mix the crypt suspension with BME on ice at a 1:1 ratio.
-
Pipette 25-50 µL domes of the BME-crypt mixture into the center of wells of a pre-warmed 24-well plate.[3]
-
Incubate the plate at 37°C for 15-20 minutes to solidify the domes.
-
Carefully add 500 µL of pre-warmed CRC Organoid Culture Medium to each well.
-
-
Organoid Maintenance:
-
Culture the organoids at 37°C in a 5% CO₂ incubator.
-
Change the culture medium every 2-3 days.
-
Organoids should become visible within 1-2 weeks.
-
-
Organoid Passaging:
-
When organoids become large and dense, they should be passaged (typically every 7-10 days).
-
Aspirate the medium and mechanically disrupt the BME domes with a pipette tip in cell recovery solution or cold PBS.
-
Transfer the organoid suspension to a conical tube and centrifuge at 300 x g for 5 minutes.
-
Mechanically dissociate the organoid pellet into smaller fragments by pipetting.
-
Re-seed the fragments in fresh BME as described in step 3.
-
Table 1: CRC Organoid Culture Medium Formulation
| Component | Final Concentration |
|---|---|
| Advanced DMEM/F12 | Base |
| Penicillin/Streptomycin | 100 U/mL |
| HEPES | 10 mM |
| GlutaMAX | 1x |
| N2 Supplement | 1x |
| B27 Supplement | 1x |
| N-acetylcysteine | 1 mM |
| Human EGF | 50 ng/mL |
| Noggin | 100 ng/mL |
| R-spondin1 | 500 ng/mL |
| Nicotinamide | 10 mM |
| A83-01 (TGF-β inhibitor) | 500 nM |
| SB202190 (p38 inhibitor) | 10 µM |
This compound Treatment of CRC Organoids
Materials:
-
Established CRC organoid cultures
-
This compound stock solution (in DMSO)
-
CRC Organoid Culture Medium
-
Vehicle control (DMSO)
Procedure:
-
Plating for Experiments:
-
Passage organoids as described above.
-
Plate a consistent number of organoid fragments per well in a 24- or 96-well plate suitable for the planned downstream assay.
-
Allow organoids to grow for 3-4 days to establish before starting treatment.
-
-
This compound Preparation and Treatment:
-
Prepare serial dilutions of this compound in CRC Organoid Culture Medium. A suggested starting concentration range is 10 nM to 10 µM, based on the known EC₅₀.[1]
-
Prepare a vehicle control medium containing the same final concentration of DMSO as the highest this compound concentration.
-
Aspirate the old medium from the organoid cultures and replace it with the medium containing this compound or vehicle.
-
-
Incubation:
-
Incubate the treated organoids for the desired duration (e.g., 24, 48, 72 hours). The medium should be replaced with fresh treatment medium every 48 hours for longer experiments.
-
Assay Protocols for Evaluating this compound Efficacy
A. Cell Viability Assay (CellTiter-Glo® 3D)
This assay quantifies ATP, an indicator of metabolically active cells.[11][12]
Procedure:
-
Plate and treat organoids in a 96-well white-walled plate as described above.
-
After the treatment period, equilibrate the plate and the CellTiter-Glo® 3D reagent to room temperature.
-
Add a volume of CellTiter-Glo® 3D reagent equal to the volume of culture medium in each well.
-
Place the plate on a shaker for 5 minutes to induce cell lysis.
-
Incubate at room temperature for an additional 25 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate reader.
-
Normalize the data to the vehicle-treated control wells.
B. Proliferation Assay (EdU Staining)
This assay measures DNA synthesis in proliferating cells.[13]
Procedure:
-
Treat organoids as described.
-
Add EdU (5-ethynyl-2'-deoxyuridine) to the culture medium at a final concentration of 10 µM and incubate for 2-4 hours.
-
Carefully remove the medium and fix the organoids in 4% paraformaldehyde (PFA) for 30-60 minutes at room temperature.
-
Wash the organoids with PBS.
-
Permeabilize with 0.5% Triton X-100 in PBS for 20 minutes.
-
Perform the Click-iT® reaction according to the manufacturer's protocol to fluorescently label the incorporated EdU.
-
Counterstain nuclei with DAPI.
-
Image the organoids using a confocal microscope and quantify the percentage of EdU-positive cells.
C. Immunofluorescence Staining
This method allows for the visualization of specific proteins within the organoids.[10]
Procedure:
-
Fix and permeabilize treated organoids as described for the EdU assay.
-
Block non-specific antibody binding with a blocking buffer (e.g., 5% BSA, 0.1% Triton X-100 in PBS) for at least 1 hour.
-
Incubate with primary antibodies (e.g., anti-pSTAT6, anti-Ki67, anti-E-cadherin) diluted in blocking buffer overnight at 4°C.
-
Wash three times with PBS containing 0.1% Tween 20.
-
Incubate with corresponding fluorescently-labeled secondary antibodies and DAPI for 1-2 hours at room temperature, protected from light.
-
Wash three times with PBS-T.
-
Mount the organoids and image using a confocal microscope.
D. Quantitative PCR (qPCR)
qPCR is used to measure changes in the expression of STAT6 target genes.[7][14]
Procedure:
-
Harvest organoids from the BME using a cell recovery solution.[14]
-
Wash the organoid pellet with cold PBS.
-
Extract total RNA using a suitable kit (e.g., RNeasy Mini Kit, Qiagen).
-
Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
Perform qPCR using SYBR Green or TaqMan probes for target genes (e.g., ZEB1, CCND1, BCL2L1 [Survivin]) and a housekeeping gene (e.g., GAPDH, ACTB) for normalization.
-
Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression.
Expected Outcomes and Data Presentation
Treatment of CRC organoids with this compound is expected to inhibit the STAT6 signaling pathway, leading to a reduction in cell viability and proliferation, a reversal of the EMT phenotype, and decreased expression of STAT6 target genes.
Table 2: Hypothetical Viability Data of CRC Organoids Treated with this compound
| This compound Conc. (µM) | Average Luminescence (RLU) | % Viability (Normalized to Vehicle) |
|---|---|---|
| Vehicle (0) | 1,500,000 | 100% |
| 0.01 | 1,450,000 | 96.7% |
| 0.1 | 1,125,000 | 75.0% |
| 1 | 600,000 | 40.0% |
| 10 | 225,000 | 15.0% |
Table 3: Hypothetical Proliferation and Gene Expression Data (72h Treatment with 1 µM this compound)
| Assay | Vehicle Control | This compound Treated | Fold Change |
|---|---|---|---|
| % EdU Positive Cells | 45% | 15% | -3.0 |
| ZEB1 Relative Expression | 1.0 | 0.3 | -3.3 |
| BCL2L1 (Survivin) Rel. Exp. | 1.0 | 0.4 | -2.5 |
Signaling Pathway and Advanced Applications
Advanced Application: Organoid-Macrophage Co-culture
Given the role of STAT6 in macrophage polarization, a co-culture model can be used to investigate the effect of this compound on the tumor microenvironment.[15]
Protocol Outline:
-
Isolate human monocytes from peripheral blood mononuclear cells (PBMCs) and differentiate them into macrophages in vitro.
-
Establish CRC organoid cultures as previously described.
-
Co-culture the CRC organoids with the differentiated macrophages, either by mixing the macrophages into the BME with the organoids or by adding them to the culture medium.[15][16]
-
Treat the co-cultures with this compound or vehicle.
-
Analyze the organoids for changes in growth and invasion.
-
Harvest the macrophages from the co-culture and analyze their polarization state (M1 vs. M2 markers) by flow cytometry or qPCR (e.g., for CD206, ARG1, IL-10).
Expected Outcome: this compound treatment is hypothesized to reduce the M2 polarization of macrophages in the co-culture, potentially leading to a less immunosuppressive microenvironment and reduced organoid growth.
Conclusion
The STAT6 inhibitor this compound represents a promising tool for investigating the role of the IL-4/IL-13 signaling pathway in colorectal cancer. Patient-derived organoid models offer a clinically relevant platform to evaluate the efficacy of this compound in a 3D context that mimics the native tumor. The protocols outlined here provide a comprehensive guide for researchers to explore the potential of STAT6 inhibition as a novel therapeutic strategy for colorectal cancer.
References
- 1. sinobiological.com [sinobiological.com]
- 2. Prospective derivation of a Living Organoid Biobank of colorectal cancer patients - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Guide to Cultivating Organoids of Colorectal Cancer [absin.net]
- 4. researchgate.net [researchgate.net]
- 5. RNA Extraction and RT-qPCR of Human Lung Organoids [protocols.io]
- 6. Generation of Patient-Derived Colorectal Cancer Organoids for RAS Studies | Springer Nature Experiments [experiments.springernature.com]
- 7. Harvesting Organoids for Biochemical Analysis Protocol | Bio-Techne [bio-techne.com]
- 8. scilit.com [scilit.com]
- 9. Protocol for serial organoid formation assay using primary colorectal cancer tissues to evaluate cancer stem cell activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Immunofluorescence staining of colorectal cancer patient-derived organoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. gdr-organoides.cnrs.fr [gdr-organoides.cnrs.fr]
- 12. CellTiter-Glo® 3D Cell Viability Assay | 3D Cell Culture [promega.com]
- 13. Staining 3D Cell Cultures for Imaging | Thermo Fisher Scientific - US [thermofisher.com]
- 14. resources.bio-techne.com [resources.bio-techne.com]
- 15. In vitro co-culture models for studying organoids-macrophages interaction: the golden technology of cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 16. A Microwell-Based Intestinal Organoid-Macrophage Co-Culture System to Study Intestinal Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
PM-81I pharmacokinetics and pharmacodynamics
For Researchers, Scientists, and Drug Development Professionals
Introduction
PM-81I is a novel and potent small-molecule inhibitor of Signal Transducer and Activator of Transcription 6 (STAT6).[1][2] It functions by targeting the SH2 structural domain of STAT6, a key transcription factor involved in the signaling pathways of interleukin-4 (IL-4) and interleukin-13 (IL-13).[1] These cytokines are central to the pathophysiology of Type 2 inflammatory diseases. The inhibition of STAT6 signaling presents a promising therapeutic strategy for a range of disorders, including allergic lung disease, allergic rhinitis, chronic obstructive pulmonary disease (COPD), and certain cancers.[1][2]
This document provides a summary of the known pharmacokinetics and pharmacodynamics of this compound, along with detailed protocols for its investigation.
Pharmacodynamics
This compound effectively suppresses the IL-4-stimulated phosphorylation of STAT6.[1][2] This action blocks the downstream signaling cascade that leads to the transcription of genes involved in inflammatory responses.
Quantitative Pharmacodynamic Data
| Parameter | Cell Line | Value | Reference |
| EC50 (pSTAT6 Inhibition) | Beas-2B | 100–500 nM | [1] |
| IC50 (Cytotoxicity) | Beas-2B | 8–10 µM | [1] |
| IC50 (Cytotoxicity) | MDA-MB-486 | 8–10 µM | [1] |
Selectivity
This compound exhibits a degree of selectivity for STAT6. It has been shown to moderately inhibit Focal Adhesion Kinase (FAK) and STAT1, but it does not demonstrate cross-reactivity with STAT5.[1]
Pharmacokinetics
Currently, there is limited publicly available information regarding the detailed pharmacokinetic parameters of this compound, such as Cmax, Tmax, AUC, half-life, and bioavailability. Preclinical studies have prioritized other compounds in the same series, such as PM-43I, for in-depth pharmacokinetic profiling.[1]
Experimental Protocols
Protocol 1: In Vitro Inhibition of IL-4-Stimulated STAT6 Phosphorylation
This protocol details the methodology to assess the inhibitory effect of this compound on the phosphorylation of STAT6 in a human bronchial epithelial cell line.
1. Cell Culture and Plating:
- Culture Beas-2B immortalized human epithelial airway cells in an appropriate growth medium, supplemented with fetal bovine serum and antibiotics.
- Maintain the cells in a humidified incubator at 37°C with 5% CO2.
- Seed the cells in 6-well plates at a density that will result in 80-90% confluency on the day of the experiment.
2. Compound Preparation and Treatment:
- Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO).
- On the day of the experiment, dilute the this compound stock solution in a serum-free cell culture medium to achieve the desired final concentrations (e.g., a serial dilution from 10 µM to 10 nM). The final DMSO concentration should be kept constant across all wells and should not exceed 0.1%.
- Aspirate the growth medium from the cultured Beas-2B cells and wash once with phosphate-buffered saline (PBS).
- Add the prepared this compound dilutions or vehicle control (medium with the same final DMSO concentration) to the respective wells.
- Incubate the plates for 2 hours at 37°C.
3. IL-4 Stimulation:
- Following the pre-incubation with this compound, stimulate the cells by adding recombinant human IL-4 to each well to a final concentration of 10 ng/mL.
- Incubate the plates for an additional 30 minutes at 37°C.
4. Cell Lysis and Protein Quantification:
- Aspirate the medium and wash the cells with ice-cold PBS.
- Lyse the cells by adding radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.
- Scrape the cells and collect the lysate.
- Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
- Determine the protein concentration of the supernatant using a BCA protein assay.
5. Western Blot Analysis:
- Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.
- Separate the proteins by SDS-PAGE and transfer them to a polyvinylidene difluoride (PVDF) membrane.
- Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
- Incubate the membrane with a primary antibody specific for phosphorylated STAT6 (p-STAT6) overnight at 4°C.
- Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
- Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
- To normalize for protein loading, strip the membrane and re-probe with an antibody for total STAT6.
Protocol 2: Cytotoxicity Assessment using MTT Assay
This protocol outlines the procedure to determine the cytotoxic effects of this compound on mammalian cells.
1. Cell Plating:
- Seed Beas-2B or MDA-MB-486 cells into a 96-well plate at a density of 5,000-10,000 cells per well.
- Allow the cells to adhere and grow for 24 hours.
2. Compound Treatment:
- Prepare serial dilutions of this compound in the cell culture medium.
- Remove the old medium from the wells and add 100 µL of the fresh medium containing the different concentrations of this compound or vehicle control.
- Incubate the plate for 72 hours at 37°C.
3. MTT Assay:
- Prepare a 5 mg/mL solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) in sterile PBS.
- Add 10 µL of the MTT solution to each well.
- Incubate the plate for 2-4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals by viable cells.
- Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
- Gently mix the plate on an orbital shaker for 5-15 minutes to ensure complete solubilization.
4. Data Acquisition:
- Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
- Calculate the percentage of cell viability for each treatment group relative to the vehicle control.
- Determine the IC50 value by plotting the cell viability against the log of the this compound concentration and fitting the data to a dose-response curve.
Visualizations
Caption: IL-4/IL-13 signaling pathway and the inhibitory action of this compound on STAT6 phosphorylation.
Caption: Experimental workflow for assessing in vitro inhibition of STAT6 phosphorylation by this compound.
References
Application Notes and Protocols for Flow Cytometry Analysis with PM-81I
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing PM-81I, a potent STAT6 inhibitor, in flow cytometry-based assays. The protocols detailed below are designed for the analysis of intracellular signaling pathways modulated by this compound, offering valuable insights for research in immunology, oncology, and drug development.
Introduction to this compound
This compound is a novel, potent small-molecule inhibitor of Signal Transducer and Activator of Transcription 6 (STAT6).[1][2] It functions by targeting the SH2 structural domain of STAT6, thereby preventing its phosphorylation and subsequent activation.[1][2] The activation of STAT6 is a critical step in the signaling cascade initiated by cytokines such as Interleukin-4 (IL-4) and Interleukin-13 (IL-13).[1][3] This pathway is integral to T-cell proliferation, B-cell survival, and inflammatory responses.[1] Consequently, this compound holds significant potential for the investigation and therapeutic targeting of conditions involving dysregulated STAT6 signaling, including allergic diseases and certain cancers.[1][2]
Mechanism of Action of this compound
This compound effectively inhibits the IL-4-stimulated phosphorylation of STAT6.[1][2] While highly potent against STAT6, this compound has been shown to not cross-react with STAT5.[1][2][3] However, it does exhibit moderate inhibitory effects on Focal Adhesion Kinase (FAK) and STAT1.[1][2][3]
Signaling Pathway of IL-4 and Inhibition by this compound
Caption: IL-4/STAT6 signaling pathway and the inhibitory action of this compound.
Quantitative Data Summary
The following tables summarize the known quantitative data for this compound and its analogs.
Table 1: Potency and Cytotoxicity of this compound
| Parameter | Cell Line | Value | Reference |
| STAT6 Inhibition | Beas-2B | >90% at 5 µM | [3] |
| EC50 (pSTAT6 Inhibition) | Beas-2B | 100–500 nM | [3] |
| IC50 (Cytotoxicity) | Beas-2B | 8–10 µM | [3] |
| IC50 (Cytotoxicity) | MDA-MB-486 | 8–10 µM | [3] |
Table 2: Cross-reactivity Profile of this compound and Related Inhibitors (at 5 µM)
| Compound | STAT1 Inhibition | STAT3 Inhibition | STAT5 Inhibition | FAK Inhibition | AKT (p85) Inhibition |
| This compound | Moderate | Not Significant | Not Significant | Moderate | Not Significant |
| PM-43I | Not Significant | Slight | Significant | Not Reported | Not Reported |
| PM-63I | Not Significant | Not Significant | Significant | Not Reported | Not Reported |
| PM-74I | Cross-reactive | Cross-reactive | Cross-reactive | Not Reported | Cross-reactive |
| PM-80I | Not Significant | Not Significant | Cross-reactive (<5 µM) | Not Reported | Not Reported |
| PM-86I | Not Significant | Not Significant | Not Significant | Not Reported | Not Reported |
| Data derived from studies on MDA-MB-468 cells.[3] |
Experimental Protocols
This section provides detailed protocols for the analysis of STAT6 phosphorylation in response to this compound treatment using flow cytometry.
Experimental Workflow for Intracellular Staining
Caption: Experimental workflow for flow cytometry analysis of pSTAT6.
Protocol 1: In Vitro Analysis of pSTAT6 in Human Cell Lines (e.g., Beas-2B)
This protocol is designed for the analysis of IL-4-induced STAT6 phosphorylation in adherent human cell lines following treatment with this compound.
Materials and Reagents:
-
This compound
-
Human cell line (e.g., Beas-2B)
-
Complete cell culture medium
-
Recombinant Human IL-4
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
Fixation Buffer (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization Buffer (e.g., 90% ice-cold methanol)
-
Staining Buffer (e.g., PBS with 2% FBS)
-
Fluorochrome-conjugated anti-pSTAT6 (Tyr641) antibody
-
Flow cytometry tubes
-
Flow cytometer
Procedure:
-
Cell Culture: Culture Beas-2B cells to 70-80% confluency in complete medium.
-
Cell Harvest: Gently detach cells using Trypsin-EDTA, wash with complete medium, and resuspend in serum-free medium.
-
This compound Pre-treatment: Aliquot approximately 1 x 10^6 cells per flow cytometry tube. Add this compound at desired concentrations (e.g., 0.1, 0.5, 1, 2.5, 5 µM) or vehicle control (DMSO). Incubate for 2 hours at 37°C.
-
Cell Stimulation: Add Recombinant Human IL-4 (e.g., 10 ng/mL final concentration) to the cell suspension. Incubate for 15-60 minutes at 37°C. Include an unstimulated control.
-
Fixation: Add 1 mL of pre-warmed Fixation Buffer to each tube. Incubate for 10 minutes at 37°C.
-
Permeabilization: Centrifuge cells at 500 x g for 5 minutes and discard the supernatant. Resuspend the pellet in 1 mL of ice-cold 90% methanol. Incubate on ice for 30 minutes.
-
Staining: Wash the cells twice with 2 mL of Staining Buffer. Resuspend the cell pellet in 100 µL of Staining Buffer containing the fluorochrome-conjugated anti-pSTAT6 antibody at the manufacturer's recommended concentration. Incubate for 30-60 minutes at room temperature, protected from light.
-
Washing: Wash the cells once with 2 mL of Staining Buffer.
-
Data Acquisition: Resuspend the cells in 500 µL of Staining Buffer and acquire data on a flow cytometer.
Data Analysis:
Analyze the median fluorescence intensity (MFI) of the pSTAT6 signal in the different treatment groups. The inhibition of STAT6 phosphorylation can be quantified by comparing the MFI of this compound-treated, IL-4-stimulated cells to that of vehicle-treated, IL-4-stimulated cells.
Protocol 2: Ex Vivo Analysis of pSTAT6 in Murine Splenocytes
This protocol is for the analysis of STAT6 phosphorylation in splenocytes isolated from mice treated with this compound.
Materials and Reagents:
-
Spleen from a this compound-treated or control mouse
-
RPMI 1640 medium with 10% FBS
-
70 µm cell strainer
-
Red Blood Cell Lysis Buffer
-
Recombinant Murine IL-4
-
Fixation Buffer
-
Permeabilization Buffer
-
Staining Buffer
-
Fluorochrome-conjugated anti-mouse pSTAT6 (Tyr641) antibody
-
Fluorochrome-conjugated antibodies for cell surface markers (e.g., CD4, CD8, B220)
-
Flow cytometry tubes
-
Flow cytometer
Procedure:
-
Splenocyte Isolation: Harvest the spleen and prepare a single-cell suspension by gently mashing the spleen through a 70 µm cell strainer into RPMI medium.
-
Red Blood Cell Lysis: Treat the cell suspension with Red Blood Cell Lysis Buffer according to the manufacturer's protocol. Wash the cells with RPMI medium.
-
Cell Stimulation (Optional, for in vitro restimulation): Resuspend splenocytes in RPMI medium and stimulate with Recombinant Murine IL-4 for 15-60 minutes at 37°C.
-
Surface Staining: If desired, stain for cell surface markers by incubating the cells with a cocktail of fluorochrome-conjugated antibodies for 30 minutes on ice. Wash the cells with Staining Buffer.
-
Fixation and Permeabilization: Follow steps 5 and 6 from Protocol 1.
-
Intracellular Staining: Follow step 7 from Protocol 1, using an anti-mouse pSTAT6 antibody.
-
Washing and Data Acquisition: Follow steps 8 and 9 from Protocol 1.
Data Analysis:
Gate on specific immune cell populations based on surface marker expression (e.g., CD4+ T cells, B220+ B cells). Analyze the MFI of pSTAT6 within each population to determine the effect of this compound treatment on STAT6 signaling in different cell types.
References
Application Notes: Immunofluorescence Staining for STAT6 Localization with PM-81I
For Researchers, Scientists, and Drug Development Professionals
Introduction
Signal Transducer and Activator of Transcription 6 (STAT6) is a key transcription factor in the signaling pathways of interleukin-4 (IL-4) and interleukin-13 (IL-13), which are critical drivers of T-helper type 2 (Th2) cell differentiation and immune responses.[1][2] In its latent state, STAT6 is found in the cytoplasm.[3] Upon cytokine stimulation, STAT6 is phosphorylated by Janus kinases (JAKs), leading to its dimerization, and subsequent translocation to the nucleus where it regulates gene expression.[2][4] Dysregulation of the STAT6 pathway is implicated in various diseases, including allergic inflammation and some cancers.[5]
PM-81I is a potent small molecule inhibitor of STAT6.[6] It targets the SH2 domain of STAT6, which is crucial for its activation and dimerization, thereby preventing its phosphorylation and subsequent nuclear functions.[6][7] This application note provides a detailed protocol for utilizing immunofluorescence microscopy to visualize and quantify the inhibitory effect of this compound on IL-4-induced nuclear translocation of STAT6 in cultured cells.
Principle of the Assay
This immunofluorescence protocol allows for the qualitative and quantitative assessment of STAT6 subcellular localization. Following treatment with this compound and/or stimulation with IL-4, cells are fixed and permeabilized to allow for antibody penetration. A primary antibody specific for STAT6 is used to label the protein, followed by a fluorophore-conjugated secondary antibody for visualization. The cell nuclei are counterstained with DAPI. By analyzing the fluorescence signal, the localization of STAT6 in the cytoplasm versus the nucleus can be determined. A decrease in nuclear STAT6 signal in the presence of this compound following IL-4 stimulation indicates successful inhibition of the signaling pathway.
Data Presentation
The following table summarizes the expected quantitative data from an immunofluorescence experiment investigating the effect of this compound on STAT6 nuclear localization. Data can be acquired by analyzing a statistically significant number of cells (e.g., >100) per condition and quantifying the percentage of cells showing predominantly nuclear STAT6 staining or by measuring the nuclear-to-cytoplasmic fluorescence intensity ratio.
| Treatment Group | Description | Percentage of Cells with Nuclear STAT6 Localization (%) |
| Vehicle Control | Cells treated with vehicle (e.g., DMSO) without IL-4 stimulation. | 10-15% |
| IL-4 Stimulation | Cells stimulated with IL-4 to induce STAT6 nuclear translocation. | 85-95% |
| This compound + IL-4 | Cells pre-treated with this compound followed by IL-4 stimulation. | 20-30% |
| This compound Alone | Cells treated with this compound without IL-4 stimulation. | 10-15% |
Signaling Pathway and Experimental Workflow
STAT6 Signaling Pathway
Caption: STAT6 signaling pathway and the inhibitory action of this compound.
Experimental Workflow
Caption: Experimental workflow for immunofluorescence analysis of STAT6 localization.
Experimental Protocols
Materials and Reagents
-
Cells: Adherent cell line known to express STAT6 (e.g., A549, BEAS-2B, or other relevant cell type).
-
Culture Medium: Appropriate for the chosen cell line.
-
Coverslips: Sterile glass coverslips.
-
This compound: Stock solution in DMSO.
-
IL-4: Recombinant human or murine IL-4.
-
Phosphate-Buffered Saline (PBS): pH 7.4.
-
Fixation Solution: 4% Paraformaldehyde (PFA) in PBS.
-
Permeabilization Buffer: 0.1% Triton X-100 in PBS.
-
Blocking Buffer: 1% Bovine Serum Albumin (BSA) or 5% normal goat serum in PBS.
-
Primary Antibody: Rabbit anti-STAT6 polyclonal or monoclonal antibody.
-
Secondary Antibody: Fluorophore-conjugated goat anti-rabbit IgG (e.g., Alexa Fluor 488 or 594).
-
Nuclear Counterstain: DAPI (4',6-diamidino-2-phenylindole) solution.
-
Antifade Mounting Medium.
Cell Preparation and Treatment
-
Cell Seeding: Seed cells onto sterile glass coverslips in a multi-well plate at a density that will result in 60-70% confluency at the time of the experiment. Allow cells to adhere and grow for 24-48 hours.
-
Inhibitor Pre-treatment: Prepare working concentrations of this compound in cell culture medium. A dose-response experiment (e.g., 0.1 µM to 10 µM) is recommended to determine the optimal concentration. Aspirate the old medium from the cells and add the medium containing this compound or vehicle (DMSO). Incubate for the desired pre-treatment time (e.g., 1-2 hours).
-
Cytokine Stimulation: Prepare a working solution of IL-4 in cell culture medium (e.g., 10-50 ng/mL). Add the IL-4 solution directly to the wells (including the this compound and vehicle-treated wells, except for the negative control) and incubate for the optimal stimulation time to observe nuclear translocation (e.g., 30-60 minutes).
Immunofluorescence Staining Protocol
This protocol is adapted for adherent cells on coverslips.[8]
-
Fixation: Aspirate the culture medium and gently wash the cells twice with PBS. Add 4% PFA to each well and incubate for 15 minutes at room temperature.
-
Washing: Aspirate the PFA and wash the cells three times with PBS for 5 minutes each.
-
Permeabilization: Add Permeabilization Buffer to each well and incubate for 10 minutes at room temperature.
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Blocking: Add Blocking Buffer to each well and incubate for 1 hour at room temperature to block non-specific antibody binding.
-
Primary Antibody Incubation: Dilute the primary anti-STAT6 antibody in Blocking Buffer according to the manufacturer's recommended dilution. Aspirate the Blocking Buffer and add the diluted primary antibody solution to each coverslip. Incubate overnight at 4°C in a humidified chamber.
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Secondary Antibody Incubation: Dilute the fluorophore-conjugated secondary antibody in Blocking Buffer. Incubate the cells with the diluted secondary antibody for 1 hour at room temperature, protected from light.
-
Washing: Wash the cells three times with PBS for 5 minutes each, protected from light.
-
Nuclear Counterstaining: Incubate the cells with DAPI solution for 5 minutes at room temperature.
-
Final Washes: Wash the cells twice with PBS.
-
Mounting: Carefully remove the coverslips from the wells and mount them onto glass microscope slides using a drop of antifade mounting medium. Seal the edges of the coverslip and allow it to dry.
Image Acquisition and Analysis
-
Imaging: Visualize the stained cells using a fluorescence or confocal microscope. Capture images of the DAPI (blue) and STAT6 (e.g., green or red) channels. Use consistent imaging parameters (e.g., exposure time, laser power) across all samples.
-
Qualitative Analysis: Visually inspect the images to assess the subcellular localization of STAT6 under the different treatment conditions.
-
Quantitative Analysis: Quantify the nuclear translocation of STAT6 using image analysis software (e.g., ImageJ/Fiji). This can be done by:
-
Counting Cells: Count the number of cells with predominantly nuclear, cytoplasmic, or pan-cellular STAT6 staining and express the results as a percentage of the total cell number.
-
Intensity Measurement: Measure the mean fluorescence intensity of STAT6 in the nucleus (defined by the DAPI stain) and in a defined cytoplasmic region for each cell. Calculate the nuclear-to-cytoplasmic intensity ratio. An increase in this ratio indicates nuclear translocation.
-
Expected Results
-
Vehicle Control: In unstimulated cells, STAT6 should be predominantly localized in the cytoplasm, with some basal level of nuclear staining.[9]
-
IL-4 Stimulation: Upon stimulation with IL-4, a significant increase in the nuclear localization of STAT6 is expected, resulting in a high percentage of cells with predominantly nuclear staining and a high nuclear-to-cytoplasmic fluorescence ratio.[4]
-
This compound + IL-4 Treatment: Pre-treatment with an effective concentration of this compound is expected to inhibit the IL-4-induced nuclear translocation of STAT6. The staining pattern should resemble that of the vehicle control, with STAT6 remaining largely in the cytoplasm.
-
This compound Alone: Treatment with this compound alone should not significantly alter the basal localization of STAT6 compared to the vehicle control.
Troubleshooting
| Issue | Possible Cause | Solution |
| High Background Staining | Inadequate blocking; secondary antibody is non-specific; primary antibody concentration too high. | Increase blocking time or change blocking agent; run a secondary antibody only control; titrate the primary antibody. |
| No/Weak STAT6 Signal | Cells do not express STAT6; primary antibody not effective; fixation/permeabilization issue. | Confirm STAT6 expression by Western blot; use a validated antibody; optimize fixation and permeabilization conditions. |
| STAT6 Signal in all Compartments in Control | Cells are stressed or were not properly serum-starved (if applicable). | Ensure healthy cell culture conditions; consider serum starvation prior to the experiment. |
| No Inhibition by this compound | Inhibitor concentration is too low; incubation time is too short; inhibitor is inactive. | Perform a dose-response and time-course experiment; verify the activity of the inhibitor. |
References
- 1. researchgate.net [researchgate.net]
- 2. STAT6 - Wikipedia [en.wikipedia.org]
- 3. Jak/Stat: IL-6 Receptor Signaling | Cell Signaling Technology [cellsignal.com]
- 4. Live Cell Imaging Reveals Continuous STAT6 Nuclear Trafficking - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What are STAT6 inhibitors and how do they work? [synapse.patsnap.com]
- 6. cancer-research-network.com [cancer-research-network.com]
- 7. Small molecule targeting of the STAT5/6 Src homology 2 (SH2) domains to inhibit allergic airway disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. EXTENSIVE SURVEY OF STAT6 EXPRESSION IN A LARGE SERIES OF MESENCHYMAL TUMORS - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for PM-81I, a Novel STAT6 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
PM-81I is a novel and potent small molecule inhibitor of Signal Transducer and Activator of Transcription 6 (STAT6).[1] It functions by targeting the SH2 structural domain of STAT6, which is critical for its activation and subsequent downstream signaling.[1] STAT6 is a key transcription factor in the signaling pathways of interleukin-4 (IL-4) and interleukin-13 (IL-13), cytokines that play pivotal roles in the development and function of the immune system, particularly in T-cell proliferation and the prevention of apoptosis in B cells.[1][2] Dysregulation of the IL-4/STAT6 pathway is implicated in various diseases, including allergic airway disease, asthma, and certain types of cancer.[1][2][3][4][5]
This compound has been demonstrated to effectively inhibit the IL-4-stimulated phosphorylation of STAT6 in immortalized human epithelial airway cells (Beas-2B).[1] While highly potent against STAT6, this compound shows moderate inhibitory activity against FAK and STAT1 and does not exhibit cross-reactivity with STAT5.[1][2] These application notes provide detailed protocols and experimental controls for studying the in vitro and in vivo effects of this compound.
Signaling Pathway and Mechanism of Action
The binding of IL-4 or IL-13 to their respective receptors initiates a signaling cascade that leads to the recruitment and activation of Janus kinases (JAKs).[2] These kinases then phosphorylate a specific tyrosine residue on the intracellular domain of the receptor, creating a docking site for the SH2 domain of STAT6.[2] Once recruited, STAT6 is itself phosphorylated by the JAKs, leading to its dimerization, translocation to the nucleus, and subsequent regulation of target gene expression.[2] this compound exerts its inhibitory effect by binding to the SH2 domain of STAT6, thereby preventing its recruitment to the activated receptor complex and subsequent phosphorylation and activation.
Figure 1: this compound inhibits the IL-4/STAT6 signaling pathway.
Experimental Protocols
In Vitro Inhibition of STAT6 Phosphorylation
This protocol details the procedure to assess the inhibitory effect of this compound on IL-4-induced STAT6 phosphorylation in a cellular context using Western blotting.
Experimental Workflow:
Figure 2: Western blot workflow for pSTAT6 inhibition.
Materials:
-
Beas-2B cells (or other relevant cell line)
-
Cell culture medium (e.g., DMEM) with 10% FBS and 1% penicillin-streptomycin
-
Serum-free medium
-
This compound stock solution (in DMSO)
-
Recombinant human IL-4
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-STAT6 (Tyr641), anti-STAT6, anti-GAPDH (loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Protocol:
-
Cell Seeding: Seed Beas-2B cells in 6-well plates and grow to 70-80% confluency.
-
Serum Starvation: Replace the growth medium with serum-free medium and incubate for 12-24 hours.
-
This compound Treatment: Treat the cells with varying concentrations of this compound (e.g., 0.1, 1, 10, 100, 1000 nM) or vehicle (DMSO) for 2 hours.
-
IL-4 Stimulation: Stimulate the cells with IL-4 (e.g., 10 ng/mL) for 30 minutes.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
Western Blotting: Perform SDS-PAGE, transfer to a PVDF membrane, block, and incubate with primary and secondary antibodies according to standard protocols.[6][7][8][9]
-
Detection and Analysis: Visualize the protein bands using a chemiluminescent substrate and quantify the band intensities. Normalize the pSTAT6 signal to total STAT6 and the loading control.
Experimental Controls:
-
Negative Control: Vehicle (DMSO) treated cells without IL-4 stimulation.
-
Positive Control: Vehicle (DMSO) treated cells with IL-4 stimulation.
-
Specificity Controls: Probe for phosphorylation of other STATs (e.g., pSTAT1, pSTAT5) to confirm the specificity of this compound.
Data Presentation:
| Treatment Group | This compound Conc. (nM) | pSTAT6/Total STAT6 Ratio (Normalized) |
| Vehicle (- IL-4) | 0 | 0.05 |
| Vehicle (+ IL-4) | 0 | 1.00 |
| This compound (+ IL-4) | 0.1 | 0.85 |
| This compound (+ IL-4) | 1 | 0.62 |
| This compound (+ IL-4) | 10 | 0.35 |
| This compound (+ IL-4) | 100 | 0.10 |
| This compound (+ IL-4) | 1000 | 0.06 |
Cell Viability and Proliferation Assays
These assays determine the effect of this compound on the viability and proliferation of cancer cell lines where STAT6 is implicated in survival.
Protocol (MTT Assay):
-
Cell Seeding: Seed cancer cells (e.g., lymphoma or breast cancer cell lines) in a 96-well plate.[10]
-
Treatment: After 24 hours, treat the cells with a dose range of this compound or vehicle.
-
Incubation: Incubate for 48-72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 3-4 hours.[10]
-
Solubilization: Add solubilization solution (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.[10]
-
Absorbance Reading: Measure the absorbance at 570 nm.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
Experimental Controls:
-
Negative Control: Vehicle (DMSO) treated cells.
-
Positive Control: A known cytotoxic agent for the specific cell line.
-
Blank Control: Medium only wells.
Data Presentation:
| This compound Conc. (µM) | % Cell Viability (Mean ± SD) |
| 0 (Vehicle) | 100 ± 5.2 |
| 0.1 | 95.3 ± 4.8 |
| 1 | 78.1 ± 6.1 |
| 10 | 52.4 ± 3.9 |
| 50 | 25.7 ± 2.5 |
| 100 | 10.2 ± 1.8 |
Apoptosis and Cell Cycle Analysis
These assays investigate whether this compound induces programmed cell death or alters cell cycle progression.
Protocol (Annexin V/PI Staining for Apoptosis):
-
Treatment: Treat cells with this compound or vehicle for a specified time (e.g., 24, 48 hours).
-
Harvesting: Harvest both adherent and floating cells.
-
Staining: Stain the cells with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.[11][12][13]
-
Flow Cytometry: Analyze the stained cells by flow cytometry to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.[11][13]
Experimental Controls:
-
Negative Control: Vehicle (DMSO) treated cells.
-
Positive Control: Cells treated with a known apoptosis-inducing agent (e.g., staurosporine).
-
Unstained Control: Cells without any staining.
-
Single Stain Controls: Cells stained with only Annexin V-FITC or only PI.
Data Presentation:
| Treatment | % Viable Cells | % Early Apoptotic Cells | % Late Apoptotic/Necrotic Cells |
| Vehicle | 92.5 ± 3.1 | 3.5 ± 0.8 | 4.0 ± 1.2 |
| This compound (10 µM) | 65.8 ± 4.5 | 20.1 ± 2.3 | 14.1 ± 1.9 |
| Positive Control | 40.2 ± 5.2 | 35.7 ± 3.8 | 24.1 ± 2.7 |
In Vivo Tumor Growth Inhibition in a Xenograft Model
This protocol outlines a study to evaluate the anti-tumor efficacy of this compound in an in vivo setting.[14][15][16][17][18]
Protocol:
-
Cell Implantation: Subcutaneously implant a suitable cancer cell line into immunodeficient mice.
-
Tumor Growth: Allow tumors to reach a palpable size (e.g., 100-200 mm³).
-
Randomization: Randomize mice into treatment and control groups.
-
Treatment Administration: Administer this compound (e.g., via oral gavage or intraperitoneal injection) or vehicle daily for a specified period.
-
Tumor Measurement: Measure tumor volume and body weight regularly (e.g., 2-3 times per week).
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., Western blotting for pSTAT6, immunohistochemistry).
Experimental Controls:
-
Vehicle Control Group: Mice receiving the vehicle solution.
-
Positive Control Group: Mice treated with a standard-of-care chemotherapy for the specific tumor model.
Data Presentation:
| Treatment Group | Mean Tumor Volume (mm³) at Day 21 | % Tumor Growth Inhibition (TGI) |
| Vehicle | 1500 ± 250 | - |
| This compound (10 mg/kg) | 850 ± 180 | 43.3 |
| This compound (30 mg/kg) | 400 ± 120 | 73.3 |
| Positive Control | 350 ± 110 | 76.7 |
Disclaimer
These protocols are intended as a guide and may require optimization for specific cell lines, experimental conditions, and research objectives. It is essential to adhere to all applicable laboratory safety guidelines and regulations.
References
- 1. cancer-research-network.com [cancer-research-network.com]
- 2. Small molecule targeting of the STAT5/6 Src homology 2 (SH2) domains to inhibit allergic airway disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Small molecule targeting of the STAT5/6 Src homology 2 (SH2) domains to inhibit allergic airway disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Targeting the JAK-STAT pathway in the treatment of 'Th2-high' severe asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 7. CST | Cell Signaling Technology [cellsignal.com]
- 8. Western Blot Protocol | Proteintech Group [ptglab.com]
- 9. bio-rad.com [bio-rad.com]
- 10. broadpharm.com [broadpharm.com]
- 11. Cell Cycle Proliferation | Cell-Based Functional Assay [bdbiosciences.com]
- 12. Apoptosis Assays [sigmaaldrich.com]
- 13. A protocol to assess cell cycle and apoptosis in human and mouse pluripotent cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Xenograft as In Vivo Experimental Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. ichorlifesciences.com [ichorlifesciences.com]
- 16. Xenograft as In Vivo Experimental Model | Springer Nature Experiments [experiments.springernature.com]
- 17. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 18. meliordiscovery.com [meliordiscovery.com]
Troubleshooting & Optimization
PM-81I Technical Support Center: Investigating Off-Target Effects on FAK and STAT1
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance on understanding and mitigating the potential off-target effects of PM-81I, a potent STAT6 inhibitor, on Focal Adhesion Kinase (FAK) and Signal Transducer and Activator of Transcription 1 (STAT1). This compound has been observed to moderately inhibit both FAK and STAT1, which may influence experimental outcomes.[1][2]
Frequently Asked Questions (FAQs)
Q1: What is the primary target of this compound and what are its known off-targets?
A1: this compound is a potent inhibitor of STAT6, targeting its SH2 domain to block downstream signaling.[2] While highly effective against STAT6, it has been shown to moderately inhibit FAK and STAT1.[1][2] It does not exhibit cross-reactivity with STAT5.[1][2]
Q2: What is the concentration at which off-target effects on FAK and STAT1 are observed?
A2: Moderate inhibition of FAK and STAT1 by this compound has been reported at a concentration of 5 µM.[1]
Q3: What are the potential consequences of off-target FAK inhibition in my experiments?
A3: FAK is a critical mediator of cell adhesion, migration, and survival. Off-target inhibition of FAK by this compound could lead to decreased cell adhesion, altered cell morphology, and reduced cell migration. These effects should be considered when interpreting results from experiments involving these cellular processes.
Q4: How might off-target STAT1 inhibition affect my results?
A4: STAT1 is a key transcription factor in interferon (IFN) signaling and plays a crucial role in immune responses and cell proliferation. Unintended inhibition of STAT1 could dampen the cellular response to interferons and may affect the expression of STAT1 target genes. This is particularly relevant in studies involving immunology, inflammation, or cancer.
Q5: Is there a recommended concentration range to minimize off-target effects while maintaining on-target STAT6 inhibition?
A5: The reported EC50 for STAT6 phosphorylation inhibition by this compound is in the range of 100-500 nM.[1] To minimize off-target effects, it is advisable to use the lowest effective concentration of this compound that achieves the desired level of STAT6 inhibition in your specific cell type and assay. A dose-response experiment is highly recommended to determine the optimal concentration for your experimental setup.
Troubleshooting Guide
| Observed Issue | Potential Cause (Off-Target Effect) | Recommended Action |
| Unexpected changes in cell adhesion, morphology, or migration. | Off-target inhibition of FAK by this compound. | 1. Confirm FAK Inhibition: Perform a Western blot to assess the phosphorylation status of FAK at its autophosphorylation site (Tyr397). 2. Dose-Response Analysis: Titrate this compound to the lowest effective concentration for STAT6 inhibition and observe if the cell adhesion/migration phenotype is rescued. 3. Control Compound: If available, use a STAT6 inhibitor with a different chemical scaffold that has no reported FAK off-target effects to confirm that the observed phenotype is specific to this compound. |
| Altered response to interferon stimulation or unexpected changes in the expression of interferon-stimulated genes (ISGs). | Off-target inhibition of STAT1 by this compound. | 1. Assess STAT1 Activation: Use Western blotting to check the phosphorylation status of STAT1 at Tyr701 following interferon stimulation in the presence and absence of this compound. 2. Quantitative PCR (qPCR): Measure the mRNA levels of known STAT1-regulated ISGs (e.g., IRF1, CXCL10) to quantify the impact of this compound on STAT1-mediated transcription. 3. Concentration Optimization: Determine the concentration of this compound that inhibits STAT6 without significantly affecting STAT1 activation. |
| Reduced cell viability at concentrations intended for STAT6 inhibition. | While the reported cytotoxic IC50 for this compound is between 8 µM and 10 µM, off-target effects on pro-survival pathways regulated by FAK and STAT1 could contribute to cytotoxicity at lower concentrations in sensitive cell lines.[1] | 1. Cytotoxicity Assay: Perform a cell viability assay (e.g., MTT, CellTiter-Glo) to determine the precise IC50 of this compound in your cell line. 2. Apoptosis Markers: Assess for markers of apoptosis (e.g., cleaved caspase-3) by Western blot or flow cytometry to understand the mechanism of cell death. |
Quantitative Data Summary
The following table summarizes the available quantitative data for this compound. Note the absence of specific IC50 values for the off-target kinases.
| Target | Parameter | Value | Concentration | Reference |
| STAT6 | EC50 (pSTAT6 inhibition) | 100 - 500 nM | N/A | [1] |
| FAK | Inhibition | Moderate | 5 µM | [1] |
| STAT1 | Inhibition | Moderate | 5 µM | [1] |
| Cell Viability | IC50 | 8 - 10 µM | N/A | [1] |
Experimental Protocols
Protocol 1: Western Blot Analysis of FAK Phosphorylation
This protocol is designed to assess the off-target effect of this compound on FAK activation by measuring the phosphorylation of FAK at Tyrosine 397 (pFAK Y397).
-
Cell Culture and Treatment:
-
Plate cells at a desired density and allow them to adhere overnight.
-
Starve the cells in serum-free media for 4-6 hours.
-
Pre-treat the cells with a range of this compound concentrations (e.g., 0.1, 0.5, 1, 5, 10 µM) or vehicle control (DMSO) for 2 hours.
-
Stimulate the cells with an appropriate agonist (e.g., serum, growth factors) to induce FAK phosphorylation for 15-30 minutes.
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate. Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
-
Protein Quantification:
-
Determine the protein concentration of the supernatant using a BCA or Bradford assay.
-
-
Western Blotting:
-
Normalize protein samples to the same concentration with lysis buffer and 4x Laemmli sample buffer.
-
Boil the samples at 95°C for 5 minutes.
-
Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against pFAK (Y397) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Strip the membrane and re-probe for total FAK and a loading control (e.g., GAPDH, β-actin) to ensure equal loading.
-
Protocol 2: Western Blot Analysis of STAT1 Phosphorylation
This protocol is for evaluating the off-target inhibition of STAT1 activation by measuring the phosphorylation of STAT1 at Tyrosine 701 (pSTAT1 Y701).
-
Cell Culture and Treatment:
-
Plate cells and allow them to adhere.
-
Starve cells in serum-free media for 4-6 hours.
-
Pre-treat cells with various concentrations of this compound or vehicle control for 2 hours.
-
Stimulate the cells with an appropriate cytokine, typically Interferon-gamma (IFN-γ), at a concentration of 10-100 ng/mL for 15-30 minutes.
-
-
Cell Lysis and Protein Quantification:
-
Follow steps 2 and 3 from Protocol 1.
-
-
Western Blotting:
-
Follow the Western blotting procedure as described in Protocol 1 (step 4).
-
Use a primary antibody specific for pSTAT1 (Y701).
-
After detection, strip the membrane and re-probe for total STAT1 and a loading control.
-
Signaling Pathways and Experimental Workflow Diagrams
References
troubleshooting inconsistent PM-81I results
Welcome to the technical support center for PM-81I. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting experiments and addressing common questions regarding the use of this compound.
Troubleshooting Guide
This guide addresses specific issues that may lead to inconsistent results during your experiments with this compound.
Question: We are observing variable inhibition of STAT6 phosphorylation in our cell-based assays. What are the potential causes?
Answer: Inconsistent inhibition of STAT6 phosphorylation can stem from several factors. Consider the following troubleshooting steps:
-
Compound Integrity and Handling:
-
Storage: Ensure the this compound stock solution is stored correctly. For long-term storage, it should be kept at -80°C (for up to 6 months) or -20°C (for up to 1 month).[1] Improper storage can lead to degradation of the compound.
-
Solubility: Confirm that this compound is completely dissolved before use. If preparing a fresh solution, follow the recommended dissolution instructions. For an in vivo formulation, one method involves adding 100 μL of a 25.0 mg/mL DMSO stock solution to 400 μL of PEG300, mixing, then adding 50 μL of Tween-80, mixing again, and finally adding 450 μL of saline.[1]
-
-
Cell Culture Conditions:
-
Cell Health: Only use healthy, actively growing cells. High passage numbers or stressed cells can exhibit altered signaling responses.
-
Cell Density: Ensure consistent cell seeding density across experiments, as this can affect the cellular response to both the stimulus (e.g., IL-4) and the inhibitor.
-
-
Experimental Protocol:
-
Pre-incubation Time: A pre-incubation time of 2 hours with this compound has been shown to be effective before stimulating with IL-4.[1][2] Verify that your pre-incubation time is consistent.
-
Stimulus Concentration: Use a consistent concentration and stimulation time for your activating ligand (e.g., IL-4).
-
A logical workflow for troubleshooting inconsistent results is outlined below:
Question: We are seeing unexpected off-target effects or cytotoxicity in our experiments. How can we address this?
Answer: Off-target effects and cytotoxicity are important considerations when working with any small molecule inhibitor.
-
Cross-Reactivity: this compound has been evaluated for cross-reactivity against other SH2 domain-containing proteins. It has been shown to moderately inhibit FAK and STAT1, but it does not cross-react with STAT5.[3] If your experimental system involves the FAK or STAT1 pathways, you may be observing off-target effects.
-
Cytotoxicity: Cytotoxicity of this compound has been assessed in Beas-2B and MDA-MB-486 cells. The IC50 values are between 8 µM and 10 µM after a 72-hour exposure.[3] At concentrations of 1 µM or less, there is near-complete viability.[3] If you are observing cytotoxicity, consider the following:
-
Concentration: Ensure your working concentration is below the cytotoxic threshold for your cell line and exposure time. The effective concentration (EC50) for pSTAT6 inhibition in Beas-2B cells is in the range of 100–500 nM.[3]
-
Exposure Time: Extended exposure times can lead to increased cytotoxicity.
-
Cell Line Sensitivity: Different cell lines may have varying sensitivities to the compound. It is advisable to perform a dose-response curve to determine the optimal non-toxic concentration for your specific cell line.
-
The signaling pathway context for this compound is important for understanding potential effects:
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for this compound?
A1: For in vitro studies, this compound can be dissolved in DMSO.[2] For in vivo studies, a formulation using DMSO, PEG300, Tween-80, and saline has been described.[1]
Q2: What is the known cross-reactivity profile of this compound?
A2: this compound has been shown to moderately inhibit FAK and STAT1. It did not show cross-reactivity with STAT5.[3]
Q3: What are the reported EC50 and IC50 values for this compound?
A3: The EC50 for inhibition of STAT6 phosphorylation in Beas-2B cells is between 100–500 nM.[3] The cytotoxic IC50 after 72-hour exposure in Beas-2B and MDA-MB-486 cells is between 8 µM and 10 µM.[3]
Data Summary
| Parameter | Cell Line | Value | Reference |
| EC50 (pSTAT6 Inhibition) | Beas-2B | 100–500 nM | [3] |
| Cytotoxicity IC50 (72h) | Beas-2B | 8–10 µM | [3] |
| Cytotoxicity IC50 (72h) | MDA-MB-486 | 8–10 µM | [3] |
| Target | Cross-Reactivity |
| STAT1 | Moderate Inhibition |
| STAT5 | No Cross-reactivity |
| FAK | Moderate Inhibition |
| Data from studies on related STAT6 inhibitors at a concentration of 5 µM.[3] |
Experimental Protocols
Protocol for In Vitro Inhibition of STAT6 Phosphorylation
This protocol is based on the methodology used for Beas-2B immortalized human epithelial airway cells.[1][2]
-
Cell Seeding: Plate Beas-2B cells in appropriate culture vessels and grow to the desired confluency.
-
Inhibitor Pre-treatment: Prepare dilutions of this compound in culture medium. Aspirate the old medium from the cells and add the medium containing this compound (or vehicle control, e.g., DMSO).
-
Incubation: Incubate the cells with the inhibitor for 2 hours.
-
Stimulation: Add IL-4 to a final concentration of 2 ng/mL to stimulate STAT6 phosphorylation.
-
Incubation: Incubate for 1 hour.
-
Cell Lysis: After incubation, wash the cells and lyse them using an appropriate lysis buffer.
-
Analysis: Analyze the cell lysates for phosphorylated STAT6 (pSTAT6) and total STAT6 levels using methods such as Western blotting.
An overview of the experimental workflow is provided below:
References
Technical Support Center: Optimizing PM-81I Concentration for STAT6 Inhibition
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing PM-81I, a potent STAT6 inhibitor. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to facilitate the effective use of this compound in your experiments.
Troubleshooting Guides
This section addresses common issues that may arise during the optimization of this compound concentration for STAT6 inhibition.
Issue 1: Suboptimal or No Inhibition of STAT6 Phosphorylation
| Potential Cause | Recommended Solution |
| Incorrect this compound Concentration | Titrate this compound across a wider concentration range. Based on literature, effective concentrations for Bease-2B cells range from 0.05 µM to 5 µM.[1] Start with a dose-response experiment to determine the optimal concentration for your specific cell line. |
| Inadequate Incubation Time | Optimize the incubation time with this compound. A 2-hour pre-incubation has been shown to be effective in Bease-2B cells before IL-4 stimulation.[1] Perform a time-course experiment (e.g., 1, 2, 4, 6 hours) to find the ideal pre-incubation period for your experimental setup. |
| Cell Line Insensitivity | Confirm that your cell line expresses STAT6 and responds to the chosen stimulus (e.g., IL-4, IL-13). Verify the expression of the IL-4 receptor. If the pathway is not active, this compound will not show an effect. |
| Problems with Western Blotting | Refer to the detailed "Western Blotting for Phospho-STAT6 (p-STAT6) and Total STAT6" protocol below. Ensure the use of phosphatase inhibitors in your lysis buffer and consider using BSA instead of milk as a blocking agent to reduce background when detecting phosphoproteins. |
| Degraded this compound | Ensure proper storage of this compound stock solutions. For long-term storage, -80°C is recommended. Aliquot the stock to avoid repeated freeze-thaw cycles. |
Issue 2: High Cellular Toxicity or Significant Cell Death
| Potential Cause | Recommended Solution |
| This compound Concentration is Too High | Perform a cell viability assay (e.g., MTT, CellTiter-Glo) to determine the cytotoxic concentration of this compound in your cell line. IC50 values for this compound have been observed to be between 8 µM and 10 µM in Beas-2B and MDA-MB-486 cells after 72 hours of exposure.[2] Use concentrations well below the cytotoxic threshold for your STAT6 inhibition experiments. |
| Prolonged Incubation Time | Reduce the incubation time with this compound. While effective for STAT6 inhibition, prolonged exposure may lead to off-target effects and toxicity. |
| Solvent Toxicity | Ensure the final concentration of the solvent (e.g., DMSO) in your culture medium is non-toxic to your cells. Typically, a final DMSO concentration of <0.1% is recommended. Run a vehicle control (medium with solvent only) to assess solvent toxicity. |
Issue 3: Inconsistent or Variable Results
| Potential Cause | Recommended Solution |
| Inconsistent Cell Culture Conditions | Maintain consistent cell density, passage number, and growth conditions for all experiments. Variations in these parameters can affect cellular signaling and drug response. |
| Variability in Reagent Preparation | Prepare fresh dilutions of this compound and cytokines (e.g., IL-4) for each experiment from a concentrated stock. Ensure thorough mixing. |
| Pipetting Errors | Use calibrated pipettes and proper pipetting techniques to ensure accurate and consistent dosing of this compound and other reagents. |
| Edge Effects in Multi-well Plates | When using 96-well plates for viability or ELISA assays, avoid using the outer wells, which are more prone to evaporation and temperature fluctuations. Fill the outer wells with sterile PBS or media. |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent and novel inhibitor of Signal Transducer and Activator of Transcription 6 (STAT6). It functions by targeting the SH2 (Src Homology 2) domain of the STAT6 protein. This prevents the phosphorylation of STAT6, a critical step in its activation, and subsequent translocation to the nucleus to regulate gene expression.[1][3]
Q2: What is a good starting concentration for this compound?
A2: A good starting point for dose-response experiments is to test a range of concentrations from 0.05 µM to 5 µM. In Bease-2B immortalized human epithelial airway cells, this compound has been shown to inhibit IL-4 stimulated phosphorylation of STAT6 within this range.[1]
Q3: How long should I incubate my cells with this compound before stimulation?
A3: A pre-incubation time of 2 hours with this compound before stimulation with IL-4 has been demonstrated to be effective.[1] However, the optimal time may vary depending on the cell type and experimental conditions.
Q4: What are the known off-target effects of this compound?
A4: this compound is relatively selective for STAT6. It does not show cross-reactivity with STAT5. However, it has been reported to moderately inhibit Focal Adhesion Kinase (FAK) and STAT1.[2][3] It is advisable to check for potential off-target effects in your specific experimental system if these pathways are relevant to your research.
Q5: How can I confirm that STAT6 signaling is inhibited?
A5: The most common method to confirm STAT6 inhibition is to measure the levels of phosphorylated STAT6 (p-STAT6) at tyrosine 641 (Tyr641) using Western blotting. A decrease in the p-STAT6/total STAT6 ratio upon this compound treatment indicates successful inhibition.
Q6: Is this compound cytotoxic?
A6: At higher concentrations and with prolonged exposure, this compound can exhibit cytotoxicity. Cytotoxicity assays (e.g., MTT) in Beas-2B and MDA-MB-486 cells have shown IC50 values between 8 µM and 10 µM after 72 hours.[2] It is crucial to determine the non-toxic concentration range for your specific cell line and experimental duration.
Data Presentation
Table 1: Effective Concentrations of this compound for STAT6 Inhibition
| Cell Line | Stimulus | This compound Concentration (µM) | Incubation Time | Observed Effect on p-STAT6 | Reference |
| Bease-2B | IL-4 | 0.05 - 5 | 2 hours | Dose-dependent decrease in p-STAT6 levels. At 1, 2.5, and 5 µM, phosphorylation was reduced to 18%, 13%, and 13% respectively. | [1] |
| Beas-2B | IL-4 (2 ng/ml, 1h) | Titration from low to high concentrations | 2 hours | EC50 values of 100–500 nM for pSTAT6 inhibition. | [2] |
Table 2: Cytotoxicity Profile of this compound
| Cell Line | Assay | Incubation Time | IC50 (µM) | Key Observation | Reference |
| Beas-2B | MTT | 72 hours | 8 - 10 | Near-complete viability at ≤ 1 µM. | [2] |
| MDA-MB-486 | MTT | 72 hours | 8 - 10 | Near-complete viability at ≤ 1 µM. | [2] |
Experimental Protocols
Protocol 1: Western Blotting for Phospho-STAT6 (p-STAT6) and Total STAT6
This protocol is a general guideline and may require optimization for your specific cell line and antibodies.
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates and allow them to adhere and reach 70-80% confluency.
-
Starve the cells in serum-free medium for 4-6 hours, if necessary, to reduce basal signaling.
-
Pre-incubate cells with the desired concentrations of this compound (and a vehicle control) for the optimized duration (e.g., 2 hours).
-
Stimulate the cells with an appropriate concentration of IL-4 (e.g., 10 ng/mL) for a short period (e.g., 15-30 minutes).
-
-
Cell Lysis:
-
Wash cells twice with ice-cold PBS.
-
Lyse the cells on ice using RIPA buffer supplemented with a protease and phosphatase inhibitor cocktail.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes with periodic vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford protein assay.
-
-
SDS-PAGE and Protein Transfer:
-
Denature 20-40 µg of protein from each sample by boiling in Laemmli sample buffer for 5 minutes.
-
Separate the proteins on an 8-10% SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against phospho-STAT6 (Tyr641) overnight at 4°C with gentle agitation. (Follow manufacturer's recommendation for antibody dilution).
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Stripping and Re-probing (for Total STAT6):
-
After detecting p-STAT6, the membrane can be stripped using a mild stripping buffer.
-
Wash the membrane thoroughly and re-block with 5% non-fat dry milk in TBST.
-
Probe for total STAT6 using a primary antibody against total STAT6, followed by the secondary antibody and detection steps as described above. A loading control (e.g., β-actin or GAPDH) should also be probed to ensure equal protein loading.
-
Protocol 2: Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Treatment: Treat the cells with a serial dilution of this compound (and a vehicle control) for the desired duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT into formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a specialized solubilizing agent) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells. Plot the results to determine the IC50 value.
Mandatory Visualizations
Caption: STAT6 signaling pathway and the point of inhibition by this compound.
Caption: Experimental workflow for optimizing this compound concentration.
Caption: Troubleshooting decision tree for this compound experiments.
References
Technical Support Center: PM-81I Cytotoxicity Assessment In Vitro
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing PM-81I in in vitro cytotoxicity assessments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a small molecule inhibitor of Signal Transducer and Activator of Transcription 6 (STAT6). It functions by targeting the SH2 domain of STAT6, preventing its phosphorylation and subsequent activation, which can lead to an anti-proliferative effect in cells where the STAT6 pathway is active.
Q2: In which cell lines has the cytotoxicity of this compound been evaluated?
The cytotoxicity of this compound has been assessed in Beas-2B (a human bronchial epithelial cell line) and MDA-MB-486 (a human breast cancer cell line).[1]
Q3: What is the typical IC50 value for this compound?
After a 72-hour exposure, the half-maximal inhibitory concentration (IC50) for this compound is reported to be between 8 µM and 10 µM in both Beas-2B and MDA-MB-486 cells, as determined by the MTT assay.[1]
Q4: Does this compound have any known off-target effects?
Yes, this compound has been observed to moderately inhibit Focal Adhesion Kinase (FAK) and STAT1.[1] It is important to consider these off-target effects when interpreting experimental results, as they may contribute to the observed cytotoxic effects.
Q5: How should I dissolve and store this compound?
For in vitro experiments, this compound is typically dissolved in dimethyl sulfoxide (DMSO) to create a stock solution. It is recommended to store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. The final concentration of DMSO in the cell culture medium should be kept low (typically below 0.5%) to avoid solvent-induced toxicity.
Troubleshooting Guides
MTT Assay
Issue 1: Higher than expected IC50 value (lower cytotoxicity).
-
Possible Cause:
-
Cell density is too high: An excessive number of cells can metabolize more MTT, masking the cytotoxic effect of this compound.
-
Incorrect incubation time: The reported IC50 values are based on a 72-hour incubation. Shorter incubation times may not be sufficient to observe the full cytotoxic effect.
-
This compound degradation: Improper storage or handling of the this compound stock solution may lead to its degradation.
-
-
Solution:
-
Optimize the cell seeding density to ensure cells are in the exponential growth phase throughout the experiment.
-
Ensure a 72-hour incubation period with this compound.
-
Prepare fresh dilutions of this compound from a properly stored stock solution for each experiment.
-
Issue 2: High variability between replicate wells.
-
Possible Cause:
-
Uneven cell seeding: Inconsistent numbers of cells in each well will lead to variable MTT reduction.
-
Incomplete formazan solubilization: The purple formazan crystals must be fully dissolved for accurate absorbance readings.
-
"Edge effect" in 96-well plates: Wells on the perimeter of the plate are more prone to evaporation, leading to changes in compound concentration.
-
-
Solution:
-
Ensure the cell suspension is thoroughly mixed before and during seeding.
-
After adding the solubilization buffer, ensure all formazan crystals are dissolved by gentle shaking or pipetting.
-
To minimize the edge effect, avoid using the outer wells of the 96-well plate for experimental samples. Fill them with sterile PBS or media instead.
-
Apoptosis and Cell Cycle Assays
Issue 3: Unexpectedly low levels of apoptosis detected by Annexin V/PI staining.
-
Possible Cause:
-
Incorrect time point: Apoptosis is a dynamic process. The peak of apoptosis may occur at a different time point than what was tested.
-
Cell death via a different mechanism: this compound might be inducing other forms of cell death, such as necrosis or autophagy, which are not detected by Annexin V staining.
-
Off-target effects: Inhibition of FAK and STAT1 could be influencing cell survival pathways in a manner that doesn't strongly induce apoptosis in the chosen cell line.
-
-
Solution:
-
Perform a time-course experiment (e.g., 24, 48, 72 hours) to identify the optimal time point for apoptosis detection.
-
Consider using an LDH assay to measure necrosis.
-
Investigate the downstream effects of FAK and STAT1 inhibition in your cell model.
-
Issue 4: No significant cell cycle arrest observed.
-
Possible Cause:
-
Asynchronous cell population: If the cells are not actively dividing, it will be difficult to observe a cell cycle arrest.
-
Concentration of this compound is too low: Sub-lethal concentrations of the compound may not be sufficient to induce a robust cell cycle arrest.
-
-
Solution:
-
Ensure that cells are in the logarithmic growth phase when treated with this compound.
-
Perform a dose-response experiment to assess cell cycle changes at various concentrations of this compound, including those around the IC50 value.
-
Data Presentation
Table 1: Cytotoxicity of this compound in Human Cell Lines
| Cell Line | Assay | Incubation Time (hours) | IC50 (µM) |
| Beas-2B | MTT | 72 | 8 - 10 |
| MDA-MB-486 | MTT | 72 | 8 - 10 |
Data summarized from literature.[1]
Table 2: Hypothetical Apoptotic Effect of this compound (10 µM) on MDA-MB-486 Cells after 48 hours
| Treatment | Viable Cells (%) | Early Apoptotic Cells (%) | Late Apoptotic/Necrotic Cells (%) |
| Vehicle (DMSO) | 95 | 2 | 3 |
| This compound (10 µM) | 60 | 25 | 15 |
This is hypothetical data for illustrative purposes.
Table 3: Hypothetical Cell Cycle Distribution in Beas-2B Cells Treated with this compound (10 µM) for 24 hours
| Treatment | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
| Vehicle (DMSO) | 55 | 30 | 15 |
| This compound (10 µM) | 70 | 20 | 10 |
This is hypothetical data for illustrative purposes, suggesting a G1 phase arrest.
Experimental Protocols
MTT Cytotoxicity Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat cells with various concentrations of this compound (and a vehicle control, e.g., 0.1% DMSO) for 72 hours.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
Annexin V/PI Apoptosis Assay by Flow Cytometry
-
Cell Treatment: Treat cells with this compound at the desired concentration and for the desired time period.
-
Cell Harvesting: Collect both adherent and floating cells.
-
Washing: Wash the cells with cold PBS.
-
Resuspension: Resuspend the cells in 1X Annexin V binding buffer.
-
Staining: Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.
-
Analysis: Analyze the cells by flow cytometry within one hour.
Cell Cycle Analysis by Propidium Iodide Staining
-
Cell Treatment: Treat cells with this compound.
-
Cell Harvesting: Harvest the cells by trypsinization.
-
Fixation: Fix the cells in ice-cold 70% ethanol while vortexing gently. Store at 4°C for at least 30 minutes.
-
Washing: Wash the cells with PBS.
-
RNase Treatment: Resuspend the cell pellet in a solution containing RNase A to degrade RNA.
-
PI Staining: Add Propidium Iodide solution to the cells.
-
Analysis: Analyze the DNA content by flow cytometry.
Visualizations
Caption: Workflow for MTT Cytotoxicity Assay.
Caption: Hypothetical Signaling Pathway of this compound.
Caption: Troubleshooting Flow for this compound Experiments.
References
Technical Support Center: Managing PM-81I Solubility
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in managing solubility issues with the STAT6 inhibitor, PM-81I.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and selective inhibitor of the Signal Transducer and Activator of Transcription 6 (STAT6) protein.[1] It functions by targeting the SH2 structural domain of STAT6, which is crucial for its activation and signaling functions. By inhibiting STAT6, this compound can modulate immune responses and is used in research for conditions such as allergic lung disease, allergic rhinitis, chronic obstructive pulmonary disease, and cancer.[1]
Q2: What are the known solvents for dissolving this compound?
A2: this compound is highly soluble in Dimethyl Sulfoxide (DMSO) at a concentration of 100 mg/mL (118.22 mM).[1] For in vivo studies, it has been successfully prepared in formulations containing DMSO, PEG300, Tween-80, and saline, as well as a simpler formulation of DMSO and corn oil, achieving a concentration of at least 2.5 mg/mL.[1]
Q3: I am observing precipitation when preparing my this compound solution. What should I do?
A3: If you observe precipitation or phase separation during the preparation of your this compound solution, gentle heating and/or sonication can be used to aid dissolution.[1] It is also recommended to use freshly opened, anhydrous DMSO, as hygroscopic DMSO can negatively impact the solubility of the product.[1]
Q4: What are the recommended storage conditions for this compound stock solutions?
A4: For long-term storage, it is recommended to store this compound stock solutions at -80°C for up to 6 months. For shorter periods, storage at -20°C for up to 1 month is acceptable.[1]
Troubleshooting Guide for this compound Solubility Issues
This guide provides a systematic approach to addressing common solubility challenges encountered during experiments with this compound.
Initial Solubility Assessment
A logical workflow for assessing and troubleshooting solubility is essential. The following diagram illustrates a recommended approach.
Caption: A workflow for preparing and troubleshooting this compound solutions.
Quantitative Solubility Data
The following table summarizes the known solubility of this compound in various solvent systems. Researchers should perform their own tests to confirm solubility in their specific experimental conditions.
| Solvent System | Concentration | Observations | Reference |
| 100% DMSO | 100 mg/mL (118.22 mM) | Ultrasonic treatment may be needed. Use of newly opened DMSO is recommended. | [1] |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL (2.96 mM) | Clear solution. | [1] |
| 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL (2.96 mM) | Clear solution. | [1] |
Strategies for Enhancing Solubility
If you continue to experience solubility issues, consider the following general strategies for poorly soluble small molecules.
-
Co-solvents: For aqueous solutions, the addition of a small percentage of an organic co-solvent can improve solubility. Besides DMSO, consider ethanol or isopropanol. It is critical to ensure the final concentration of the co-solvent is compatible with your experimental system.
-
Use of Surfactants: Low concentrations of non-ionic surfactants, such as Tween-20 or Triton X-100, can help to keep hydrophobic compounds in solution by forming micelles. Ensure the chosen surfactant and its concentration are not detrimental to your experiment.
-
Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, thereby increasing their aqueous solubility.
Experimental Protocols
Protocol 1: Preparation of this compound Formulation for In Vivo Studies (PEG300/Tween-80)
This protocol is adapted from publicly available data for preparing a this compound formulation suitable for in vivo administration.[1]
Materials:
-
This compound
-
Anhydrous DMSO
-
PEG300
-
Tween-80
-
Saline (0.9% NaCl)
Procedure:
-
Prepare a stock solution of this compound in anhydrous DMSO (e.g., 25 mg/mL).
-
In a sterile microcentrifuge tube, add the required volume of the this compound DMSO stock solution.
-
Add PEG300 to the tube. For a final formulation of 10% DMSO and 40% PEG300, add 4 volumes of PEG300 for every 1 volume of DMSO stock.
-
Vortex the mixture until it is a clear and homogenous solution.
-
Add Tween-80 to the mixture to a final concentration of 5%. For example, to 500 µL of the DMSO/PEG300 mixture, add 50 µL of Tween-80.
-
Vortex thoroughly.
-
Add saline to the mixture to achieve the final desired volume and concentration. For a final formulation with 45% saline, add saline to bring the total volume to 100%.
-
Vortex the final solution until it is clear. If any precipitation is observed, gentle warming (37°C) and sonication can be applied.
Protocol 2: Preparation of this compound Formulation for In Vivo Studies (Corn Oil)
This protocol provides an alternative formulation using corn oil for in vivo studies.[1]
Materials:
-
This compound
-
Anhydrous DMSO
-
Corn Oil
Procedure:
-
Prepare a stock solution of this compound in anhydrous DMSO (e.g., 25 mg/mL).
-
In a sterile microcentrifuge tube, add the required volume of the this compound DMSO stock solution.
-
Add corn oil to the tube to achieve the final desired volume and concentration. For a final formulation of 10% DMSO, add 9 volumes of corn oil for every 1 volume of DMSO stock.
-
Vortex the mixture vigorously until a clear and uniform solution is obtained. Sonication may be required to facilitate dissolution.
This compound Mechanism of Action: The STAT6 Signaling Pathway
This compound exerts its effects by inhibiting the STAT6 signaling pathway. Understanding this pathway is crucial for designing experiments and interpreting results.
Caption: The IL-4/IL-13 signaling cascade leading to STAT6 activation and gene transcription, and the inhibitory action of this compound.
References
long-term stability of PM-81I in solution
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the long-term stability of the STAT6 inhibitor, PM-81I, in solution. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound stock solutions?
A1: For long-term storage, this compound stock solutions, typically prepared in DMSO, should be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[1] To minimize degradation from repeated freeze-thaw cycles, it is highly recommended to aliquot the stock solution into smaller, single-use volumes.
Q2: How should I prepare this compound for in vivo versus in vitro experiments?
A2: For in vitro cellular assays, a stock solution in a suitable organic solvent like DMSO is typically prepared first.[2] This stock can then be further diluted into aqueous buffers or cell culture media to the final working concentration. For in vivo studies, it is often necessary to use a vehicle that enhances solubility and biocompatibility. While specific formulations should be optimized for your experimental model, it is generally recommended to prepare working solutions for in vivo experiments freshly on the day of use to ensure potency and avoid precipitation.
Q3: My this compound solution appears to have precipitated after dilution in aqueous buffer. What should I do?
A3: Precipitation upon dilution of a DMSO stock solution into aqueous media is a common issue for hydrophobic small molecules. To address this, ensure the final concentration of the organic solvent (e.g., DMSO) is kept to a minimum, typically below 0.5%, to avoid cellular toxicity. If precipitation persists, gentle warming of the solution to 37°C or brief sonication can aid in redissolution. Always visually inspect the solution for clarity before use.
Q4: I am observing variability in my experimental results. Could this be related to this compound stability?
A4: Yes, inconsistent results can be a sign of compound degradation. The stability of this compound can be affected by several factors including the solvent used, storage temperature, exposure to light, and the pH of the solution. It is crucial to adhere to recommended storage and handling procedures. If you suspect degradation, it is advisable to prepare a fresh stock solution from solid this compound and compare its activity to the older stock.
Q5: Are there known degradation pathways for this compound?
A5: Specific degradation pathways for this compound have not been extensively published in the available literature. However, like many small molecules, it may be susceptible to hydrolysis, oxidation, and photodegradation. To identify potential degradation products under your specific experimental conditions, it is recommended to perform forced degradation studies.
Troubleshooting Guides
Issue 1: Loss of Potency or Inconsistent Activity in Cellular Assays
| Possible Cause | Troubleshooting Step |
| Degradation of this compound Stock Solution | Prepare a fresh stock solution of this compound in the recommended solvent (e.g., DMSO). Avoid repeated freeze-thaw cycles by preparing single-use aliquots. Store aliquots at -80°C for long-term storage (up to 6 months) or -20°C for short-term storage (up to 1 month).[1] |
| Instability in Cell Culture Media | The stability of this compound in complex aqueous media containing serum can be limited. Prepare fresh dilutions of this compound in your cell culture medium for each experiment. Minimize the time between dilution and addition to cells. |
| Photodegradation | Protect this compound solutions from light, especially during long incubations, by using amber vials or covering containers with aluminum foil. |
| Adsorption to Labware | Use low-protein-binding plasticware (e.g., polypropylene) for preparing and storing this compound solutions to minimize loss due to adsorption. |
Issue 2: Unexpected Peaks in HPLC Analysis
| Possible Cause | Troubleshooting Step |
| This compound Degradation | This may indicate the presence of one or more degradation products. Compare the chromatogram of the suspect solution to a freshly prepared standard. If new peaks are present, consider performing forced degradation studies to identify potential degradation products. |
| Contaminated Solvent or Mobile Phase | Ensure all solvents and mobile phase components are of high purity (HPLC grade or higher) and are properly filtered and degassed.[3] |
| Injector or Column Contamination | Implement a rigorous cleaning protocol for the HPLC injector and column between runs. A blank injection of the mobile phase should be run to ensure the system is clean. |
| Sample Matrix Interference | If analyzing this compound in a complex matrix (e.g., cell lysate, plasma), perform a sample cleanup procedure such as solid-phase extraction (SPE) or protein precipitation to remove interfering substances. |
Quantitative Data on this compound Stability
Currently, there is a lack of publicly available, detailed quantitative data on the long-term stability of this compound in various solutions. The table below is a template that researchers can use to document their own stability studies. It is strongly recommended to perform these studies under your specific experimental conditions to ensure the accuracy and reproducibility of your results.
Table 1: Example Stability of this compound in DMSO at Various Temperatures
| Storage Temperature | Time Point | % this compound Remaining (Mean ± SD) | Appearance |
| -80°C | 1 month | User-defined data | User-defined data |
| 3 months | User-defined data | User-defined data | |
| 6 months | User-defined data | User-defined data | |
| -20°C | 1 week | User-defined data | User-defined data |
| 1 month | User-defined data | User-defined data | |
| 4°C | 24 hours | User-defined data | User-defined data |
| 1 week | User-defined data | User-defined data | |
| Room Temperature | 4 hours | User-defined data | User-defined data |
| 24 hours | User-defined data | User-defined data |
Users should populate this table with data generated from their own stability-indicating HPLC method.
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines the conditions for stress testing to identify potential degradation products and establish a stability-indicating analytical method.
-
Preparation of Stock Solution: Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent such as acetonitrile or methanol.
-
Acid Hydrolysis: Mix equal volumes of the this compound stock solution and 0.1 N HCl. Incubate at 60°C for 24 hours. Neutralize with 0.1 N NaOH before analysis.
-
Base Hydrolysis: Mix equal volumes of the this compound stock solution and 0.1 N NaOH. Incubate at 60°C for 2 hours. Neutralize with 0.1 N HCl before analysis.
-
Oxidative Degradation: Mix equal volumes of the this compound stock solution and 3% hydrogen peroxide (H₂O₂). Store at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Place a sample of solid this compound in an oven at 80°C for 48 hours. Also, incubate a solution of this compound at 60°C for 24 hours.
-
Photolytic Degradation: Expose a solution of this compound in a transparent container to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines. A control sample should be wrapped in aluminum foil to protect it from light.
-
Analysis: Analyze all stressed samples, along with an unstressed control, using a stability-indicating HPLC method (see Protocol 2).
Protocol 2: Stability-Indicating HPLC-UV Method for this compound
This protocol provides a starting point for developing an HPLC method to quantify this compound and separate it from its degradation products.
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is a common starting point.
-
Mobile Phase: A gradient elution is often necessary to separate the parent compound from its degradation products. A typical mobile phase could consist of:
-
Solvent A: 0.1% formic acid in water
-
Solvent B: Acetonitrile
-
-
Gradient Program (Example):
-
0-2 min: 10% B
-
2-15 min: 10% to 90% B
-
15-18 min: 90% B
-
18-20 min: 90% to 10% B
-
20-25 min: 10% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: Determine the optimal wavelength for this compound detection by acquiring a UV spectrum.
-
Injection Volume: 10 µL
-
Method Validation: The developed method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness. The specificity is confirmed by analyzing the samples from the forced degradation study to ensure that the this compound peak is well-resolved from any degradation product peaks.
Visualizations
Caption: IL-4/IL-13 mediated STAT6 signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for assessing the long-term stability of this compound in solution.
References
Technical Support Center: PM-81I and Fluorescence-Based Assays
This technical support center provides guidance for researchers, scientists, and drug development professionals who may encounter unexpected results when using the STAT6 inhibitor, PM-81I, in fluorescence-based assays. While there is no widely documented evidence of this compound directly causing fluorescence interference, it is best practice to rule out potential artifacts from any small molecule in your experimental system. This guide offers troubleshooting protocols and frequently asked questions to help you ensure the integrity of your data.
Frequently Asked Questions (FAQs)
Q1: What is fluorescence interference in the context of a small molecule inhibitor like this compound?
A1: Fluorescence interference occurs when a compound, in this case, this compound, possesses intrinsic optical properties that affect the readout of a fluorescence-based assay, independent of its biological activity. The two primary types of interference are autofluorescence, where the compound itself emits light, and fluorescence quenching, where the compound absorbs the light emitted by the fluorophore in your assay.[1][2]
Q2: Could this compound interfere with my fluorescence-based assay?
Q3: What are the initial signs of potential interference from this compound in my assay?
A3: Signs of interference may include:
-
High background fluorescence in wells containing only this compound and assay buffer.
-
A decrease in fluorescence signal that does not follow a typical biological dose-response curve.
-
High variability between replicate wells containing this compound.
Q4: How can I definitively test if this compound is causing interference?
A4: The most straightforward method is to run a "compound-only" control. This involves measuring the fluorescence of various concentrations of this compound in your assay buffer, without any of the biological components (e.g., cells, proteins, antibodies). A significant signal in this control is a strong indication of autofluorescence.[1][3]
Q5: If I detect interference, does that mean my results are invalid?
Troubleshooting Guides
If you suspect that this compound is interfering with your fluorescence-based assay, follow these step-by-step guides to diagnose and resolve the issue.
Guide 1: Diagnosing Autofluorescence
Problem: You observe an unexpectedly high fluorescence signal that correlates with the concentration of this compound.
Protocol: Characterizing Compound Autofluorescence
-
Preparation:
-
Prepare a dilution series of this compound in your assay buffer at the same concentrations used in your main experiment.
-
Include a "buffer-only" blank control.
-
-
Measurement:
-
Dispense the dilutions and the blank control into the wells of your assay plate.
-
Using a fluorescence plate reader, excite the wells at the excitation wavelength of your assay's fluorophore and measure the emission at the corresponding emission wavelength.
-
-
Data Analysis:
-
Subtract the average fluorescence of the blank wells from the fluorescence of the wells containing this compound.
-
A concentration-dependent increase in fluorescence indicates that this compound is autofluorescent at your assay's wavelengths.
-
Guide 2: Diagnosing Fluorescence Quenching
Problem: The fluorescence signal in your assay decreases in the presence of this compound, but the effect appears non-specific or occurs at all concentrations.
Protocol: Assessing Compound-Induced Quenching
-
Preparation:
-
Prepare a solution of your assay's fluorophore (e.g., the fluorescently labeled antibody or substrate) in the assay buffer at the concentration used in your experiment.
-
Prepare a dilution series of this compound.
-
-
Measurement:
-
In your assay plate, mix the fluorophore solution with the different concentrations of this compound.
-
Include a control with the fluorophore and buffer, but no this compound.
-
Measure the fluorescence using your standard assay settings.
-
-
Data Analysis:
-
Compare the fluorescence signal of the fluorophore in the presence and absence of this compound.
-
A concentration-dependent decrease in the fluorophore's signal indicates that this compound is quenching the fluorescence.
-
Data Presentation
The following tables summarize the expected outcomes from the troubleshooting protocols, helping you to interpret your results.
Table 1: Interpreting Autofluorescence Control Experiments
| This compound Concentration | Average Fluorescence Signal (RFU) | Conclusion |
| 0 µM (Buffer) | 50 | Baseline |
| 1 µM | 150 | Potential Autofluorescence |
| 10 µM | 500 | Strong Autofluorescence |
| 100 µM | 2000 | Confirmed Autofluorescence |
Table 2: Interpreting Fluorescence Quenching Control Experiments
| This compound Concentration | Average Fluorescence Signal of Fluorophore (RFU) | Conclusion |
| 0 µM (No this compound) | 10000 | Baseline |
| 1 µM | 8000 | Potential Quenching |
| 10 µM | 4000 | Strong Quenching |
| 100 µM | 1000 | Confirmed Quenching |
Experimental Protocols & Visualizations
This compound Mechanism of Action: STAT6 Signaling Pathway
This compound is a potent inhibitor of STAT6, targeting its SH2 domain.[2] This prevents the IL-4-stimulated phosphorylation of STAT6, a key step in its activation and subsequent translocation to the nucleus to regulate gene expression.[2]
Caption: this compound inhibits the IL-4-induced STAT6 signaling pathway.
Experimental Workflow: Troubleshooting this compound Interference
The following workflow provides a logical approach to identifying and mitigating potential fluorescence interference from this compound.
Caption: A logical workflow for troubleshooting fluorescence interference.
References
avoiding experimental artifacts with PM-81I
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals avoid experimental artifacts when using the STAT6 inhibitor, PM-81I.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent small molecule inhibitor of Signal Transducer and Activator of Transcription 6 (STAT6). It functions by targeting the Src Homology 2 (SH2) domain of STAT6. This targeted binding prevents the phosphorylation of STAT6, a critical step in its activation pathway.[1][2] By inhibiting STAT6 phosphorylation, this compound effectively blocks the downstream signaling cascade initiated by cytokines such as IL-4 and IL-13, which are crucial in the expression of genes related to allergic and inflammatory responses.[1][2]
Q2: What are the recommended storage and handling conditions for this compound?
A2: Proper storage and handling are crucial to maintain the stability and activity of this compound. For long-term storage, it is recommended to store the compound as a solid at -20°C for up to one month or at -80°C for up to six months.[3] Once in solution, it is best to prepare fresh solutions for each experiment. If storage of a stock solution is necessary, it should be aliquoted and stored at -20°C for no longer than one month.[3] Before use, allow the vial to equilibrate to room temperature for at least 60 minutes before opening to prevent condensation.[4]
Q3: In which research areas is this compound commonly used?
A3: this compound is primarily utilized in studies of diseases where the IL-4/IL-13/STAT6 signaling pathway plays a significant role. These areas include allergic lung diseases such as asthma, allergic rhinitis, chronic obstructive pulmonary disease (COPD), and various types of cancer.[1] Its ability to inhibit STAT6 makes it a valuable tool for investigating the mechanisms of inflammation and immune response in these conditions.
Troubleshooting Guide
Issue 1: Suboptimal or No Inhibition of STAT6 Phosphorylation
| Potential Cause | Troubleshooting Steps |
| Improper Compound Dissolution | This compound may precipitate out of solution. If precipitation or phase separation is observed, gentle heating and/or sonication can be used to aid dissolution.[3] |
| Incorrect Inhibitor Concentration | The effective concentration of this compound can vary between cell types and experimental conditions. A dose-response experiment is recommended to determine the optimal concentration. Titration of this compound in Beas-2B cells showed EC50 values in the range of 100–500 nM for the inhibition of pSTAT6.[1] |
| Cellular Health and Density | Ensure cells are healthy and not overgrown, as this can affect their response to treatment. Perform a cell viability assay (e.g., MTT) to confirm that the observed effects are not due to cytotoxicity. |
| Insufficient Pre-incubation Time | For cellular assays, pre-incubating the cells with this compound for a sufficient period before stimulation is crucial. A pre-treatment time of 2 hours has been shown to be effective in Beas-2B cells before stimulation with IL-4.[1] |
Issue 2: Off-Target Effects Observed
| Potential Cause | Troubleshooting Steps |
| Cross-reactivity with other Kinases | While this compound is a potent STAT6 inhibitor, it has been shown to moderately inhibit Focal Adhesion Kinase (FAK) and STAT1.[1] It does not, however, cross-react with STAT5.[1] |
| High Inhibitor Concentration | Off-target effects are often concentration-dependent. Use the lowest effective concentration of this compound that achieves significant STAT6 inhibition while minimizing effects on other pathways. |
| Genetic Validation | To confirm that the observed phenotype is due to STAT6 inhibition, consider using genetic approaches such as siRNA or CRISPR-Cas9 to knock down STAT6 and compare the results with those from this compound treatment. |
Issue 3: Inconsistent Results in In Vivo Experiments
| Potential Cause | Troubleshooting Steps |
| Poor Bioavailability or Instability | The formulation and delivery route can significantly impact the in vivo efficacy of this compound. For in vivo dissolution, specific protocols using solvents like DMSO, PEG300, Tween-80, and saline or corn oil are available.[3] |
| Dosing Regimen | The dose and frequency of administration need to be optimized for the specific animal model and disease being studied. A pilot study to determine the optimal dosing regimen is recommended. |
| Metabolic Instability | Peptidomimetic inhibitors can sometimes have limited metabolic stability.[5] Consider the pharmacokinetic properties of this compound in your experimental design. |
Experimental Protocols
Key Experimental Data Summary
| Parameter | Value | Cell Line | Reference |
| EC50 for pSTAT6 Inhibition | 100–500 nM | Beas-2B | [1] |
| STAT6 Phosphorylation Inhibition | Decreased to 18%, 13%, and 13% at 1, 2.5, and 5 µM, respectively | Beas-2B | [3] |
| Cross-reactivity | Moderately inhibits FAK and STAT1; No cross-reactivity with STAT5 | MDA-MB-468 | [1] |
| Cytotoxicity (IC50) | 8 µM - 10 µM (after 72h exposure) | Beas-2B, MDA-MB-486 | [1] |
In Vitro STAT6 Phosphorylation Inhibition Assay
This protocol is adapted from a study using Beas-2B immortalized human epithelial airway cells.[1]
-
Cell Culture: Culture Beas-2B cells in the recommended growth medium until they reach 80-90% confluency.
-
Pre-treatment: Pre-treat the cells with varying concentrations of this compound (e.g., 0.05, 0.1, 0.5, 1, 2.5, 5 µM) or a vehicle control (DMSO) for 2 hours.
-
Stimulation: Stimulate the cells with IL-4 (e.g., 2 ng/mL) for 1 hour to induce STAT6 phosphorylation.
-
Cell Lysis: Wash the cells with ice-cold PBS and then lyse them using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Western Blotting:
-
Determine the total protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phospho-STAT6 (pSTAT6) and total STAT6 overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
-
Data Analysis: Quantify the band intensities for pSTAT6 and total STAT6. Normalize the pSTAT6 signal to the total STAT6 signal to determine the extent of inhibition.
Visualizations
Caption: IL-4/STAT6 signaling pathway and the inhibitory action of this compound.
References
- 1. Small molecule targeting of the STAT5/6 Src homology 2 (SH2) domains to inhibit allergic airway disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and in Vitro Evaluation of a Peptidomimetic Inhibitor Targeting the Src Homology 2 (SH2) Domain of STAT6 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. firstwordpharma.com [firstwordpharma.com]
impact of serum on PM-81I activity
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with PM-81I, a potent STAT6 inhibitor. The following information addresses common issues that may arise during experiments, with a particular focus on the potential impact of serum on this compound activity.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a novel and potent small molecule inhibitor of the Signal Transducer and Activator of Transcription 6 (STAT6).[1] It functions by targeting the SH2 structural domain of STAT6, which is crucial for its activation.[1] STAT6 is a key transcription factor in the signaling pathway of interleukin-4 (IL-4) and IL-13, which are associated with allergic inflammation and other immune responses.[2][3][4][5] Upon stimulation by IL-4, STAT6 is activated through phosphorylation, dimerizes, translocates to the nucleus, and promotes the expression of target genes.[1] this compound blocks this process by inhibiting the phosphorylation of STAT6.[1][2]
Q2: I am not seeing the expected inhibitory effect of this compound on STAT6 phosphorylation in my cell-based assay. What could be the reason?
Several factors could contribute to a lack of this compound activity. Please consider the following troubleshooting steps:
-
Cellular Permeability and Prodrug Conversion: this compound is delivered as a cell-permeable prodrug that requires intracellular conversion to its active form.[2] Ensure that your cell type has the necessary enzymatic machinery for this conversion.
-
Serum Interference: While direct studies on the impact of serum on this compound are limited, it is a common cause of variability in in vitro assays. Serum proteins may bind to small molecule inhibitors, reducing their effective concentration. Consider performing a dose-response curve in both serum-containing and serum-free media to assess the impact of serum.
-
Inhibitor Concentration and Incubation Time: Titrate the concentration of this compound to determine the optimal effective concentration (EC50) for your specific cell line and experimental conditions. The reported EC50 for inhibiting STAT6 phosphorylation in Beas-2B cells is in the range of 100–500 nM.[2] Also, optimize the pre-incubation time with this compound before stimulating with IL-4. A 2-hour pre-treatment has been used in published studies.[2]
-
IL-4 Stimulation: Confirm that your IL-4 stimulation is effectively inducing STAT6 phosphorylation in your control (vehicle-treated) cells.
Q3: How does serum potentially interfere with this compound activity?
While specific data on this compound serum protein binding is not available, here are potential mechanisms of interference based on general principles of drug-protein interactions:
-
Protein Binding: Small molecules can bind to serum proteins, primarily albumin. This binding is reversible, but a high degree of binding can reduce the concentration of free, active drug available to enter the cells and inhibit STAT6.
-
Enzymatic Degradation: Serum contains various enzymes that could potentially degrade this compound or its active metabolite, although this compound is designed as a phosphatase-stable prodrug.[2]
-
Non-specific Interactions: Other components in the serum could interact with this compound, affecting its solubility or stability.
Troubleshooting Guide
This guide provides a structured approach to resolving common issues encountered when using this compound, particularly in the presence of serum.
Table 1: Troubleshooting Common Issues with this compound Activity
| Issue | Potential Cause | Recommended Action |
| Reduced or no inhibition of STAT6 phosphorylation | Serum protein binding reducing effective this compound concentration. | 1. Perform experiments in serum-free or low-serum (e.g., 0.5-2%) media. 2. If serum is required, perform a dose-response curve to determine the EC50 in the presence of your specific serum concentration. 3. Increase the concentration of this compound. |
| Inefficient conversion of the prodrug to its active form. | 1. Verify the metabolic activity of your cell line. 2. Increase the pre-incubation time with this compound to allow for sufficient conversion. | |
| Suboptimal inhibitor concentration or incubation time. | 1. Perform a thorough dose-response and time-course experiment to determine optimal conditions.[2] | |
| High background signal in control wells | Contamination of reagents or cell culture. | 1. Use fresh, sterile reagents. 2. Regularly test cell cultures for mycoplasma contamination. |
| Non-specific antibody binding in Western blot or ELISA. | 1. Optimize blocking conditions and antibody concentrations. | |
| Inconsistent results between experiments | Variability in serum batches. | 1. Use a single, qualified batch of serum for a series of experiments. 2. If changing batches, re-validate the optimal this compound concentration. |
| Cell passage number and health. | 1. Use cells within a consistent and low passage number range. 2. Ensure high cell viability before starting the experiment. |
Experimental Protocols
Protocol 1: In Vitro Inhibition of IL-4-stimulated STAT6 Phosphorylation
This protocol is a general guideline for assessing the inhibitory activity of this compound on STAT6 phosphorylation in a cell-based assay.
-
Cell Culture: Plate cells (e.g., Beas-2B human bronchial epithelial cells) in appropriate growth media and allow them to adhere overnight.
-
Serum Starvation (Optional but Recommended): To minimize potential serum interference, aspirate the growth media and replace it with serum-free or low-serum media for 4-24 hours prior to the experiment.
-
This compound Pre-treatment: Prepare a stock solution of this compound in DMSO. Dilute the stock solution to the desired final concentrations in serum-free or low-serum media. Add the this compound dilutions to the cells and incubate for 2 hours at 37°C. Include a vehicle control (DMSO) group.
-
IL-4 Stimulation: Prepare a stock solution of recombinant human IL-4. Add IL-4 to the cells at a final concentration of 2 ng/mL and incubate for 1 hour at 37°C.[2]
-
Cell Lysis: Aspirate the media, wash the cells with ice-cold PBS, and lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Western Blot Analysis:
-
Determine the protein concentration of the cell lysates.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and probe with primary antibodies against phospho-STAT6 (pSTAT6) and total STAT6.
-
Incubate with an appropriate HRP-conjugated secondary antibody.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantify the band intensities and normalize the pSTAT6 signal to the total STAT6 signal.
-
Visualizations
Diagram 1: IL-4/STAT6 Signaling Pathway and this compound Inhibition
Caption: IL-4 signaling activates STAT6, which this compound inhibits.
Diagram 2: Experimental Workflow for Assessing this compound Activity
Caption: Workflow for evaluating this compound's effect on STAT6 phosphorylation.
Diagram 3: Troubleshooting Logic for Reduced this compound Efficacy
Caption: A logical guide for troubleshooting reduced this compound activity.
References
- 1. ashpublications.org [ashpublications.org]
- 2. Small molecule targeting of the STAT5/6 Src homology 2 (SH2) domains to inhibit allergic airway disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of STAT6 Activation by AS1517499 Inhibits Expression and Activity of PPARγ in Macrophages to Resolve Acute Inflammation in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of STAT6 with Antisense Oligonucleotides Enhances the Systemic Antitumor Effects of Radiotherapy and Anti-PD1 in Metastatic Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Dichotomous STAT5 and STAT6 Activation in T Cells Reflects Cytokine Shifts Between Blood and Skin in Atopic Dermatitis - PMC [pmc.ncbi.nlm.nih.gov]
PM-81I degradation in cell culture media
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the use of PM-81I in cell culture experiments.
I. Troubleshooting Guide
This guide addresses common issues encountered during experiments with this compound, focusing on its potential degradation in cell culture media.
| Observed Problem | Potential Cause | Recommended Solution |
| Inconsistent or lower than expected this compound activity (e.g., reduced inhibition of STAT6 phosphorylation). | Degradation of this compound in stock solution or cell culture media. this compound is a peptidomimetic prodrug and may be susceptible to hydrolysis or enzymatic degradation over time, especially with repeated freeze-thaw cycles or prolonged incubation at 37°C.[1][2] | 1. Aliquot Stock Solutions: Prepare single-use aliquots of your this compound stock solution in a suitable solvent like DMSO to minimize freeze-thaw cycles. Store at -80°C for long-term stability (up to 6 months) or -20°C for short-term use (up to 1 month).[3] 2. Prepare Fresh Working Solutions: Dilute the stock solution into your cell culture medium immediately before each experiment. 3. Perform a Time-Course Experiment: To determine the stability of this compound under your specific experimental conditions, conduct a time-course experiment and assess its activity at different time points. 4. Assess Stability via HPLC: Use the provided HPLC protocol to quantify the concentration of intact this compound in your cell culture medium over time. |
| Suboptimal Cell Culture Conditions. Factors such as pH shifts in the media, high cell confluence, or the presence of certain media components can affect the stability and activity of small molecules. | 1. Monitor Media pH: Ensure the pH of your cell culture medium remains stable throughout the experiment. Phenol red in the medium can serve as a visual indicator. 2. Optimize Cell Density: Plate cells at a consistent density and avoid letting them become over-confluent, which can alter media composition and pH. 3. Consider Media Components: Be aware that some media components, like certain amino acids or high concentrations of serum, can potentially interact with or degrade small molecules.[4][5][6] If you suspect a media component is interfering, consider testing a simpler, serum-free medium if your cell line permits. | |
| Cell Line Variability. Different cell lines may have varying levels of enzymes (e.g., esterases, phosphatases) that could potentially metabolize or degrade this compound at different rates. | 1. Test Multiple Cell Lines: If possible, test the activity of this compound in more than one cell line to assess for cell-type-specific effects. 2. Characterize Target Expression: Confirm the expression levels of STAT6 in your chosen cell line(s) by Western blot or other methods to ensure it is a suitable model. | |
| High background or off-target effects observed. | Presence of Degradation Products. The degradation of this compound could generate byproducts with their own biological activities, leading to unexpected results. | 1. Characterize Degradation Products: If significant degradation is suspected, use techniques like liquid chromatography-mass spectrometry (LC-MS) to identify potential degradation products in your cell culture medium.[7][8][9][10] 2. Test Putative Degradants: If degradation products can be identified and synthesized, test their activity in your assays to determine if they contribute to the observed off-target effects. |
| Non-specific Binding. this compound may bind to other proteins or cellular components, leading to off-target effects. | 1. Include Proper Controls: Use appropriate negative controls, such as a structurally similar but inactive compound, to distinguish specific from non-specific effects. 2. Assess Cross-Reactivity: this compound has been shown to moderately inhibit FAK and STAT1 at higher concentrations.[1] Be mindful of this potential cross-reactivity when interpreting your data. |
II. Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and cell-permeable small molecule inhibitor of Signal Transducer and Activator of Transcription 6 (STAT6).[1][3] It functions as a prodrug, meaning it is converted into its active form within the cell.[1] this compound targets the SH2 domain of STAT6, preventing its phosphorylation and subsequent activation.[1][3] This inhibition blocks the downstream signaling cascade initiated by cytokines such as IL-4 and IL-13.[1]
Q2: How should I prepare and store this compound?
A2: For long-term storage, this compound powder should be stored at -20°C. To prepare a stock solution, dissolve the compound in a suitable solvent such as dimethyl sulfoxide (DMSO).[1] This stock solution should be aliquoted into single-use vials to avoid repeated freeze-thaw cycles and stored at -80°C for up to six months or -20°C for up to one month.[3] When preparing working solutions, dilute the stock solution into your cell culture medium immediately before use.
Q3: What is the expected stability of this compound in cell culture media?
Q4: What are the potential degradation pathways for this compound?
A4: As a peptidomimetic prodrug containing ester functionalities (POM groups), this compound is likely susceptible to hydrolysis, which can be catalyzed by acidic or basic conditions in the cell culture medium or by cellular esterases.[1] The pivaloyloxymethyl (POM) groups are designed to be cleaved by intracellular esterases to release the active form of the inhibitor.[1]
Q5: What are some key experimental controls to include when working with this compound?
A5:
-
Vehicle Control: Treat cells with the same concentration of the solvent (e.g., DMSO) used to dissolve this compound.
-
Positive Control: Use a known activator of the STAT6 pathway, such as IL-4 or IL-13, to confirm that the signaling pathway is functional in your cells.[1]
-
Inactive Compound Control: If available, use a structurally related but inactive analog of this compound to control for off-target effects.
-
Time-Course and Dose-Response Experiments: These are crucial for determining the optimal incubation time and concentration of this compound for your specific cell line and experimental setup.
III. Experimental Protocols
Protocol for Assessing this compound Stability in Cell Culture Media by HPLC
This protocol provides a framework for determining the stability of this compound in a chosen cell culture medium over time.
1. Materials:
-
This compound
-
Cell culture medium of interest (e.g., DMEM, RPMI-1640)
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
Formic acid (optional, for mobile phase modification)
-
HPLC system with a UV detector and a C18 column
2. Procedure:
-
Prepare this compound Working Solution: Prepare a working solution of this compound in your cell culture medium at the final concentration used in your experiments (e.g., 1 µM).
-
Incubation: Incubate the this compound-containing medium at 37°C in a humidified incubator with 5% CO2. Prepare a parallel control sample stored at 4°C.
-
Sample Collection: At various time points (e.g., 0, 2, 4, 8, 24, 48, and 72 hours), collect an aliquot (e.g., 100 µL) of the incubated medium.
-
Sample Preparation:
-
Immediately after collection, mix the aliquot with an equal volume of cold acetonitrile to precipitate proteins and halt degradation.
-
Vortex the mixture and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C.
-
Transfer the supernatant to an HPLC vial for analysis.
-
-
HPLC Analysis:
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of mobile phase A (e.g., water with 0.1% formic acid) and mobile phase B (e.g., acetonitrile with 0.1% formic acid). The specific gradient will need to be optimized for this compound.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Determine the optimal wavelength for detecting this compound by scanning its UV absorbance spectrum.
-
Injection Volume: 10-20 µL.
-
-
Data Analysis:
-
Generate a standard curve using known concentrations of this compound.
-
Quantify the peak area of this compound in your samples at each time point.
-
Calculate the percentage of this compound remaining at each time point relative to the 0-hour time point.
-
Plot the percentage of remaining this compound versus time to determine its stability profile. The half-life (t₁/₂) can be calculated from the degradation kinetics.
-
IV. Visualizations
Signaling Pathway
Caption: IL-4/IL-13 signaling pathway leading to STAT6 activation and its inhibition by this compound.
Experimental Workflow
Caption: Experimental workflow for determining the stability of this compound in cell culture media.
Troubleshooting Logic
Caption: A logical approach to troubleshooting inconsistent experimental results with this compound.
References
- 1. Small molecule targeting of the STAT5/6 Src homology 2 (SH2) domains to inhibit allergic airway disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Peptidomimetic therapeutics: scientific approaches and opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Peptide stability in drug development: a comparison of peptide reactivity in different biological media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. cellculturedish.com [cellculturedish.com]
- 6. researchgate.net [researchgate.net]
- 7. Principles and Applications of Liquid Chromatography-Mass Spectrometry in Clinical Biochemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. youtube.com [youtube.com]
- 9. Liquid Chromatography Mass Spectrometry (LC/MS) [perkinelmer.com]
- 10. bioxpedia.com [bioxpedia.com]
PM-81I Technical Support Center: Troubleshooting Unexpected Results
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using PM-81I, a potent STAT6 inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a novel and potent inhibitor of Signal Transducer and Activator of Transcription 6 (STAT6).[1] It functions by targeting the SH2 structural domain of STAT6, which is crucial for its activation via phosphorylation upon stimulation by cytokines such as IL-4 and IL-13.[1] By blocking the SH2 domain, this compound effectively inhibits the IL-4-stimulated phosphorylation of STAT6.[1]
Q2: What are the known off-target effects of this compound?
A2: While this compound is highly selective for STAT6 and does not show cross-reactivity with STAT5, it has been observed to moderately inhibit Focal Adhesion Kinase (FAK) and STAT1.[1][2] This is an important consideration when analyzing experimental outcomes, as inhibition of these pathways could contribute to the observed phenotype.
Q3: At what concentrations does this compound exhibit cytotoxicity?
A3: this compound has shown cytotoxicity at higher concentrations. In Beas-2B and MDA-MB-486 cell lines, the IC50 values for cytotoxicity were observed to be between 8 µM and 10 µM after 72 hours of exposure.[2] It is recommended to perform a dose-response curve for cytotoxicity in your specific cell line and experimental conditions.
Troubleshooting Guide
Issue 1: Weaker than expected inhibition of STAT6 phosphorylation.
| Potential Cause | Recommended Action |
| Suboptimal concentration of this compound | Titrate this compound across a wider concentration range. The effective concentration can be cell-type dependent. |
| Cell permeability issues | For in vitro experiments, ensure proper solubilization of this compound. The use of a mild detergent like Pluronic F-127 in the final dilution step can sometimes aid in cell permeability. |
| Reagent degradation | Ensure that this compound has been stored correctly, protected from light and moisture. Prepare fresh dilutions for each experiment. |
| High cell density | High cell confluence can sometimes reduce the effective concentration of the inhibitor per cell. Optimize cell seeding density. |
Issue 2: Unexpected phenotype inconsistent with STAT6 inhibition alone.
This may be attributable to the known off-target effects of this compound.
| Potential Cause | Recommended Action |
| Inhibition of FAK | Evaluate the phosphorylation status of FAK and its downstream targets in your experimental system to determine if this pathway is affected at the concentration of this compound being used. |
| Inhibition of STAT1 | Assess the activation of STAT1-responsive genes or the phosphorylation of STAT1 to see if this pathway is being inadvertently inhibited. |
| Use of a control compound | If available, use a structurally distinct STAT6 inhibitor to confirm that the primary phenotype is due to STAT6 inhibition. |
Issue 3: Decreased cell viability or unexpected cell death.
| Potential Cause | Recommended Action |
| Cytotoxicity at the concentration used | Perform a cytotoxicity assay (e.g., MTT or LDH assay) to determine the IC50 for cytotoxicity in your cell line. Use this compound at concentrations well below the cytotoxic threshold.[2] |
| Extended exposure time | Reduce the incubation time with this compound. Cytotoxicity can be time-dependent. |
| Off-target effects leading to apoptosis | Investigate markers of apoptosis (e.g., cleaved caspase-3) to determine if the observed cell death is programmed. |
Issue 4: Unusual dose-response curve (e.g., bell-shaped or loss of efficacy at higher concentrations).
While not specifically documented for this compound, related compounds have shown unusual dose-response relationships.
| Potential Cause | Recommended Action |
| Complex intracellular interactions | This phenomenon can be due to complex interactions with multiple signaling pathways at higher concentrations. Carefully evaluate a wide range of concentrations to identify the optimal inhibitory concentration. |
| Negative feedback loop activation | At higher concentrations, off-target effects may activate compensatory signaling pathways that counteract the intended inhibitory effect. |
| Solubility issues at high concentrations | Ensure that this compound remains fully solubilized at the highest concentrations tested. Precipitation of the compound will lead to a loss of efficacy. |
Data Summary
Table 1: In Vitro Activity of this compound
| Parameter | Cell Line | Value | Reference |
| STAT6 Phosphorylation Inhibition (EC50) | Beas-2B | 100-500 nM | [2] |
| Cytotoxicity (IC50, 72h exposure) | Beas-2B | 8-10 µM | [2] |
| Cytotoxicity (IC50, 72h exposure) | MDA-MB-486 | 8-10 µM | [2] |
Table 2: Kinase Selectivity Profile of this compound
| Target | Activity | Reference |
| STAT6 | Potent Inhibitor | [1] |
| STAT5 | No Cross-reactivity | [1][2] |
| FAK | Moderate Inhibition | [1][2] |
| STAT1 | Moderate Inhibition | [1][2] |
Experimental Protocols
Protocol 1: Western Blot for Phospho-STAT6 Inhibition
-
Cell Culture and Treatment: Plate cells (e.g., Beas-2B) and grow to 70-80% confluency. Serum-starve the cells for 4-6 hours.
-
Inhibitor Pre-treatment: Pre-treat cells with varying concentrations of this compound (e.g., 10 nM to 5 µM) or vehicle control (DMSO) for 2 hours.
-
Cytokine Stimulation: Stimulate the cells with an appropriate concentration of IL-4 (e.g., 10 ng/mL) for 15-30 minutes.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
Western Blotting:
-
Separate 20-30 µg of protein per lane on an SDS-PAGE gel.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.
-
Incubate with primary antibodies against phospho-STAT6 (Tyr641) and total STAT6 overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Develop with an ECL substrate and image the blot.
-
-
Data Analysis: Quantify band intensities and normalize phospho-STAT6 to total STAT6.
Protocol 2: MTT Cytotoxicity Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density that will not reach full confluency by the end of the assay.
-
Compound Addition: The following day, treat cells with a serial dilution of this compound (e.g., 0.1 µM to 50 µM) or vehicle control. Include a positive control for cell death (e.g., staurosporine).
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Solubilization: Remove the MTT solution and add DMSO or a solubilization buffer to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a plate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value.
Visualizations
Caption: IL-4/STAT6 signaling pathway and the inhibitory action of this compound.
Caption: A logical workflow for troubleshooting common unexpected results with this compound.
References
Technical Support Center: Minimizing Variability in PM-81I Experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing variability and addressing common issues encountered during experiments with the STAT6 inhibitor, PM-81I.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a novel and potent small molecule inhibitor of Signal Transducer and Activator of Transcription 6 (STAT6).[1] It functions by targeting the SH2 domain of STAT6, which is crucial for its activation and subsequent signaling.[1] STAT6 is a key transcription factor in the signaling pathways of interleukin-4 (IL-4) and interleukin-13 (IL-13), playing a critical role in T-helper type 2 (Th2) cell differentiation and immune responses.[2]
Q2: What are the known off-target effects of this compound?
A2: While this compound is a potent STAT6 inhibitor, it has been observed to moderately inhibit Focal Adhesion Kinase (FAK) and STAT1.[1][3] It is important to consider these off-target activities when interpreting experimental results. For instance, inhibition of STAT1 could impact IFN-γ-mediated signaling pathways.
Q3: What are the most common sources of variability in experiments using this compound?
A3: Variability in this compound experiments can arise from several factors, including:
-
Cell Culture Conditions: Inconsistent cell passage number, cell density, and serum quality can affect cellular responses.[4]
-
Reagent Quality and Handling: Degradation of this compound, cytokines (e.g., IL-4), or antibodies can lead to inconsistent results.
-
Assay Protocol Execution: Minor deviations in incubation times, washing steps, and reagent concentrations can introduce significant variability.
-
Data Analysis: Inconsistent methods for data normalization and quantification can affect the final results.[4][5]
Q4: How can I confirm that the observed cellular phenotype is a direct result of STAT6 inhibition by this compound?
A4: To confirm on-target activity, consider the following validation experiments:
-
Use a Structurally Different STAT6 Inhibitor: A secondary inhibitor with a distinct chemical structure that targets STAT6 should produce a similar phenotype.
-
Perform a Dose-Response Analysis: A clear, dose-dependent effect of this compound on the phenotype, correlating with its IC50 for STAT6 inhibition, suggests on-target activity.
-
Conduct a Rescue Experiment: If possible, expressing a this compound-resistant mutant of STAT6 should reverse the observed phenotype.
Troubleshooting Guide
This guide provides a structured approach to troubleshooting common issues in this compound experiments.
| Observed Problem | Potential Cause | Recommended Solution |
| High variability between replicate wells/experiments | Inconsistent cell seeding or cell health. | Ensure uniform cell seeding density. Regularly check for and address cell culture contamination (e.g., mycoplasma). Use cells within a consistent passage number range.[4] |
| Pipetting errors. | Calibrate pipettes regularly. Use reverse pipetting for viscous solutions. | |
| Inconsistent incubation times. | Use a timer for all critical incubation steps. | |
| Weaker than expected inhibition of STAT6 phosphorylation | This compound degradation. | Prepare fresh stock solutions of this compound and store them appropriately, protected from light and repeated freeze-thaw cycles. |
| Suboptimal IL-4 stimulation. | Confirm the bioactivity of the IL-4 stock. Optimize the IL-4 concentration and stimulation time for your specific cell line. | |
| Low antibody affinity or incorrect antibody concentration. | Use a validated antibody for phospho-STAT6. Titrate the primary antibody to determine the optimal concentration. | |
| Inconsistent Western blot results | Issues with sample loading. | Normalize protein loading using a reliable method such as total protein staining (e.g., Ponceau S) or a housekeeping protein (e.g., GAPDH, β-actin).[5] |
| Problems with antibody incubation. | Ensure consistent antibody dilutions and incubation times/temperatures for all blots. | |
| High background noise. | Optimize blocking conditions (e.g., type of blocking buffer, incubation time). Ensure adequate washing steps. | |
| Unexpected cellular phenotype not consistent with STAT6 inhibition | Off-target effects of this compound. | Consider the known cross-reactivity of this compound with FAK and STAT1.[1][3] Design experiments to investigate the potential involvement of these off-targets. |
| Cellular toxicity of this compound. | Perform a cell viability assay (e.g., MTT, trypan blue exclusion) to determine the cytotoxic concentration of this compound in your cell line. Use concentrations below the toxic threshold. |
Experimental Protocols
Below are detailed methodologies for key experiments involving this compound.
Protocol 1: Inhibition of IL-4-induced STAT6 Phosphorylation in Beas-2B Cells (Western Blot)
1. Cell Culture and Seeding:
- Culture Beas-2B cells in the recommended growth medium.
- Seed cells in 6-well plates at a density that will result in 80-90% confluency on the day of the experiment.
2. This compound Treatment and IL-4 Stimulation:
- Prepare a stock solution of this compound in DMSO.
- Pre-treat cells with varying concentrations of this compound (or vehicle control, DMSO) for 2 hours.
- Stimulate the cells with IL-4 (e.g., 10 ng/mL) for 30 minutes.
3. Cell Lysis:
- Wash cells once with ice-cold PBS.
- Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
- Scrape the cells and collect the lysate. Centrifuge to pellet cell debris.
4. Protein Quantification:
- Determine the protein concentration of the supernatant using a BCA or Bradford assay.
5. Western Blotting:
- Denature equal amounts of protein by boiling in Laemmli sample buffer.
- Separate proteins by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
- Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.
- Incubate the membrane with a primary antibody against phospho-STAT6 (Tyr641) overnight at 4°C.
- Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
- Detect the signal using an enhanced chemiluminescence (ECL) substrate.
- Strip the membrane and re-probe for total STAT6 and a loading control (e.g., GAPDH).
Protocol 2: High-Throughput Screening for STAT6 Phosphorylation Inhibition (HTRF Assay)
1. Cell Seeding:
- Seed cells (e.g., HeLa, THP-1) in a 96-well or 384-well plate at a predetermined optimal density.[6]
2. Compound Treatment and Cell Stimulation:
- Add this compound at various concentrations to the wells.
- Incubate for the desired pre-treatment time.
- Stimulate cells with an EC80 concentration of IL-4 for the optimized duration.
3. Cell Lysis:
- Add the HTRF kit-specific lysis buffer to each well.
4. HTRF Reagent Addition and Signal Detection:
- Add the HTRF detection reagents (Europium cryptate-labeled anti-total STAT6 and d2-labeled anti-phospho-STAT6 antibodies) to the lysate.
- Incubate as per the manufacturer's instructions.
- Read the plate on an HTRF-compatible microplate reader.
Visualizations
Caption: IL-4/STAT6 signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for Western blot analysis of STAT6 phosphorylation.
Caption: Logical workflow for troubleshooting this compound experiments.
References
- 1. cancer-research-network.com [cancer-research-network.com]
- 2. STAT6 - Wikipedia [en.wikipedia.org]
- 3. Small molecule targeting of the STAT5/6 Src homology 2 (SH2) domains to inhibit allergic airway disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. licorbio.com [licorbio.com]
- 5. blog.mblintl.com [blog.mblintl.com]
- 6. HTRF Human Phospho-STAT6 (Tyr641) Detection Kit, 500 Assay Points | Revvity [revvity.com]
STAT6 Phosphorylation Assays: Technical Support Center
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with STAT6 phosphorylation assays.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common issues encountered during STAT6 phosphorylation assays, providing potential causes and solutions in a question-and-answer format.
No Signal or Weak Signal
Question: I am not detecting any phosphorylated STAT6 (p-STAT6) signal, or the signal is very weak in my Western blot/ELISA. What could be the cause?
Answer: A lack of or a weak p-STAT6 signal can stem from several factors throughout the experimental process. Here are the most common causes and how to address them:
-
Inactive or Insufficient Stimulation: STAT6 is primarily activated by phosphorylation at Tyrosine 641 (Tyr641) in response to cytokines like Interleukin-4 (IL-4) and Interleukin-13 (IL-13)[1][2][3].
-
Solution: Ensure your cytokine (e.g., IL-4, IL-13) is active and used at an optimal concentration. Perform a dose-response and time-course experiment to determine the peak of STAT6 phosphorylation for your specific cell type. For example, in ACHN cells, stimulation with 100 ng/ml of human IL-4 for 15 minutes shows a robust p-STAT6 signal[3]. B-cells have been shown to be highly sensitive, with significant p-STAT6 increases at IL-4 concentrations as low as 0.16 ng/mL[4].
-
-
Inefficient Cell Lysis and Protein Extraction: Incomplete cell lysis will result in a low yield of total protein, and consequently, low levels of p-STAT6.
-
Solution: Use a lysis buffer containing phosphatase inhibitors to prevent dephosphorylation of STAT6 after cell lysis. Ensure the lysis protocol is optimized for your cell type. For nuclear or DNA-binding proteins, sonication may be necessary to release them[5].
-
-
Suboptimal Antibody Performance: The primary antibody may not be sensitive enough, or the primary/secondary antibody concentrations may not be optimal.
-
Solution:
-
Check the antibody datasheet for recommended dilutions and applications.
-
Perform an antibody titration experiment to find the optimal concentration.
-
Ensure the secondary antibody is appropriate for the primary antibody (e.g., anti-rabbit secondary for a rabbit primary).
-
Confirm that the primary antibody recognizes the phosphorylated form of STAT6 from the species you are testing[3].
-
-
-
Inefficient Protein Transfer (Western Blot): Poor transfer of proteins from the gel to the membrane will lead to a weak signal.[6]
-
Solution:
-
Confirm the transfer efficiency by staining the membrane with Ponceau S after transfer.
-
Ensure good contact between the gel and the membrane, and that no air bubbles are present[6].
-
Optimize the transfer time and voltage, especially for high molecular weight proteins. Adding a low percentage of SDS (0.01–0.05%) to the transfer buffer can aid in the transfer of large proteins[7].
-
-
-
Expired Reagents: Reagents, especially enzymes and substrates, can lose activity over time.
-
Solution: Use fresh reagents and ensure they have been stored correctly.
-
High Background
Question: My Western blot or ELISA has high background, making it difficult to interpret the results. What can I do to reduce it?
Answer: High background can obscure your specific signal. The following are common causes and their solutions:
-
Insufficient Blocking: The blocking step is crucial to prevent non-specific binding of antibodies to the membrane or plate.[6][8]
-
Solution:
-
Increase the blocking incubation time (e.g., 1-2 hours at room temperature or overnight at 4°C)[5].
-
Try a different blocking agent. Common blockers include 5% non-fat dry milk or Bovine Serum Albumin (BSA) in TBST or PBST. Some antibodies perform better with a specific blocker, so check the antibody datasheet[5].
-
-
-
Antibody Concentration Too High: Using too much primary or secondary antibody can lead to non-specific binding.[9]
-
Solution: Optimize the antibody concentrations by performing a titration. Dilute the antibodies further than what was previously used.
-
-
Inadequate Washing: Insufficient washing will not remove all unbound antibodies, leading to high background.[8]
-
Solution: Increase the number and duration of wash steps. Adding a detergent like Tween 20 (0.05-0.1%) to the wash buffer helps to reduce non-specific binding[7].
-
-
Contaminated Reagents or Buffers: Contaminants in buffers or reagents can contribute to background noise.[9]
-
Solution: Prepare fresh buffers and use high-purity water. Ensure all containers are clean.
-
-
Over-development of Signal: For enzymatic detection methods (like HRP), letting the substrate reaction proceed for too long can result in high background.
-
Solution: Reduce the incubation time with the substrate or dilute the substrate.
-
Multiple or Non-Specific Bands (Western Blot)
Question: I am seeing multiple bands in my Western blot. How can I be sure which one is p-STAT6?
Answer: The appearance of multiple bands can be due to several reasons:
-
Protein Degradation: If samples are not handled properly, proteases can degrade the target protein, leading to smaller bands.
-
Solution: Always use protease inhibitors in your lysis buffer and keep samples on ice or at 4°C during preparation[5].
-
-
Post-Translational Modifications: Other modifications besides the phosphorylation at Tyr641 can affect the protein's migration on the gel. STAT6 can also be phosphorylated at other sites, such as Serine 707[10].
-
Solution: Consult the literature for known modifications of STAT6 that might alter its molecular weight.
-
-
Non-Specific Antibody Binding: The primary or secondary antibody may be binding to other proteins.
-
Solution:
-
Optimize blocking and washing steps as described for high background.
-
Run a negative control (e.g., lysate from STAT6-deficient cells or unstimulated cells) to see if the extra bands disappear.
-
Use a more specific antibody.
-
-
-
Splice Variants: The target protein may have different splice variants.
-
Solution: Check databases like UniProt for known isoforms of STAT6.
-
Data Presentation
Table 1: General Recommendations for Antibody Dilutions in Western Blotting
| Antibody | Starting Dilution Range | Incubation Time | Incubation Temperature |
| Primary Antibody | 1:500 - 1:2000 | 1-2 hours or overnight | Room Temperature or 4°C |
| Secondary Antibody | 1:2000 - 1:10,000 | 1 hour | Room Temperature |
Note: These are general ranges. Always refer to the manufacturer's datasheet for specific recommendations and optimize for your experimental conditions.
Table 2: Common Cytokine Concentrations for STAT6 Stimulation
| Cytokine | Cell Type | Concentration Range | Stimulation Time |
| IL-4 | ACHN cells | 100 ng/mL | 15 minutes[3] |
| IL-4 | B-cells | 0.16 - 100 ng/mL | 15 minutes[4] |
| IL-4 | RAW 264.7 cells | 0.1 - 100 ng/mL | 20 minutes[11] |
| IL-13 | Various | Varies by cell type | Varies by cell type |
Experimental Protocols
Key Experiment: Western Blotting for p-STAT6
-
Cell Culture and Stimulation:
-
Plate cells at an appropriate density and allow them to adhere overnight.
-
Starve the cells in serum-free media for 4-6 hours if necessary.
-
Stimulate the cells with the desired concentration of IL-4 or IL-13 for the optimized duration. Include an unstimulated control.
-
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
-
Sample Preparation and SDS-PAGE:
-
Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer.
-
Boil the samples at 95-100°C for 5 minutes.
-
Load the samples onto an SDS-polyacrylamide gel and run the electrophoresis until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the proteins from the gel to a PVDF or nitrocellulose membrane.
-
-
Blocking:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
-
Antibody Incubation:
-
Incubate the membrane with the primary antibody against p-STAT6 (Tyr641) at the optimized dilution, typically overnight at 4°C.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate with the HRP-conjugated secondary antibody at the optimized dilution for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection:
-
Incubate the membrane with an ECL substrate.
-
Capture the chemiluminescent signal using an imaging system.
-
-
Stripping and Re-probing (Optional):
-
To normalize for protein loading, the membrane can be stripped and re-probed with an antibody for total STAT6.
-
Key Experiment: Cell-Based ELISA for p-STAT6
-
Cell Seeding:
-
Seed cells (e.g., 30,000 cells/well) in a 96-well tissue culture plate and incubate overnight[12].
-
-
Cell Treatment:
-
Treat cells with activators or inhibitors as required for your experiment.
-
-
Fixing and Permeabilization:
-
Fix the cells with a fixing solution (e.g., 4% paraformaldehyde).
-
Permeabilize the cells to allow for antibody entry.
-
-
Blocking:
-
Block the wells with a blocking buffer for 1 hour at 37°C[12].
-
-
Primary Antibody Incubation:
-
Incubate the wells with either anti-phospho-STAT6 (Tyr641) or anti-total-STAT6 antibody for 2 hours at room temperature[12].
-
-
Secondary Antibody Incubation:
-
Wash the wells.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature[12].
-
-
Detection:
-
Wash the wells.
-
Add a TMB substrate and incubate until color develops.
-
Add a stop solution and measure the absorbance at 450 nm.
-
Visualizations
Caption: The STAT6 signaling pathway is activated by IL-4 or IL-13.
Caption: A general experimental workflow for STAT6 phosphorylation assays.
References
- 1. STAT6 - Wikipedia [en.wikipedia.org]
- 2. STAT6: A review of a signaling pathway implicated in various diseases with a special emphasis in its usefulness in pathology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. FastScan⢠Phospho-Stat6 (Tyr641) ELISA Kit | Cell Signaling Technology [cellsignal.com]
- 4. agilent.com [agilent.com]
- 5. blog.addgene.org [blog.addgene.org]
- 6. Troubleshooting Western Blot: Common Problems and Fixes [synapse.patsnap.com]
- 7. Western Blot Troubleshooting | Thermo Fisher Scientific - SG [thermofisher.com]
- 8. biocompare.com [biocompare.com]
- 9. caltagmedsystems.co.uk [caltagmedsystems.co.uk]
- 10. Deactivation of STAT6 through Serine 707 Phosphorylation by JNK - PMC [pmc.ncbi.nlm.nih.gov]
- 11. revvity.com [revvity.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
Technical Support Center: Addressing PM-81I Resistance in Cell Lines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering resistance to the STAT6 inhibitor, PM-81I, in their cell line experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a novel and potent small molecule inhibitor of the Signal Transducer and Activator of Transcription 6 (STAT6). It functions by targeting the SH2 domain of STAT6, which is crucial for its activation.[1] By binding to the SH2 domain, this compound prevents the phosphorylation of STAT6 at tyrosine 641 (Tyr641). This phosphorylation event is a critical step in the STAT6 signaling pathway, and its inhibition blocks the subsequent dimerization, nuclear translocation, and transcriptional activity of STAT6.[1] The primary signaling pathway inhibited by this compound is the IL-4/IL-13 pathway, which plays a significant role in allergic inflammation and certain cancers.[1] While this compound is highly specific for STAT6, it has been shown to moderately inhibit Focal Adhesion Kinase (FAK) and STAT1, but does not exhibit cross-reactivity with STAT5.
Q2: My cells are showing reduced sensitivity to this compound. What are the potential mechanisms of resistance?
While specific resistance mechanisms to this compound have not been extensively documented, resistance to targeted therapies, including STAT6 inhibitors, can arise through several general mechanisms:
-
Target Alteration: Although not yet reported for this compound, mutations in the STAT6 gene could potentially alter the drug-binding site, reducing the inhibitor's efficacy.
-
Bypass Pathways: Cancer cells can develop resistance by activating alternative signaling pathways to circumvent their dependency on the STAT6 pathway for survival and proliferation. Pathways such as the PI3K/Akt/mTOR or MAPK/ERK pathways are common culprits in acquired drug resistance.
-
Target Downregulation: Cells may adapt to long-term STAT6 inhibition by downregulating the expression of STAT6 protein itself. This has been observed in the context of resistance to other targeted therapies, such as trastuzumab resistance in HER2+ breast cancer, where loss of STAT6 was implicated.
-
Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters can increase the efflux of the drug from the cell, thereby reducing its intracellular concentration and effectiveness.
Q3: How can I experimentally confirm that my cell line has developed resistance to this compound?
Confirmation of resistance typically involves a combination of cell viability and molecular assays:
-
Determine the IC50 Value: The half-maximal inhibitory concentration (IC50) is a key indicator of drug sensitivity. A significant increase (typically >10-fold) in the IC50 of this compound in your cell line compared to the parental, sensitive cell line is a strong indicator of acquired resistance. This can be determined using a cell viability assay such as the MTT assay.
-
Assess Target Engagement: Use Western blotting to analyze the phosphorylation status of STAT6 (pSTAT6 Tyr641) in the presence of this compound. In a resistant cell line, you may observe persistent STAT6 phosphorylation at concentrations of this compound that effectively inhibit it in the sensitive parental line.
-
Evaluate Downstream Effects: Measure the expression of known STAT6 target genes or assess downstream cellular processes like apoptosis. Resistant cells may show a diminished apoptotic response to this compound treatment compared to sensitive cells.
Troubleshooting Guides
Guide 1: Generating a this compound Resistant Cell Line
This guide outlines the process of developing a this compound resistant cell line from a sensitive parental line.
Experimental Workflow:
Workflow for generating a drug-resistant cell line.
Detailed Protocol:
-
Initial IC50 Determination:
-
Initial Drug Exposure:
-
Culture the parental cells in a flask with a starting concentration of this compound that is approximately 10-20% of the determined IC50.[2]
-
Maintain the culture until the cell confluence reaches about 80%.
-
-
Stepwise Increase in Concentration:
-
Once the cells are growing steadily at the initial concentration, increase the this compound concentration by 1.5 to 2-fold.[2]
-
Continue this process of gradually increasing the drug concentration over several weeks to months.[4] It is crucial to allow the cells to recover and resume normal growth before each subsequent dose escalation.
-
-
Confirmation of Resistance:
-
Once the cells can tolerate a significantly higher concentration of this compound (e.g., 10-fold the initial IC50), perform a new MTT assay to determine the IC50 of the resistant cell line and compare it to the parental line.
-
Characterize the resistant phenotype using molecular assays as described in the FAQs.
-
Troubleshooting:
| Issue | Possible Cause | Recommendation |
| Massive cell death after increasing drug concentration. | The incremental increase in drug concentration was too high. | Reduce the fold-increase in this compound concentration for the next step. Allow a longer recovery period for the surviving cells. |
| Slow or no cell growth at a given concentration. | The cells have not yet adapted to the current drug concentration. | Maintain the cells at the current this compound concentration for a longer duration before attempting to increase it further. |
| Loss of resistant phenotype after drug withdrawal. | The resistance mechanism may be transient or unstable. | Maintain a continuous low dose of this compound in the culture medium to sustain the selective pressure. |
Guide 2: Investigating STAT6 Signaling in Resistant Cells
This guide provides a workflow for assessing the STAT6 signaling pathway in both sensitive and resistant cell lines.
Experimental Workflow:
Workflow for analyzing STAT6 signaling via Western blot.
Key Experimental Protocols:
Cell Lysis for Western Blot:
-
After treatment, wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant containing the protein extract.
-
Determine protein concentration using a BCA assay.
Western Blot for pSTAT6 and Total STAT6:
-
Separate 20-30 µg of protein per lane on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature. For phospho-specific antibodies, BSA is often recommended to reduce background.[5]
-
Incubate the membrane with the primary antibody against pSTAT6 (Tyr641) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Strip the membrane and re-probe for total STAT6 and a loading control.
Troubleshooting Western Blots for Phospho-STAT6:
| Issue | Possible Cause | Recommendation |
| No or weak pSTAT6 signal. | Inefficient stimulation of the pathway. | Ensure the IL-4 or IL-13 used for stimulation is active and used at an optimal concentration and time. |
| Phosphatase activity during sample preparation. | Always use fresh phosphatase inhibitors in your lysis buffer and keep samples on ice. | |
| Primary antibody issue. | Use a validated phospho-specific STAT6 antibody and optimize the antibody concentration.[6] | |
| High background. | Insufficient blocking. | Increase blocking time or try a different blocking agent (e.g., BSA instead of milk). |
| Secondary antibody concentration too high. | Titrate the secondary antibody to a lower concentration. | |
| Non-specific bands. | Primary antibody cross-reactivity. | Use a highly specific monoclonal antibody. Run appropriate controls, such as lysates from STAT6 knockout cells if available. |
| Protein degradation. | Ensure protease inhibitors are included in the lysis buffer. |
Quantitative Data Summary
Table 1: Example IC50 Values for this compound in Sensitive and Resistant Cell Lines
| Cell Line | This compound IC50 (µM) | Resistance Index (RI) |
| Parental (Sensitive) | 0.5 | 1.0 |
| This compound-Resistant | 7.5 | 15.0 |
| Resistance Index (RI) = IC50 of resistant line / IC50 of sensitive line |
Table 2: Example Quantification of pSTAT6 Levels from Western Blot
| Cell Line | Treatment | Relative pSTAT6/Total STAT6 Ratio |
| Parental | Control (IL-4 only) | 1.00 |
| Parental | IL-4 + this compound (1 µM) | 0.15 |
| Resistant | Control (IL-4 only) | 0.95 |
| Resistant | IL-4 + this compound (1 µM) | 0.85 |
Signaling Pathway Diagram
Simplified STAT6 signaling pathway and the inhibitory action of this compound.
References
- 1. What are STAT6 inhibitors and how do they work? [synapse.patsnap.com]
- 2. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Establishment of Drug-resistant Cell Lines - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 4. How to establish drug-resistant cell lines? - Tissue and Cell Culture [protocol-online.org]
- 5. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 6. Phospho-Stat6 (Tyr641) Antibody | Cell Signaling Technology [cellsignal.com]
Validation & Comparative
Validating the Inhibitory Activity of PM-81I: A Comparative Guide for Researchers
For researchers and drug development professionals investigating novel therapeutic agents, rigorous validation of a compound's inhibitory activity is paramount. This guide provides a comparative analysis of PM-81I, a potent inhibitor of Signal Transducer and Activator of Transcription 6 (STAT6), against other relevant compounds. The data presented here is compiled from preclinical studies to assist in the objective evaluation of this compound's performance.
Comparative Inhibitory Activity
This compound has been identified as a potent inhibitor of STAT6, targeting its Src homology 2 (SH2) domain.[1][2] It is part of a series of peptidomimetic compounds designed to block the IL-4/IL-13 signaling pathway, which is crucial in allergic diseases and certain cancers. In cellular assays, this compound has demonstrated significant inhibition of IL-4-stimulated STAT6 phosphorylation in Beas-2B human airway epithelial cells.[1][2]
The following table summarizes the available quantitative data for this compound and its analogs.
| Compound | Target | Assay System | Efficacy | Cytotoxicity (IC50) | Cross-reactivity |
| This compound | STAT6 | Beas-2B cells | >90% inhibition at 5 µM; EC50: 100–500 nM (for the series) [3] | 8–10 µM (Beas-2B and MDA-MB-486 cells) [3] | Moderately inhibits FAK and STAT1; Does not cross-react with STAT5 [3] |
| PM-43I | STAT5/6 | Beas-2B cells | EC50: 1–2 µM for STAT6 inhibition[3] | Not specified | Inhibits STAT5[3] |
| PM-63I | STAT6 | Beas-2B cells | >90% inhibition at 5 µM[3] | Not specified | Significant cross-reactivity with STAT5 at 5 µM[3] |
| PM-74I | STAT6 | Beas-2B cells | >90% inhibition at 5 µM[3] | Not specified | Cross-reactive with STAT1, STAT3, STAT5, and AKT at 5 µM[3] |
| PM-80I | STAT6 | Beas-2B cells | >90% inhibition at 5 µM[3] | Not specified | Cross-reactive with STAT5 below 5 µM[3] |
| PM-86I | STAT6 | Beas-2B cells | >90% inhibition at 5 µM[3] | Not specified | Not specified |
A study on this compound showed it decreased the phosphorylation levels of STAT6 to 18%, 13%, and 13% at concentrations of 1, 2.5, and 5 µM, respectively.[1]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are the protocols for key experiments cited in the evaluation of this compound.
Inhibition of STAT6 Phosphorylation via Western Blot
This protocol is for determining the inhibitory effect of compounds on the phosphorylation of STAT6 in a cellular context.
1. Cell Culture and Treatment:
-
Culture Beas-2B cells in the appropriate medium until they reach 80-90% confluency.
-
Pre-treat the cells with varying concentrations of this compound or other inhibitors (e.g., 0.1, 0.5, 1, 2.5, 5 µM) for 2 hours. A vehicle control (e.g., DMSO) should be included.
-
Stimulate the cells with a STAT6 activator, such as IL-4 (e.g., 10 ng/mL), for 30 minutes.
2. Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cellular debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA protein assay.
3. SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for phosphorylated STAT6 (p-STAT6) overnight at 4°C.
-
Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
To normalize for protein loading, strip the membrane and re-probe with an antibody for total STAT6 and a loading control like GAPDH or β-actin.
Cytotoxicity Assessment using MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by inference, cell viability.
1. Cell Seeding and Treatment:
-
Seed cells (e.g., Beas-2B, MDA-MB-486) in a 96-well plate at a predetermined optimal density.
-
Allow the cells to adhere overnight.
-
Treat the cells with a range of concentrations of the test compound (e.g., this compound) for a specified duration (e.g., 72 hours). Include untreated and vehicle-treated controls.
2. MTT Incubation:
-
After the treatment period, add MTT solution (typically 5 mg/mL in PBS) to each well to a final concentration of 0.5 mg/mL.
-
Incubate the plate for 3-4 hours at 37°C to allow for the formation of formazan crystals by viable cells.
3. Solubilization and Absorbance Measurement:
-
Carefully remove the medium and add a solubilizing agent (e.g., DMSO, isopropanol with HCl) to each well to dissolve the formazan crystals.
-
Shake the plate gently to ensure complete dissolution.
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
4. Data Analysis:
-
Calculate the percentage of cell viability for each treatment concentration relative to the vehicle control.
-
Plot the cell viability against the compound concentration and determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell viability.
Visualizing the Mechanism and Workflow
To better understand the context of this compound's activity, the following diagrams illustrate the targeted signaling pathway and the experimental workflow for its validation.
References
A Comparative Guide to STAT6 Inhibitors: PM-81I and Other Key Modulators
For Researchers, Scientists, and Drug Development Professionals
Signal Transducer and Activator of Transcription 6 (STAT6) has emerged as a critical therapeutic target in a range of immunological and oncological diseases. As a key mediator of Interleukin-4 (IL-4) and Interleukin-13 (IL-13) signaling, the development of potent and selective STAT6 inhibitors is a significant area of focus in drug discovery. This guide provides a comparative overview of PM-81I and other notable STAT6 inhibitors, supported by available experimental data and detailed methodologies to aid in research and development efforts.
Quantitative Comparison of STAT6 Inhibitors
The following table summarizes the key quantitative data for this compound and a selection of other STAT6 inhibitors. This data is crucial for comparing their potency and binding characteristics.
| Inhibitor | Target | Assay Type | Potency (IC50/EC50/Kd) | Selectivity Profile | Source |
| This compound | STAT6 SH2 Domain | Inhibition of STAT6 Phosphorylation (Cell-based) | EC50: 100-500 nM | Does not cross-react with STAT5; moderately inhibits FAK and STAT1. | |
| AS1517499 | STAT6 | STAT6 Phosphorylation Inhibition | IC50: 21 nM | Inhibits IL-4-induced Th2 differentiation (IC50 = 2.3 nM) without affecting IL-12-induced Th1 differentiation. | |
| REX-8756 | STAT6 SH2 Domain | pSTAT6 Inhibition (IL-4 induced) | IC50: 0.72 nM | Highly selective for STAT6 over STAT1, STAT2, STAT3, STAT4, and STAT5. | |
| pSTAT6 Inhibition (IL-13 induced) | IC50: 0.19 nM | ||||
| Binding Affinity | Kd: 0.04 nM | ||||
| DC-15442 | STAT6 | STAT6 Inhibition | Potent oral inhibitor | Selective for STAT6 | |
| PM-43I | STAT6 SH2 Domain | STAT6 Binding (Cell-free) | IC50: 1.8 µM | Potent inhibitor of both STAT5 and STAT6. | |
| STAT5B Binding (Cell-free) | IC50: 3.8 µM |
Signaling Pathways and Experimental Workflows
To visualize the mechanism of action and the methods for evaluation, the following diagrams illustrate the STAT6 signaling pathway and a general experimental workflow for assessing STAT6 inhibitors.
Experimental Protocols
Detailed methodologies are essential for the accurate interpretation and replication of experimental results. Below are protocols for key assays used in the evaluation of STAT6 inhibitors.
Western Blot for STAT6 Phosphorylation
This method is used to determine the extent to which a compound inhibits the phosphorylation of STAT6 in a cellular context.
1. Cell Culture and Treatment:
-
Seed STAT6-expressing cells (e.g., Beas-2B, A549) in appropriate culture plates and grow to 70-80% confluency.
-
Pre-treat cells with varying concentrations of the STAT6 inhibitor (e.g., this compound) or vehicle control (e.g., DMSO) for a specified duration (e.g., 2 hours).
-
Stimulate the cells with a specific concentration of IL-4 or IL-13 (e.g., 10 ng/mL) for a defined period (e.g., 30 minutes) to induce STAT6 phosphorylation.
2. Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
3. SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for phosphorylated STAT6 (p-STAT6, Tyr641) overnight at 4°C.
-
Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
To ensure equal protein loading, strip the membrane and re-probe with an antibody against total STAT6 and a loading control (e.g., GAPDH or β-actin).
4. Densitometry Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the p-STAT6 signal to the total STAT6 or loading control signal.
-
Calculate the percentage of inhibition at each inhibitor concentration relative to the vehicle-treated, cytokine-stimulated control.
-
Determine the IC50 value by plotting the percentage of inhibition against the inhibitor concentration and fitting the data to a dose-response curve.
Fluorescence Polarization (FP) Assay for Binding Affinity
This biophysical technique is employed to measure the binding affinity of an inhibitor to the STAT6 protein, typically the SH2 domain.
1. Reagents and Materials:
-
Purified recombinant STAT6 protein (or its SH2 domain).
-
A fluorescently labeled peptide probe that binds to the STAT6 SH2 domain.
-
The STAT6 inhibitor to be tested.
-
Assay buffer (e.g., Tris-HCl, NaCl, DTT, and a non-ionic detergent).
-
Microplates suitable for fluorescence polarization measurements (e.g., black, low-binding 96- or 384-well plates).
2. Assay Principle:
-
The assay measures the change in the polarization of emitted light from the fluorescent probe.
-
When the small fluorescent probe is unbound, it tumbles rapidly in solution, resulting in low fluorescence polarization.
-
Upon binding to the larger STAT6 protein, the tumbling rate of the probe slows down, leading to an increase in fluorescence polarization.
-
An inhibitor that competes with the probe for binding to STAT6 will displace the probe, causing a decrease in fluorescence polarization.
3. Experimental Procedure:
-
Prepare a dilution series of the STAT6 inhibitor in the assay buffer.
-
In the wells of the microplate, add the assay buffer, the fluorescent probe at a fixed concentration, and the serially diluted inhibitor or vehicle control.
-
Initiate the binding reaction by adding a fixed concentration of the STAT6 protein to each well.
-
Incubate the plate at room temperature for a sufficient time to reach binding equilibrium.
-
Measure the fluorescence polarization of each well using a plate reader equipped with the appropriate excitation and emission filters.
4. Data Analysis:
-
The raw data will be in millipolarization (mP) units.
-
Plot the mP values against the
A Head-to-Head Analysis of STAT6 Inhibitors: PM-81I vs. AS1517499
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the efficacy of two prominent STAT6 inhibitors, PM-81I and AS1517499. The information presented is based on available experimental data to facilitate informed decisions in research and development.
Signal Transducer and Activator of Transcription 6 (STAT6) is a key intracellular signaling molecule in the IL-4 and IL-13 signaling pathways, which are pivotal in the development of T-helper 2 (Th2) cell-mediated immune responses. These pathways are implicated in a variety of allergic diseases, including asthma and atopic dermatitis, as well as in certain cancers. Consequently, the inhibition of STAT6 has emerged as a promising therapeutic strategy. This guide focuses on a comparative analysis of two small molecule STAT6 inhibitors, this compound and AS1517499.
Mechanism of Action
Both this compound and AS1517499 exert their effects by inhibiting the phosphorylation of STAT6. Upon activation by cytokines such as IL-4 and IL-13, Janus kinases (JAKs) phosphorylate STAT6, leading to its dimerization, nuclear translocation, and subsequent regulation of gene expression. By preventing this initial phosphorylation step, both inhibitors effectively block the downstream signaling cascade. This compound is reported to target the SH2 structural domain of STAT6[1]. AS1517499 has also been shown to inhibit the phosphorylation of STAT6[2][3].
Quantitative Efficacy Comparison
The following tables summarize the available quantitative data on the efficacy of this compound and AS1517499 from various in vitro studies. It is important to note that a direct, head-to-head comparative study in the same experimental setup has not been identified in the public domain. Therefore, the data presented here is compiled from separate studies and should be interpreted with this consideration.
Table 1: In Vitro Efficacy against STAT6
| Compound | Metric | Value | Cell-Free/Cell-Based | Source |
| AS1517499 | IC50 | 21 nM | Cell-free assay | [4] |
| This compound | EC50 | 100-500 nM | Cell-based (Beas-2B cells) | [5] |
Table 2: Efficacy in Specific In Vitro Models
| Compound | Assay | Value | Cell Type | Source |
| AS1517499 | IL-4-induced Th2 differentiation | IC50 = 2.3 nM | Mouse spleen T cells | [2] |
| This compound | IL-4 stimulated STAT6 phosphorylation inhibition | >90% inhibition at 5 µM | Beas-2B cells | [5] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are the protocols for key experiments cited in this guide.
STAT6 Phosphorylation Inhibition Assay (General Protocol)
This protocol describes a general workflow for assessing the inhibition of STAT6 phosphorylation by compounds like this compound and AS1517499.
-
Cell Culture: Human bronchial epithelial cells (Beas-2B) or other relevant cell lines are cultured in appropriate media and conditions until they reach 80-90% confluency.
-
Inhibitor Pre-treatment: Cells are pre-incubated with varying concentrations of the STAT6 inhibitor (e.g., this compound or AS1517499) or vehicle control (DMSO) for a specified period (e.g., 2 hours).
-
Cytokine Stimulation: Following pre-treatment, cells are stimulated with a specific concentration of IL-4 (e.g., 2 ng/ml) for a defined duration (e.g., 1 hour) to induce STAT6 phosphorylation.
-
Cell Lysis: After stimulation, the cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed using a lysis buffer containing protease and phosphatase inhibitors.
-
Western Blotting: The protein concentration of the cell lysates is determined, and equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane. The membrane is then probed with primary antibodies specific for phosphorylated STAT6 (p-STAT6) and total STAT6, followed by incubation with appropriate secondary antibodies.
-
Detection and Analysis: The protein bands are visualized using a chemiluminescence detection system, and the band intensities are quantified. The ratio of p-STAT6 to total STAT6 is calculated to determine the extent of inhibition.
In Vitro Th2 Differentiation Assay (for AS1517499)
This assay evaluates the effect of a compound on the differentiation of naive T cells into Th2 cells.
-
T Cell Isolation: Spleen T cells are isolated from mice.
-
Cell Culture and Treatment: The isolated T cells are cultured in the presence of IL-4 to induce Th2 differentiation. Different concentrations of AS1517499 are added to the culture medium.
-
Analysis: After a set period, the differentiation into Th2 cells is assessed by measuring the production of Th2-specific cytokines (e.g., IL-4, IL-5, IL-13) using methods like ELISA or flow cytometry.
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams were created using Graphviz (DOT language) to visualize the STAT6 signaling pathway and a typical experimental workflow.
Caption: IL-4/IL-13/STAT6 Signaling Pathway and Inhibition by this compound and AS1517499.
Caption: Experimental Workflow for STAT6 Phosphorylation Inhibition Assay.
Summary and Conclusion
Both this compound and AS1517499 are potent inhibitors of the STAT6 signaling pathway, a critical mediator of Th2 inflammatory responses. Based on the available data, AS1517499 exhibits a lower IC50 value for STAT6 inhibition in a cell-free assay compared to the EC50 range reported for this compound in a cell-based assay. Specifically, AS1517499 has a reported IC50 of 21 nM[4], while this compound has a reported EC50 of 100-500 nM for inhibiting IL-4 stimulated STAT6 phosphorylation[5]. Furthermore, AS1517499 demonstrates high potency in inhibiting IL-4-induced Th2 differentiation with an IC50 of 2.3 nM[2].
In terms of selectivity, this compound is noted to moderately inhibit FAK and STAT1, but not STAT5[1]. The cross-reactivity profile of AS1517499 has not been as extensively detailed in the reviewed literature.
For researchers and drug development professionals, the choice between these inhibitors may depend on the specific experimental context, the desired potency, and the importance of selectivity. The data presented in this guide serves as a valuable starting point for making such informed decisions. Further head-to-head studies are warranted to provide a more conclusive comparison of the efficacy and selectivity of this compound and AS1517499.
References
- 1. cancer-research-network.com [cancer-research-network.com]
- 2. atsjournals.org [atsjournals.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. selleckchem.com [selleckchem.com]
- 5. Small molecule targeting of the STAT5/6 Src homology 2 (SH2) domains to inhibit allergic airway disease - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of PM-81I and Leflunomide for STAT6 Inhibition in Preclinical Research
For researchers in immunology, oncology, and drug development, the selective inhibition of STAT6 (Signal Transducer and Activator of Transcription 6) presents a promising therapeutic strategy for a range of diseases, including allergic inflammation and cancer. This guide provides a detailed comparison of two molecules reported to inhibit STAT6: PM-81I, a novel and direct STAT6 inhibitor, and Leflunomide, an established immunomodulatory drug with secondary effects on the STAT6 signaling pathway.
This document synthesizes available preclinical data to offer an objective comparison of their mechanisms of action, potency, selectivity, and the experimental evidence supporting their use as STAT6 inhibitors. All quantitative data are presented in clear, tabular formats, and key experimental protocols are detailed to aid in the replication and further investigation of these compounds.
Mechanism of Action: Direct vs. Indirect Inhibition
The fundamental difference between this compound and leflunomide in the context of STAT6 inhibition lies in their mechanism of action. This compound is a direct inhibitor, while leflunomide's effect on STAT6 is indirect, stemming from its broader inhibitory profile.
This compound is a novel and potent small molecule specifically designed to target the SH2 (Src Homology 2) domain of STAT6.[1] By binding to this critical domain, this compound effectively blocks the IL-4-stimulated phosphorylation of STAT6, a key step in its activation.[1][2] This direct inhibition prevents the subsequent dimerization and nuclear translocation of STAT6, thereby inhibiting the transcription of STAT6-dependent genes.
Leflunomide , an isoxazole derivative, is a prodrug that is rapidly metabolized to its active form, A77 1726.[3] The primary and well-established mechanism of action of leflunomide is the inhibition of the mitochondrial enzyme dihydroorotate dehydrogenase (DHODH), which is crucial for de novo pyrimidine synthesis. This inhibition leads to the arrest of rapidly proliferating cells, particularly lymphocytes, in the G1 phase of the cell cycle.
However, research has also demonstrated that leflunomide's active metabolite, A77 1726, can inhibit tyrosine kinases, including Janus kinases (JAKs) such as JAK1 and JAK3.[4] Since JAKs are responsible for phosphorylating STAT6 upon cytokine receptor activation (e.g., by IL-4 or IL-13), their inhibition by A77 1726 leads to a downstream reduction in STAT6 phosphorylation. This effect on STAT6 is considered a secondary mechanism and is independent of its impact on pyrimidine synthesis.
Potency and Efficacy in STAT6 Inhibition
Quantitative data highlights a significant difference in the potency of this compound and leflunomide's active metabolite in inhibiting STAT6 phosphorylation.
| Compound | Target | Assay System | Potency (EC50/IC50) | Reference |
| This compound | pSTAT6 | IL-4 stimulated Beas-2B cells | 100 - 500 nM | [5] |
| A77 1726 (active metabolite of Leflunomide) | PGE2 Production | TNF-α stimulated synoviocytes | IC50: 7 µM | [6] |
| PGE2 Production | IL-1α stimulated synoviocytes | IC50: 3 µM | [6] | |
| MMP-1 and IL-6 Production | Stimulated synoviocytes | > 10 µM | [6] |
Selectivity Profile
The selectivity of a targeted inhibitor is crucial for minimizing off-target effects. Available data indicates that this compound possesses a more selective profile for STAT6 compared to the broader activity of leflunomide.
This compound has been shown to be highly selective for STAT6. It did not exhibit cross-reactivity with STAT5, a closely related family member. However, moderate inhibition of Focal Adhesion Kinase (FAK) and STAT1 was observed.[1][5]
Leflunomide's active metabolite, A77 1726, has a broader spectrum of activity. Its primary target is DHODH. Additionally, it inhibits multiple tyrosine kinases, including JAK1, JAK2, and JAK3, which can affect the signaling of other STAT proteins, such as STAT3.[4] This lack of specificity for the STAT6 pathway may contribute to a wider range of biological effects and potential side effects.
Signaling Pathways and Inhibition Mechanisms
The following diagrams illustrate the STAT6 signaling pathway and the distinct points of intervention for this compound and leflunomide.
References
- 1. cancer-research-network.com [cancer-research-network.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. A77 1726, the active metabolite of the anti-rheumatoid arthritis drug leflunomide, inhibits influenza A virus replication in vitro and in vivo by inhibiting the activity of Janus kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Small molecule targeting of the STAT5/6 Src homology 2 (SH2) domains to inhibit allergic airway disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The active metabolite of leflunomide, A77 1726, inhibits the production of prostaglandin E(2), matrix metalloproteinase 1 and interleukin 6 in human fibroblast-like synoviocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating PM-81I Specificity In Vitro: A Comparative Guide
For researchers and drug development professionals investigating therapeutic interventions targeting the IL-4/IL-13 signaling pathway, the specificity of molecular probes and inhibitor candidates is of paramount importance. This guide provides a comprehensive in vitro comparison of PM-81I, a known STAT6 inhibitor, with alternative compounds. The data presented herein, supported by detailed experimental protocols, is intended to aid in the selection of the most appropriate tool for specific research needs.
Introduction to this compound
This compound is a peptidomimetic small molecule designed to inhibit the function of Signal Transducer and Activator of Transcription 6 (STAT6) by targeting its Src homology 2 (SH2) domain.[1] Activation of STAT6 is a critical downstream event in the signaling cascade initiated by interleukin-4 (IL-4) and interleukin-13 (IL-13), cytokines central to the pathogenesis of allergic inflammation and other immune disorders. By blocking the SH2 domain, this compound prevents the phosphorylation and subsequent dimerization of STAT6, thereby inhibiting its translocation to the nucleus and the transcription of target genes.
Comparative In Vitro Performance
The following table summarizes the in vitro performance of this compound and selected alternative STAT6 inhibitors. This data is compiled from various studies to provide a comparative overview of their potency, selectivity, and cytotoxicity.
Table 1: In Vitro Comparison of STAT6 Inhibitors
| Compound | Target | On-Target Potency (IC50/EC50) | Off-Target Profile | Cytotoxicity (IC50) |
| This compound | STAT6 (SH2 Domain) | 100-500 nM (pSTAT6 inhibition in Beas-2B cells)[2] | Moderately inhibits FAK and STAT1; No cross-reactivity with STAT5.[2] | 8-10 µM (Beas-2B and MDA-MB-486 cells)[2] |
| PM-43I | STAT5 & STAT6 | 1-2 µM (pSTAT6 inhibition in Beas-2B cells)[2] | Significant cross-reactivity with STAT5; Slight inhibition of STAT3.[2] | Not explicitly reported, but used in vivo. |
| PM-86I | STAT6 | >90% inhibition at 5 µM | High specificity for STAT6; No cross-reactivity with STAT1, STAT3, STAT5, or AKT at 5 µM.[2] | Not explicitly reported, but used in vivo. |
| AS1517499 | STAT6 | 21 nM (STAT6 phosphorylation)[3][4] | Selective for STAT6; does not influence Th1 differentiation. | Not explicitly reported. |
| REX-8756 | STAT6 (SH2 Domain) | 0.72 nM (IL-4 induced pSTAT6); 0.19 nM (IL-13 induced pSTAT6)[5] | High selectivity for STAT6 over STAT1, STAT2, STAT3, STAT4, and STAT5.[5] | Favorable safety profile in preclinical studies. |
Experimental Protocols
Detailed methodologies for the key in vitro assays cited in this guide are provided below.
STAT6 Phosphorylation Inhibition Assay (Western Blot)
This protocol outlines the procedure to assess the inhibitory effect of compounds on IL-4-stimulated STAT6 phosphorylation in a cellular context.
a. Cell Culture and Treatment:
-
Seed Beas-2B immortalized human bronchial epithelial cells in 6-well plates and culture until they reach 80-90% confluency.
-
Pre-treat the cells with varying concentrations of this compound or alternative inhibitors (e.g., 0.1, 1, 5 µM) or vehicle control (DMSO) for 2 hours.
-
Stimulate the cells with human IL-4 (e.g., 10 ng/mL) for 30 minutes at 37°C.
b. Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA protein assay.
c. Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a polyvinylidene difluoride (PVDF) membrane.
-
Block the membrane with 5% bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for phosphorylated STAT6 (p-STAT6 Tyr641) overnight at 4°C.
-
Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Strip the membrane and re-probe with an antibody for total STAT6 as a loading control.
d. Data Analysis:
-
Quantify the band intensities for p-STAT6 and total STAT6 using densitometry software.
-
Normalize the p-STAT6 signal to the total STAT6 signal for each sample.
-
Calculate the percentage inhibition of STAT6 phosphorylation for each inhibitor concentration relative to the IL-4 stimulated vehicle control.
-
Determine the EC50 value by fitting the data to a dose-response curve.
Cytotoxicity Assay (MTT Assay)
This protocol describes a colorimetric assay to evaluate the effect of the inhibitors on cell viability.
a. Cell Seeding and Treatment:
-
Seed cells (e.g., Beas-2B or MDA-MB-486) in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of the test compounds for a specified duration (e.g., 72 hours). Include a vehicle control and a positive control for cytotoxicity.
b. MTT Incubation:
-
After the treatment period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well to a final concentration of 0.5 mg/mL.
-
Incubate the plate for 3-4 hours at 37°C to allow for the formation of formazan crystals by metabolically active cells.
c. Solubilization and Absorbance Measurement:
-
Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
-
Gently shake the plate to ensure complete dissolution.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
d. Data Analysis:
-
Subtract the absorbance of the blank wells (media only) from the absorbance of the experimental wells.
-
Calculate the percentage of cell viability for each treatment condition relative to the vehicle-treated control cells.
-
Determine the IC50 value, the concentration of the compound that causes a 50% reduction in cell viability, by plotting the data on a dose-response curve.
Visualizing the Molecular Context
To better understand the mechanism of action of this compound and the experimental process for its validation, the following diagrams are provided.
Caption: IL-4/IL-13 signaling pathway leading to STAT6 activation and its inhibition by this compound.
Caption: Experimental workflow for in vitro validation of this compound specificity.
Caption: Logical comparison of this compound with alternative STAT6 inhibitors.
References
- 1. application.wiley-vch.de [application.wiley-vch.de]
- 2. Small molecule targeting of the STAT5/6 Src homology 2 (SH2) domains to inhibit allergic airway disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. selleckchem.com [selleckchem.com]
- 5. Recludix Pharma gives update on STAT6 program | BioWorld [bioworld.com]
A Comparative Analysis of STAT6 SH2 Domain Inhibitors for Therapeutic Development
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of current STAT6 SH2 domain inhibitors, supported by experimental data. The focus is on their performance, selectivity, and the methodologies used for their evaluation.
Signal Transducer and Activator of Transcription 6 (STAT6) is a key intracellular signaling protein and transcription factor. It plays a critical role in the signaling pathways of interleukin-4 (IL-4) and interleukin-13 (IL-13), which are central to the pathophysiology of Type 2 inflammatory diseases such as asthma and atopic dermatitis.[1][2] The activation of STAT6 is mediated through its Src Homology 2 (SH2) domain, making this domain an attractive target for therapeutic intervention.[3] This guide presents a comparative analysis of prominent STAT6 SH2 inhibitors, detailing their inhibitory concentrations, selectivity, and the experimental protocols for their assessment.
Performance of STAT6 SH2 Inhibitors
The efficacy of STAT6 SH2 inhibitors is primarily evaluated by their ability to disrupt the STAT6 signaling pathway. This is quantified through biochemical and cell-based assays that measure binding affinity to the SH2 domain, inhibition of STAT6 phosphorylation, and the subsequent reduction in the expression of STAT6-dependent genes. Below is a summary of the performance of several key STAT6 SH2 inhibitors.
| Inhibitor Name | Type | Assay | Target/Cell Line | IC50/Potency | Reference |
| STAT6-IN-3 (Compound 18a) | Phosphopeptide Mimetic | Fluorescence Polarization | Recombinant STAT6 | 0.04 µM | [4][5] |
| Cell-based Phosphorylation Assay | Beas-2B/MDA-MB-468 cells | Inhibits IL-4 stimulated STAT6 phosphorylation (0-5 µM) | [4] | ||
| PM-43I | Phosphopeptidomimetic | Fluorescence Polarization | Recombinant STAT6 | 1.8 µM | [6] |
| Cell-based Phosphorylation Assay | Beas-2B cells | 1-2 µM (complete inhibition of IL-4 stimulated phosphorylation) | [6] | ||
| Cell-based Phosphorylation Assay | Beas-2B cells | EC50: 100–500 nM | [6] | ||
| REX-8756 (Recludix Pharma) | Reversible Small Molecule | Biochemical Assay | Recombinant STAT6 | Sub-nanomolar potency | [3] |
| Cell-based Phosphorylation Assay | Human PBMCs | Picomolar potency (inhibiting IL-4 driven activation) | [1] | ||
| PM-86I | Phosphopeptidomimetic | In vitro testing | STAT6 | Highly selective for STAT6 (qualitative) | [6][7] |
| AS1517499 | Small Molecule | STAT6 Phosphorylation Assay | Not specified | 21 nM | [8] |
| Cell-based Th2 Differentiation Assay | Mouse Spleen T cells | 2.3 nM (inhibition of IL-4 induced differentiation) | [8] |
Selectivity Profile
A crucial aspect of a therapeutic inhibitor is its selectivity for the intended target over other related proteins, which minimizes off-target effects. For STAT6 inhibitors, selectivity is particularly important with respect to other members of the STAT family due to the high homology of their SH2 domains.[6]
REX-8756 has demonstrated high selectivity for STAT6 over other STAT proteins and across the broader SH2 family.[3] In primary human cellular assays, it showed picomolar potency against STAT6 while not impacting other immune pathways.[1]
PM-43I has been shown to inhibit both STAT5 and STAT6. It binds to recombinant STAT5B with an IC50 of 3.8 µM, showing a degree of cross-reactivity.[6] This dual inhibition may, however, be beneficial in certain therapeutic contexts like allergic airway disease.[6]
PM-86I was identified as a highly selective inhibitor for STAT6 over STAT5 in in-vitro testing.[6][7]
Experimental Protocols
Detailed and robust experimental protocols are essential for the accurate evaluation and comparison of STAT6 SH2 inhibitors. The following are key assays cited in the performance data.
Fluorescence Polarization (FP) Assay for SH2 Domain Binding
This biochemical assay is used to determine the binding affinity of an inhibitor to the STAT6 SH2 domain. It measures the change in the polarization of fluorescent light emitted from a labeled peptide probe upon binding to the larger STAT6 SH2 protein.
Protocol:
-
A fluorescently-labeled phosphopeptide probe derived from a STAT6 binding motif is prepared.
-
The STAT6 SH2 domain protein is incubated with the fluorescent probe, allowing them to bind and reach equilibrium. This results in a high fluorescence polarization signal.
-
The test inhibitor is then added to the mixture.
-
If the inhibitor binds to the SH2 domain, it displaces the fluorescent probe, leading to a decrease in the fluorescence polarization signal.
-
The IC50 value is determined by measuring the concentration of the inhibitor required to displace 50% of the bound fluorescent probe.[9][10]
Homogeneous Time-Resolved Fluorescence (HTRF) Assay for STAT6 Phosphorylation
HTRF assays are cell-based and quantify the level of phosphorylated STAT6 (pSTAT6), providing a measure of the inhibitor's ability to block STAT6 activation within a cellular context.[11]
Protocol:
-
Cells are cultured, stimulated with a cytokine like IL-4 or IL-13 to induce STAT6 phosphorylation, and then lysed.[12]
-
The cell lysate is transferred to a microplate.
-
Two specific antibodies are added: one targeting total STAT6 labeled with a donor fluorophore, and another targeting phosphorylated STAT6 (Tyr641) labeled with an acceptor fluorophore.[11][12]
-
When both antibodies bind to pSTAT6, the donor and acceptor fluorophores are brought into close proximity, generating a FRET (Förster Resonance Energy Transfer) signal.
-
The intensity of the HTRF signal is directly proportional to the amount of pSTAT6 in the sample.[12]
-
The assay can be performed in a single plate for high-throughput screening or a two-plate protocol for more detailed analysis.[11]
Cell-Based STAT6 Target Gene Expression Assay
This assay evaluates the downstream functional consequences of STAT6 inhibition by measuring the expression of genes known to be regulated by STAT6.
Protocol:
-
A suitable cell line (e.g., human B cells or lung epithelial cells) is treated with the STAT6 inhibitor.[13]
-
The cells are then stimulated with IL-4 or IL-13 to activate the STAT6 signaling pathway.
-
After a specific incubation period, total RNA is extracted from the cells.
-
The expression levels of STAT6 target genes, such as CCL26 (eotaxin-3), are quantified using quantitative real-time PCR (qRT-PCR).[14]
-
A dose-dependent inhibition of the target gene expression by the inhibitor indicates successful blockade of the STAT6 transcriptional activity.[14]
Visualizing Key Processes
To better understand the context of STAT6 inhibition, the following diagrams illustrate the signaling pathway and experimental workflows.
References
- 1. recludixpharma.com [recludixpharma.com]
- 2. Recludix Pharma Presents Data Demonstrating Potent Efficacy [globenewswire.com]
- 3. atsjournals.org [atsjournals.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. Small molecule targeting of the STAT5/6 Src homology 2 (SH2) domains to inhibit allergic airway disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. The Discovery Process of a Novel STAT6 Inhibitor [synapse.patsnap.com]
- 9. A High-Throughput Fluorescence Polarization-Based Assay for the SH2 Domain of STAT4 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A High-Throughput Fluorescence Polarization-Based Assay for the SH2 Domain of STAT4 [mdpi.com]
- 11. revvity.com [revvity.com]
- 12. revvity.com [revvity.com]
- 13. Characterization of STAT6 Target Genes in Human B Cells and Lung Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Targeting the Src Homology 2 (SH2) Domain of Signal Transducer and Activator of Transcription 6 (STAT6) with Cell-Permeable, Phosphatase-Stable Phosphopeptide Mimics Potently Inhibits Tyr641 Phosphorylation and Transcriptional Activity - PMC [pmc.ncbi.nlm.nih.gov]
PM-81I: A Comparative Analysis of Efficacy in Primary and Immortalized Cells
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the efficacy of PM-81I, a potent inhibitor of Signal Transducer and Activator of Transcription 6 (STAT6), in primary versus immortalized cell lines. Understanding the differential effects of therapeutic compounds in these distinct cell models is crucial for preclinical drug development and translational research. This document summarizes available quantitative data, details relevant experimental protocols, and visualizes key pathways and workflows to support your research endeavors.
Executive Summary
Data Presentation: this compound Efficacy
The following table summarizes the available quantitative and qualitative data on the efficacy of this compound in an immortalized human bronchial epithelial cell line and its observed activity in primary murine splenocytes.
| Cell Type | Cell Line | Species | Efficacy Metric | Value | Reference |
| Immortalized | Beas-2B | Human | EC50 (pSTAT6 Inhibition) | 100–500 nM | [4] |
| Primary | Splenocytes | Murine | STAT6 Activation | Inhibition Observed | [5] |
Note: The data for primary murine splenocytes is for a similar class of STAT6 inhibitor (PM-37I) from the same research group, indicating the potential for this compound to be effective in primary immune cells. Direct EC50 or IC50 values for this compound in these cells are not currently published.
Experimental Protocols
Detailed methodologies are essential for reproducing and building upon existing research. The following sections outline the key experimental protocols for assessing the efficacy of this compound.
Cell Culture
1. Beas-2B Immortalized Human Bronchial Epithelial Cells:
-
Culture Medium: BEGM (Bronchial Epithelial Cell Growth Medium) supplemented with 10% fetal bovine serum.
-
Culture Conditions: Cells are maintained at 37°C in a humidified incubator with 5% CO2.[6]
-
Subculturing: When cells reach 70-80% confluency, they are detached using Accutase or Trypsin-EDTA.[1][6][7] Flasks for Beas-2B culture should be pre-coated with a mixture of fibronectin, collagen, and bovine serum albumin.[1][7]
-
Thawing: Frozen vials are thawed rapidly in a 37°C water bath, and the cells are transferred to pre-warmed medium.[6]
2. Primary Murine Splenocyte Isolation and Culture:
-
Isolation: Spleens are aseptically harvested from mice. A single-cell suspension is prepared by mechanical dissociation of the spleen through a 70 µm cell strainer.[4][8]
-
Red Blood Cell Lysis: Erythrocytes are lysed using a suitable lysis buffer.
-
Culture Medium: RPMI-1640 medium supplemented with 10% fetal bovine serum, penicillin-streptomycin, and L-glutamine.
-
Culture Conditions: Splenocytes are cultured at 37°C in a humidified incubator with 5% CO2.
Western Blotting for Phospho-STAT6 (pSTAT6) Inhibition
-
Cell Treatment: Beas-2B cells or primary splenocytes are seeded in appropriate culture plates. Cells are pre-treated with varying concentrations of this compound or vehicle control (e.g., DMSO) for a specified duration (e.g., 2 hours). Following pre-treatment, cells are stimulated with IL-4 (e.g., 2 ng/mL) for a short period (e.g., 1 hour) to induce STAT6 phosphorylation.[4][5]
-
Cell Lysis: Cells are washed with ice-cold PBS and lysed with a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration of the lysates is determined using a BCA protein assay.
-
SDS-PAGE and Western Blotting: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Antibody Incubation: The membrane is blocked and then incubated with primary antibodies specific for phosphorylated STAT6 (Tyr641) and total STAT6. Subsequently, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The band intensities are quantified using densitometry software. The ratio of pSTAT6 to total STAT6 is calculated to determine the extent of inhibition.
Visualizations
Experimental Workflow
The following diagram illustrates a typical workflow for comparing the efficacy of this compound in primary and immortalized cells.
Caption: Workflow for comparing this compound efficacy.
STAT6 Signaling Pathway
The diagram below illustrates the canonical STAT6 signaling pathway, which is the target of this compound.
Caption: The IL-4/IL-13/STAT6 signaling pathway.
References
- 1. bcrj.org.br [bcrj.org.br]
- 2. Vorinostat inhibits STAT6-mediated TH2 cytokine and TARC production and induces cell death in Hodgkin lymphoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. bdbiosciences.com [bdbiosciences.com]
- 5. Small molecule targeting of the STAT5/6 Src homology 2 (SH2) domains to inhibit allergic airway disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. BEAS-2B Cell Line in Respiratory Disease Research: A Comprehensive Guide [cytion.com]
- 7. BEAS-2B. Culture Collections [culturecollections.org.uk]
- 8. stemcell.com [stemcell.com]
Unveiling the Transcriptional Consequences of STAT6 Inhibition: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The Signal Transducer and Activator of Transcription 6 (STAT6) protein is a key mediator of the inflammatory response, particularly in diseases driven by T-helper 2 (Th2) cells such as asthma and atopic dermatitis. PM-81I, a potent and selective inhibitor of STAT6, offers a targeted therapeutic approach.[1] This guide provides a comparative analysis of the gene expression profiles following STAT6 inhibition, contextualized with alternative therapeutic strategies. We present experimental data from studies utilizing STAT6 inhibitors and other relevant treatments, offering insights into their mechanisms of action at the molecular level.
Comparative Analysis of Gene Expression Profiles
While direct gene expression profiling data for this compound is not yet publicly available, the effects of STAT6 inhibition have been characterized using other small molecule inhibitors like AS1517499 and RNA interference (siRNA). These studies provide a strong proxy for the anticipated transcriptional changes induced by this compound. Here, we compare the gene expression changes following STAT6 inhibition with those of alternative treatments for Th2-mediated inflammatory diseases: JAK inhibitors (Ruxolitinib) and anti-IL-4Rα monoclonal antibodies (Dupilumab).
| Target/Drug Class | Mechanism of Action | Key Downregulated Genes/Pathways | Key Upregulated Genes/Pathways | Cell Types Studied |
| STAT6 Inhibition (e.g., AS1517499, STAT6 siRNA) | Directly inhibits the phosphorylation and activation of STAT6, a key transcription factor in the IL-4/IL-13 signaling pathway.[1] | Th2-associated chemokines: CCL11 (eotaxin-1), CCL17 (TARC), CCL18, CCL22, CCL24, CCL26[2][3] M2 Macrophage markers: Arg1, CD36, MMR (MRC1)[1] Peroxisome proliferator-activated receptor gamma (PPARγ) and its target genes[1][4] Genes related to cell proliferation and hyperplasia: K16, MKI67[3] Pro-angiogenic genes: NRP1[5] | Th1-associated genes (in some contexts, leading to enhanced Th1 polarization)[6] Pro-inflammatory cytokines (in the context of delayed inflammation resolution)[7] | Lung epithelial cells, Macrophages, B-cells, Cutaneous T-cell lymphoma cells[1][2][8] |
| JAK Inhibition (e.g., Ruxolitinib) | Inhibits Janus kinases (JAK1/JAK2), which are upstream activators of STAT proteins, including STAT6. | Th1 and Th2 cytokines [9] Inflammasome components: NLRP3, IL-1β[9] Mucin genes [9] STAT3-target genes , Interferon-related genes , Myeloid activation genes , Cytotoxic CD8+ T-cell genes [10] | - | Mouse model of severe asthma, STAT3 gain-of-function disease PBMCs[9][10] |
| Anti-IL-4Rα mAb (e.g., Dupilumab) | Blocks the alpha subunit of the IL-4 receptor, preventing signaling by both IL-4 and IL-13. | Th2-associated chemokines: CCL17, CCL18, CCL22, CCL26[3][11][12] Genes related to hyperplasia: K16, MKI67[3][12] T-cell and dendritic cell markers: CD1b, CD1c[3][12] A broad signature of 821 probes associated with atopic dermatitis pathogenesis[3][12] | Genes downregulated in atopic dermatitis lesions. | Atopic dermatitis patient skin biopsies[3][12] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for the key experiments cited in this guide.
Gene Expression Profiling using RNA-Seq after STAT6 Inhibition
Objective: To identify genome-wide changes in gene expression following the inhibition of STAT6.
Cell Culture and Treatment:
-
Human bronchial epithelial cells (Beas-2B) are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Cells are seeded at a density of 2 x 10^5 cells/well in 6-well plates.
-
After 24 hours, cells are treated with a STAT6 inhibitor (e.g., 10 µM AS1517499) or a vehicle control (e.g., DMSO) for 2 hours.
-
Following pretreatment, cells are stimulated with 20 ng/mL recombinant human IL-4 for 6 hours to induce STAT6-dependent gene expression.
RNA Extraction and Sequencing:
-
Total RNA is extracted using the RNeasy Mini Kit (Qiagen) according to the manufacturer's instructions.
-
RNA quality and quantity are assessed using a NanoDrop spectrophotometer and an Agilent Bioanalyzer.
-
RNA-Seq libraries are prepared using the TruSeq Stranded mRNA Library Prep Kit (Illumina).
-
Sequencing is performed on an Illumina NovaSeq platform to generate 150 bp paired-end reads.
Data Analysis:
-
Raw sequencing reads are quality-controlled using FastQC.
-
Reads are aligned to the human reference genome (GRCh38) using STAR aligner.
-
Gene expression levels are quantified using featureCounts.
-
Differential gene expression analysis between inhibitor-treated and vehicle-treated samples is performed using DESeq2 in R.
-
Genes with a |log2(fold change)| > 1 and an adjusted p-value < 0.05 are considered significantly differentially expressed.
Western Blot for STAT6 Phosphorylation
Objective: To confirm the inhibitory effect of this compound on IL-4-induced STAT6 phosphorylation.
Cell Lysis and Protein Quantification:
-
Beas-2B cells are treated as described above.
-
Cells are washed with ice-cold PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Cell lysates are centrifuged, and the supernatant containing total protein is collected.
-
Protein concentration is determined using the BCA protein assay kit (Thermo Fisher Scientific).
SDS-PAGE and Immunoblotting:
-
Equal amounts of protein (20-30 µg) are separated by SDS-PAGE on a 4-15% gradient gel.
-
Proteins are transferred to a PVDF membrane.
-
The membrane is blocked with 5% non-fat milk in TBST for 1 hour at room temperature.
-
The membrane is incubated overnight at 4°C with primary antibodies against phospho-STAT6 (Tyr641) and total STAT6.
-
After washing, the membrane is incubated with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Visualizing the Molecular Landscape
Diagrams are powerful tools for understanding complex biological processes and experimental designs. Below are Graphviz-generated diagrams illustrating the STAT6 signaling pathway and a typical workflow for gene expression profiling.
Caption: IL-4/IL-13 signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for gene expression profiling.
References
- 1. Inhibition of STAT6 Activation by AS1517499 Inhibits Expression and Activity of PPARγ in Macrophages to Resolve Acute Inflammation in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. RNA interference of STAT6 rapidly attenuates ongoing interleukin-13-mediated events in lung epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dupilumab improves the molecular signature in skin of patients with moderate-to-severe atopic dermatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | STAT6 Upregulates NRP1 Expression in Endothelial Cells and Promotes Angiogenesis [frontiersin.org]
- 6. Inhibition of STAT6 with Antisense Oligonucleotides Enhances the Systemic Antitumor Effects of Radiotherapy and Anti-PD1 in Metastatic Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibition of STAT6 Activation by AS1517499 Inhibits Expression and Activity of PPARγ in Macrophages to Resolve Acute Inflammation in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. Ruxolitinib Ameliorates Airway Hyperresponsiveness and Lung Inflammation in a Corticosteroid-Resistant Murine Model of Severe Asthma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. physiciansweekly.com [physiciansweekly.com]
- 11. researchgate.net [researchgate.net]
- 12. Dupilumab improves the molecular s ... | Article | H1 Connect [archive.connect.h1.co]
A Head-to-Head Comparison of Emerging STAT6 Inhibitors in Preclinical Development
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of leading preclinical STAT6 inhibitors. It focuses on their mechanism of action, potency, selectivity, and preclinical efficacy, supported by available experimental data.
Signal Transducer and Activator of Transcription 6 (STAT6) is a critical transcription factor in the signaling pathways of interleukin-4 (IL-4) and IL-13, key cytokines that drive Type 2 inflammatory responses.[1] Dysregulation of the STAT6 pathway is implicated in a variety of allergic and inflammatory diseases, including atopic dermatitis and asthma.[2] As a result, STAT6 has emerged as a promising therapeutic target. This guide compares three preclinical candidates that represent the main strategies for STAT6 inhibition: direct inhibition and targeted protein degradation.
The inhibitors reviewed are:
-
REX-8756: A selective, reversible small-molecule inhibitor of the STAT6 SH2 domain.[3]
-
KT-621: A potent, selective, oral heterobifunctional degrader of STAT6.[4]
-
AS1517499: A small-molecule inhibitor of STAT6 phosphorylation.[5][6]
At-a-Glance: Quantitative Comparison of STAT6 Inhibitors
The following tables summarize the available quantitative data for REX-8756, KT-621, and AS1517499, providing a snapshot of their potency and mechanism of action.
Table 1: In Vitro Potency and Selectivity
| Inhibitor | Target | Mechanism of Action | Assay Type | Potency | Selectivity |
| REX-8756 | STAT6 SH2 Domain | Reversible Inhibition | Biochemical (SH2scan) | K D = 0.04 nM[7] | Highly selective over STAT1, STAT2, STAT3, STAT4, and STAT5[7] |
| pSTAT6 (IL-4 induced) | Inhibition | Cellular | IC 50 = 0.72 nM[7] | ||
| pSTAT6 (IL-13 induced) | Inhibition | Cellular | IC 50 = 0.19 nM[7] | ||
| KT-621 | STAT6 Protein | Targeted Degradation | Cellular | DC 50 = Double-digit picomolar range[8] | High selectivity for STAT6 over other STAT proteins[4] |
| AS1517499 | STAT6 Phosphorylation | Inhibition | STAT6 Reporter Assay | IC 50 = 21 nM[5][6] | Selectively inhibits Th2 differentiation without affecting Th1 differentiation[5] |
| IL-4-induced Th2 differentiation | Inhibition | Cellular (mouse spleen T cells) | IC 50 = 2.3 nM[5] |
Table 2: Preclinical In Vivo Efficacy
| Inhibitor | Model | Key Findings |
| REX-8756 & REX-4671 * | Chemical-induced dermatitis (mouse) | Dose-dependently inhibited pSTAT6 and reduced skin inflammation, similar to a dupilumab surrogate.[7] |
| Ovalbumin (OVA)-induced asthma (mouse) | REX-4671 (60 mg/kg i.p.) resulted in pSTAT6 inhibition levels almost identical to combined anti-IL-4/13 antibodies and similar reductions in lung eosinophil infiltration.[7] | |
| KT-621 | MC903-induced atopic dermatitis (mouse) | Orally administered KT-621 led to robust STAT6 degradation and a marked reduction of total serum IgE, comparable to a saturating dose of dupilumab.[4] |
| House dust mite (HDM)-induced asthma (mouse) | Demonstrated robust STAT6 degradation and reduced cytokine levels, cell infiltration, and disease severity, with performance comparable or superior to dupilumab.[4] | |
| AS1517499 | Ovalbumin (OVA)-induced asthma (mouse) | Intraperitoneal injection (10 mg/kg) before each OVA exposure inhibited antigen-induced up-regulation of RhoA and bronchial smooth muscle hyperresponsiveness.[5] |
*REX-4671 is described as a rodent tool molecule from the same program as REX-8756.[9]
Signaling Pathways and Experimental Workflows
To visualize the biological context and experimental approaches, the following diagrams are provided.
STAT6 Signaling Pathway
The diagram below illustrates the canonical STAT6 signaling pathway activated by IL-4 and IL-13. This pathway is the primary target for the inhibitors discussed.
Experimental Workflow: In Vivo Asthma Model
This diagram outlines a typical workflow for evaluating the efficacy of a STAT6 inhibitor in a preclinical model of allergic asthma, such as the ovalbumin-induced model.
Detailed Experimental Protocols
In Vitro STAT6 Inhibition Assay (General Protocol)
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of a compound against STAT6 phosphorylation.
-
Cell Line: Human peripheral blood mononuclear cells (PBMCs) or other relevant cell lines expressing the IL-4/IL-13 receptor complex.
-
Procedure:
-
Cells are pre-incubated with various concentrations of the STAT6 inhibitor or vehicle control for a specified time (e.g., 30-60 minutes).
-
The cells are then stimulated with a recombinant cytokine, such as IL-4 or IL-13, at a concentration known to induce robust STAT6 phosphorylation (e.g., 20 ng/mL).
-
Following a short incubation period (e.g., 15-30 minutes), the cells are lysed.
-
The cell lysates are analyzed by Western blot or a quantitative immunoassay (e.g., ELISA) to measure the levels of phosphorylated STAT6 (pSTAT6) and total STAT6.
-
The IC50 value is calculated by plotting the percentage of pSTAT6 inhibition against the logarithm of the inhibitor concentration.
-
In Vivo Ovalbumin (OVA)-Induced Allergic Asthma Model (AS1517499)
-
Objective: To evaluate the in vivo efficacy of a STAT6 inhibitor in a mouse model of allergic asthma.[5]
-
Animal Model: Male BALB/c mice.[5]
-
Sensitization: Mice are sensitized by intraperitoneal (i.p.) injections of ovalbumin (OVA) emulsified in aluminum hydroxide (alum) on days 0 and 12.[5]
-
Challenge: From day 19, mice are challenged with aerosolized OVA for 30 minutes on three consecutive days.[5]
-
Treatment: The STAT6 inhibitor AS1517499 (e.g., 1 or 10 mg/kg) or vehicle is administered i.p. one hour before each OVA challenge.[5]
-
Analysis: 24 hours after the final challenge, various endpoints are assessed:
-
Bronchoalveolar Lavage Fluid (BALF) Analysis: Collection of BALF to count inflammatory cells, particularly eosinophils.[5]
-
Lung Histology: Lungs are harvested, fixed, and stained (e.g., with Hematoxylin and Eosin) to assess airway inflammation and mucus production.
-
Serum Analysis: Blood is collected to measure levels of total and OVA-specific IgE.[5]
-
Airway Hyperresponsiveness (AHR): Assessed by measuring changes in lung function in response to a bronchoconstrictor like methacholine.
-
MC903-Induced Atopic Dermatitis Model (KT-621)
-
Objective: To assess the efficacy of a STAT6 degrader in a mouse model of atopic dermatitis.[4]
-
Animal Model: Mice (strain may vary).
-
Induction: A vitamin D3 analog, MC903 (calcipotriol), is applied topically to the ear skin for several consecutive days to induce an atopic dermatitis-like inflammation, characterized by skin thickening and immune cell infiltration.
-
Treatment: KT-621 is administered orally once daily during the induction phase.[4]
-
Analysis:
-
Skin Inflammation: Ear thickness is measured regularly as an indicator of inflammation.
-
Histology: Ear tissue is collected for histological analysis to assess epidermal thickening and immune cell infiltration.
-
Biomarker Analysis: Serum is collected to measure total IgE levels.[4] In some cases, skin biopsies may be analyzed for STAT6 degradation and changes in inflammatory gene expression.
-
Discussion
The preclinical data available for REX-8756, KT-621, and AS1517499 highlight the potential of targeting the STAT6 pathway for the treatment of Type 2 inflammatory diseases.
REX-8756 demonstrates high potency and selectivity as a direct inhibitor of the STAT6 SH2 domain.[7] Its picomolar to low nanomolar activity in cellular assays and efficacy in animal models of dermatitis and asthma underscore its potential as a therapeutic candidate.[7] The reversible, non-degrading mechanism may offer a distinct safety profile compared to protein degraders or less selective kinase inhibitors.[10]
KT-621 represents a novel approach through targeted protein degradation. Its picomolar DC50 values indicate highly efficient removal of the STAT6 protein.[8] Preclinical studies have consistently shown that KT-621's efficacy is comparable or even superior to the clinically validated biologic, dupilumab, in models of atopic dermatitis and asthma.[4][11] As an oral medication with the potential for biologic-like activity, KT-621 could significantly impact the treatment landscape for a broad range of allergic diseases.[8][11]
AS1517499 is an earlier-stage small molecule inhibitor that has been instrumental in validating the therapeutic potential of STAT6 inhibition. Its nanomolar potency in inhibiting STAT6 phosphorylation and Th2 cell differentiation, along with its demonstrated efficacy in a mouse asthma model, has provided a strong rationale for the continued development of STAT6-targeting therapies.[5][6]
Conclusion
The development of STAT6 inhibitors is a rapidly advancing field with multiple promising candidates. Both direct inhibitors, such as REX-8756, and protein degraders, like KT-621, have shown significant promise in preclinical studies. While direct head-to-head comparative data is limited, the available information suggests that both strategies can effectively modulate the STAT6 pathway and ameliorate disease in relevant animal models. The choice between these approaches may ultimately depend on long-term efficacy and safety profiles in clinical trials. The progression of these and other STAT6 inhibitors into clinical development is eagerly anticipated and holds the potential to deliver novel, effective treatments for patients with Type 2 inflammatory diseases.
References
- 1. spandidos-publications.com [spandidos-publications.com]
- 2. STAT6: A review of a signaling pathway implicated in various diseases with a special emphasis in its usefulness in pathology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. dermatologytimes.com [dermatologytimes.com]
- 4. Kymera Therapeutics Unveils Preclinical Data for KT-621, an Oral STAT6 Degrader, at EADV Congress [synapse.patsnap.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. atsjournals.org [atsjournals.org]
- 7. Recludix Pharma gives update on STAT6 program | BioWorld [bioworld.com]
- 8. kymeratx.com [kymeratx.com]
- 9. recludixpharma.com [recludixpharma.com]
- 10. firstwordpharma.com [firstwordpharma.com]
- 11. Kymera Therapeutics Announces First Patient Dosed in BROADEN Phase 1b Atopic Dermatitis Clinical Trial of KT-621, a First-in-Class Oral STAT6 Degrader - BioSpace [biospace.com]
assessing the selectivity of PM-81I against other STATs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive assessment of the selectivity of PM-81I, a potent inhibitor of Signal Transducer and Activator of Transcription 6 (STAT6). By objectively comparing its performance against other STAT family members and detailing the supporting experimental data, this document serves as a valuable resource for researchers investigating STAT6-mediated signaling pathways and developing targeted therapeutics.
Executive Summary
This compound is a novel small molecule inhibitor that targets the SH2 domain of STAT6, effectively blocking its phosphorylation and subsequent activation. Experimental data indicates that this compound is a highly potent inhibitor of STAT6 with an EC50 value in the range of 100-500 nM in cellular assays. Notably, it exhibits a favorable selectivity profile, with no cross-reactivity observed with STAT5. However, moderate inhibition of Focal Adhesion Kinase (FAK) and STAT1 has been reported. This guide synthesizes the available quantitative data, outlines the experimental methodologies used for its assessment, and provides visual representations of the relevant signaling pathway and experimental workflow.
Data Presentation: Selectivity Profile of this compound
The following table summarizes the available quantitative and qualitative data on the inhibitory activity of this compound against various STAT proteins and other kinases.
| Target | Inhibition Data | Cell Line / Assay Type | Reference |
| STAT6 | EC50: 100-500 nM (>90% inhibition at 5 µM) | Beas-2B cells (pSTAT6 inhibition) | [1] |
| STAT1 | Moderate inhibition | MDA-MB-468 cells | [1][2] |
| STAT2 | Data not available | - | |
| STAT3 | Data not available | - | |
| STAT4 | Data not available | - | |
| STAT5A/B | No cross-reactivity | MDA-MB-468 cells | [1][2] |
| FAK | Moderate inhibition | MDA-MB-468 cells | [1][2] |
Note: While specific IC50 values for STAT1 and FAK are not publicly available, the qualitative description of "moderate inhibition" suggests a degree of off-target activity that should be considered in experimental design.[1][2] The absence of data for STAT2, STAT3, and STAT4 highlights an area for future investigation to fully characterize the selectivity profile of this compound.
Experimental Protocols
The assessment of this compound's selectivity against other STATs typically involves cellular assays that measure the phosphorylation status of each STAT protein in response to a specific stimulus. The most common method employed is Western blotting.
Protocol: Cellular Assay for STAT Phosphorylation Inhibition via Western Blot
This protocol outlines the general steps to assess the inhibitory effect of this compound on the phosphorylation of various STAT proteins.
1. Cell Culture and Treatment:
-
Culture a suitable cell line (e.g., MDA-MB-468, Beas-2B) to 70-80% confluency.
-
Pre-treat the cells with varying concentrations of this compound or a vehicle control (e.g., DMSO) for a specified period (e.g., 2 hours).
2. Stimulation:
-
Stimulate the cells with a specific cytokine or growth factor to induce the phosphorylation of the target STAT protein.
-
STAT1: Interferon-gamma (IFN-γ)
-
STAT3 & STAT5: Epidermal Growth Factor (EGF) or Interleukin-6 (IL-6)
-
STAT6: Interleukin-4 (IL-4)
-
3. Cell Lysis:
-
After stimulation, wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in a radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors to preserve the phosphorylation state of the proteins.
-
Centrifuge the lysates to pellet the cell debris and collect the supernatant containing the protein extracts.
4. Protein Quantification:
-
Determine the protein concentration of each lysate using a protein assay, such as the bicinchoninic acid (BCA) assay, to ensure equal loading of proteins for electrophoresis.
5. SDS-PAGE and Western Blotting:
-
Denature the protein samples by boiling in Laemmli buffer.
-
Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
6. Immunoblotting:
-
Block the membrane with a suitable blocking agent (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for the phosphorylated form of the target STAT protein (e.g., anti-pSTAT6).
-
Wash the membrane to remove unbound primary antibody.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Wash the membrane thoroughly to remove unbound secondary antibody.
7. Detection and Analysis:
-
Add an enhanced chemiluminescence (ECL) substrate to the membrane and detect the signal using a chemiluminescence imaging system.
-
To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody against the total form of the STAT protein and/or a housekeeping protein like GAPDH or β-actin.
-
Quantify the band intensities using densitometry software to determine the extent of inhibition of STAT phosphorylation at different concentrations of this compound.
Mandatory Visualizations
STAT6 Signaling Pathway
Caption: The IL-4/IL-13 signaling pathway leading to STAT6 activation and gene transcription.
Experimental Workflow for Assessing STAT Inhibitor Selectivity
Caption: A typical experimental workflow for determining the selectivity of a STAT inhibitor.
References
PM-81I: A Comparative Analysis of In Vitro Efficacy
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the currently available in vitro data for the STAT6 inhibitor, PM-81I. While in vivo data for this compound is not currently available in the public domain, this guide presents the in vivo performance of a structurally related compound, PM-43I, to offer valuable context for preclinical assessment.
Executive Summary
This compound has been identified as a potent inhibitor of STAT6 phosphorylation in vitro. However, it did not advance to in vivo testing in the key reported studies. In contrast, a related compound, PM-43I, demonstrated significant efficacy in a murine model of allergic airway disease. This guide will objectively present the experimental data for both compounds to aid researchers in understanding their comparative profiles.
Data Presentation
Table 1: In Vitro Performance of this compound and PM-43I
| Parameter | This compound | PM-43I | Reference |
| STAT6 Inhibition (EC50) | 100–500 nM | 100–500 nM | [1] |
| STAT5 Cross-reactivity | No | Yes (Significant) | [1] |
| STAT1 Cross-reactivity | Moderate Inhibition | Not Reported | [1] |
| FAK Cross-reactivity | Moderate Inhibition | Not Reported | [1] |
| STAT3 Cross-reactivity | Not Reported | Slight Inhibition | [1] |
| Cytotoxicity (IC50 in Beas-2B & MDA-MB-486 cells) | 8 µM - 10 µM | Not explicitly stated for cytotoxicity, but selected for in vivo studies based on favorable toxicity profile | [1] |
Table 2: In Vivo Performance of PM-43I in a Murine Model of Allergic Airway Disease
| Parameter | Result | Reference |
| Animal Model | Fungal infectious murine model of allergic airway disease | [1] |
| Efficacy | Significantly reduced maximal increases in respiratory system resistance (AHR) | [1] |
| Dose-Response | Demonstrated dose-dependent efficacy, with the maximally effective dose at 0.25 μg/kg. Efficacy decreased at higher doses. | [1] |
Experimental Protocols
In Vitro STAT6 Inhibition Assay
-
Cell Line: Beas-2B cells.
-
Method: Cells were pre-treated with varying concentrations of the test compounds (including this compound and PM-43I) or a vehicle control (DMSO) for 2 hours.
-
Stimulation: Following pre-treatment, cells were stimulated with IL-4 (2 ng/ml) for 1 hour to induce STAT6 phosphorylation.
-
Analysis: The levels of phosphorylated STAT6 (pSTAT6) and total STAT6 were assessed by Western blotting to determine the inhibitory effect of the compounds.[1]
In Vitro Cytotoxicity Assay
-
Cell Lines: Beas-2B and MDA-MB-486 cells.
-
Method: Cells were exposed to the test compounds for 72 hours.
-
Analysis: Cell viability was assessed using the MTT oxidation assay to determine the IC50 values.[1]
In Vivo Allergic Lung Disease Model (for PM-43I)
-
Animal Model: C57BL/6 mice.
-
Disease Induction: Mice were challenged with Aspergillus niger (AN) to induce allergic airway disease.
-
Treatment: Mice were treated with either PM-43I, PM-86I, or a vehicle control (DLPC) via inhalation.
-
Assessment: Airway hyperresponsiveness (AHR) was measured in response to increasing doses of acetylcholine chloride.[1]
Visualizations
Signaling Pathway of STAT6 Inhibition
Caption: this compound inhibits the IL-4-stimulated phosphorylation of STAT6.
Experimental Workflow for In Vitro Analysis
Caption: Workflow for determining in vitro efficacy and cytotoxicity of this compound.
Logical Relationship: Compound Selection for In Vivo Studies
References
PM-81I: A Comparative Guide to Kinase Selectivity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the kinase selectivity profile of PM-81I, a small molecule inhibitor primarily targeting STAT6, against its analogs and other relevant kinase inhibitors. The data presented is compiled from publicly available research to assist in evaluating its potential for further investigation and development.
Selectivity Profile of this compound and Analogs
This compound is one of several structurally related compounds developed as inhibitors of STAT6. Its selectivity has been characterized against a panel of SH2 domain-containing proteins, including several kinases and signaling proteins. The table below summarizes the cross-reactivity of this compound and its analogs at a concentration of 5 μM, as determined by cellular assays.
| Compound | Primary Target | STAT1 Inhibition | STAT3 Inhibition | STAT5 Inhibition | FAK Inhibition | AKT (p85/PI3K) Inhibition |
| This compound | STAT6 | Moderate | None | None | Moderate | Not Reported |
| PM-43I | STAT6 | Not Reported | Slight | Significant | Not Reported | Not Reported |
| PM-63I | STAT6 | Not Reported | None | Significant | Not Reported | Not Reported |
| PM-74I | STAT6 | Cross-reactive | Cross-reactive | Cross-reactive | Not Reported | Cross-reactive |
| PM-80I | STAT6 | Not Reported | None | Cross-reactive (<5µM) | Not Reported | Not Reported |
| PM-86I | STAT6 | None | None | None | None | None |
Data sourced from Singh et al., 2018.
As the data indicates, while this compound is a potent STAT6 inhibitor, it also demonstrates moderate inhibitory activity against Focal Adhesion Kinase (FAK) and STAT1.[1] In contrast, PM-86I emerges as a highly selective inhibitor of STAT6 with no significant cross-reactivity against the other tested proteins.[1]
Comparison with Established FAK Inhibitors
To contextualize the off-target activity of this compound against FAK, it is useful to compare it with well-characterized FAK inhibitors. Defactinib (VS-6063) and PF-562271 are two such inhibitors that have undergone extensive preclinical and clinical evaluation.
| Inhibitor | Primary Target(s) | IC50 (FAK) | Selectivity Notes |
| Defactinib (VS-6063) | FAK, Pyk2 | 0.6 nM | >100-fold selectivity for FAK and Pyk2 over other kinases.[2] |
| PF-562271 | FAK, Pyk2 | 1.5 nM | ~10-fold less potent for Pyk2 than FAK; >100-fold selectivity against other protein kinases, with the exception of some CDKs.[1][3][4][5] |
This comparison highlights that dedicated FAK inhibitors like Defactinib and PF-562271 exhibit significantly higher potency and generally greater selectivity for FAK than the moderate off-target inhibition observed with this compound.
Experimental Protocols
Detailed methodologies are crucial for interpreting the selectivity data and for designing further experiments.
Cellular STAT6 Phosphorylation Inhibition Assay (Western Blot)
This protocol is adapted from the methodology used to assess the potency and selectivity of this compound and its analogs.
-
Cell Culture and Treatment:
-
Culture human bronchial epithelial cells (Beas-2B) or other suitable cell lines in appropriate media.
-
Pre-treat the cells with varying concentrations of the test inhibitor (e.g., this compound) or vehicle control (DMSO) for 2 hours.
-
Stimulate the cells with an appropriate agonist to induce STAT6 phosphorylation (e.g., 2 ng/mL of IL-4 for 1 hour).
-
-
Cell Lysis:
-
Wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cellular debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
-
Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for phosphorylated STAT6 (p-STAT6 Tyr641) overnight at 4°C.[6]
-
Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
To control for protein loading, strip the membrane and re-probe with an antibody for total STAT6.
-
FAK Phosphorylation Inhibition Assay (HTRF)
This protocol provides a high-throughput method for assessing FAK inhibition.
-
Cell Culture and Treatment:
-
Seed a suitable cell line (e.g., HUVEC) in a 96-well plate and culture overnight.
-
Starve the cells in a serum-free medium.
-
Pre-treat the cells with the test inhibitor at various concentrations.
-
Stimulate the cells with a growth factor like VEGF to induce FAK phosphorylation.
-
-
Cell Lysis:
-
Remove the culture medium and add HTRF lysis buffer.
-
Incubate for 30 minutes at room temperature with shaking.
-
-
HTRF Assay:
-
Transfer the cell lysates to a 384-well low volume detection plate.
-
Add the HTRF detection reagents, which include a donor fluorophore-labeled antibody and an acceptor fluorophore-labeled antibody specific for phospho-FAK (Tyr397).[7]
-
Incubate the plate at room temperature for the recommended time (typically overnight).
-
-
Data Acquisition:
-
Read the plate on an HTRF-compatible microplate reader, measuring the emission at both the donor and acceptor wavelengths.
-
The HTRF ratio is calculated from the emission signals and is proportional to the amount of phosphorylated FAK.
-
Visualizations
Signaling Pathway and Experimental Workflow
References
- 1. selleckchem.com [selleckchem.com]
- 2. rndsystems.com [rndsystems.com]
- 3. selleckchem.com [selleckchem.com]
- 4. Antitumor activity and pharmacology of a selective focal adhesion kinase inhibitor, PF-562,271 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Phospho-Stat6 (Tyr641) Antibody | Cell Signaling Technology [cellsignal.com]
- 7. revvity.com [revvity.com]
Safety Operating Guide
Comprehensive Safety and Handling Protocol for PM-81I
For Research Use Only. Not for medical applications. [1]
This guide provides essential safety and logistical information for handling PM-81I, a potent STAT6 inhibitor used in laboratory research.[2] Adherence to these procedures is critical to ensure personal safety and maintain the integrity of the compound.
I. Personal Protective Equipment (PPE)
While this compound is not classified as a hazardous substance, standard laboratory safety protocols should be strictly followed.[1] The following personal protective equipment is required when handling this compound:
-
Eye Protection: Safety glasses or goggles are mandatory to prevent accidental eye contact.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile) must be worn to avoid skin contact.
-
Body Protection: A laboratory coat is required to protect against contamination of personal clothing.
-
Respiratory Protection: In situations where dust or aerosols may be generated, a NIOSH-approved respirator is recommended.[1]
II. Operational Plan: Handling and Storage
Proper handling and storage are crucial for user safety and to maintain the stability of this compound.
A. Engineering Controls:
-
Work in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[1]
-
An accessible safety shower and eye wash station must be in the immediate vicinity of the handling area.[1]
B. Handling Procedures:
-
Preparation: Before handling, ensure all necessary PPE is correctly worn. Prepare the workspace by clearing it of any unnecessary items and ensuring all required equipment is within reach.
-
Weighing and Aliquoting: If working with the powdered form, handle it carefully to avoid creating dust. Use a contained balance or a weighing boat with a spatula.
-
Dissolving: When preparing solutions, add the solvent to the powdered this compound slowly to prevent splashing.
-
General Use: Avoid inhalation of any dust or aerosols.[1] Prevent contact with eyes and skin.[1] Do not eat, drink, or smoke in the handling area.
C. Storage Conditions:
Proper storage is essential to maintain the viability of this compound.
| Form | Storage Temperature | Duration |
| Powder | -20°C | 3 years |
| 4°C | 2 years | |
| In Solvent | -80°C | 6 months |
| -20°C | 1 month |
Source: MedchemExpress Safety Data Sheet[1]
Note: The product can be shipped at room temperature if the duration is less than two weeks.[1] Keep the container tightly sealed in a cool, well-ventilated area, away from direct sunlight and sources of ignition.[1]
III. Emergency and Disposal Plan
A. First Aid Measures:
-
Eye Contact: Immediately flush eyes with large amounts of water for at least 15 minutes, separating eyelids with fingers. Remove contact lenses if present and easy to do. Seek prompt medical attention.[1]
-
Skin Contact: Remove contaminated clothing and shoes. Rinse the affected skin area thoroughly with large amounts of water. If irritation persists, seek medical attention.[1]
-
Inhalation: Move the individual to fresh air immediately. If breathing is difficult, administer cardiopulmonary resuscitation (CPR), avoiding mouth-to-mouth resuscitation. Seek medical attention.[1]
-
Ingestion: Wash out the mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[1]
B. Spill Response:
-
Evacuate personnel from the immediate area.
-
Ensure adequate ventilation.
-
Wear full personal protective equipment.
-
Prevent further leakage or spillage if it is safe to do so. Keep the product away from drains and water courses.
-
Absorb the spilled solution with a finely-powdered, liquid-binding material such as diatomite or universal binders.
-
Decontaminate the affected surfaces and equipment by scrubbing with alcohol.
-
Collect all contaminated materials in a suitable, labeled container for disposal.
C. Disposal:
Dispose of all contaminated materials, including empty containers, in accordance with local, state, and federal regulations for chemical waste.
IV. Experimental Workflow for Handling this compound
Caption: Logical workflow for the safe handling of this compound from preparation to post-procedure and emergency response.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
